molecular formula C23H30FN3O6S B132882 Rosuvastatin methyl ester CAS No. 147118-40-9

Rosuvastatin methyl ester

Cat. No.: B132882
CAS No.: 147118-40-9
M. Wt: 495.6 g/mol
InChI Key: SUTPUCLJAVPJRS-NDZBKKTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rosuvastatin methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C23H30FN3O6S and its molecular weight is 495.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTPUCLJAVPJRS-NDZBKKTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163597
Record name Rosuvastatin methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147118-40-9
Record name 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-, methyl ester, (3R,5S,6E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147118-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rosuvastatin methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147118409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosuvastatin methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (3R,5S,6E)-7-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}-3,5-dihydroxyhept-6-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROSUVASTATIN METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E76572CUD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rosuvastatin methyl ester chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Rosuvastatin Methyl Ester: Structure, Synthesis, and Characterization

Abstract

Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a cornerstone in the management of dyslipidemia. The synthesis and analytical control of this complex synthetic drug rely on well-characterized intermediates and reference standards. This compound (RME) is a pivotal compound in this context, serving both as a key penultimate intermediate in several synthetic routes and as a critical reference standard for impurity profiling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound is the methyl ester derivative of Rosuvastatin. The esterification of the terminal carboxylic acid group modifies the molecule's polarity and serves as a protective group during synthesis, which is later hydrolyzed to yield the active pharmaceutical ingredient (API), Rosuvastatin.

Nomenclature and Identification:

  • IUPAC Name: methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate[1][2]

  • CAS Number: 147118-40-9[1][3][4][5][6][7][8]

  • Molecular Formula: C₂₃H₃₀FN₃O₆S[1][4][5]

  • Synonyms: Rosuvastatin Acid Methyl Ester, (+)-Rosuvastatin methyl ester[1][3][8]

Structural Features: The molecule consists of a central pyrimidine ring substituted with a fluorophenyl group, an isopropyl group, and a N-methylmethanesulfonamide side chain. The key functional side chain is a (3R,5S)-dihydroxy-hept-6-enoate moiety, which mimics the structure of the HMG-CoA substrate. The methyl ester is located at the terminus of this heptenoate chain. The specific stereochemistry at the C3 and C5 positions of this chain is critical for the pharmacological activity of the final Rosuvastatin drug.

Physicochemical Properties

The properties of this compound are essential for its handling, analysis, and role in synthesis. As a reference standard, its purity and well-defined characteristics are paramount.

PropertyValueSource
Molecular Weight 495.6 g/mol [1][3][4][5]
Exact Mass 495.18393502 Da[1]
Physical Appearance White to off-white solidGeneral knowledge
Solubility Soluble in methanol, acetonitrile, DMSO; sparingly soluble in waterInferred from analytical methods[8][9]
LogP 2.07[8]

Synthesis and Purification

This compound is a crucial intermediate in the synthesis of Rosuvastatin. Several patented methods describe its preparation, often involving the transesterification of other Rosuvastatin esters or as the product of a Wittig-type reaction followed by deprotection steps.

Expert Insight: The choice of a methyl ester over other esters (like tert-butyl) in a synthetic route is often a strategic decision based on reactivity and purification efficiency. Methyl esters can be readily formed and are generally stable enough for purification by chromatography, yet they can be hydrolyzed to the active carboxylic acid under relatively mild conditions, minimizing side reactions.

Generalized Synthetic Protocol: Transesterification Route

This protocol outlines a general method for preparing RME from a corresponding Rosuvastatin ester (e.g., butyl ester) in the presence of a catalyst.[10][11]

  • Reaction Setup: A solution of the starting Rosuvastatin ester (e.g., tert-butyl ester) is prepared in an excess of methanol, which acts as both solvent and reagent.

  • Catalyst Addition: An acidic catalyst (e.g., trifluoroacetic acid, organic sulfonic acid) or a neutral catalyst like tetraisopropyl titanate is added to the mixture.[10][11] The choice of catalyst depends on the scale and desired reaction kinetics. Titanate catalysts are often preferred for their high yield and lower cost on an industrial scale.[11]

  • Reaction Execution: The mixture is heated (e.g., to 70-75°C) and stirred for a sufficient duration (e.g., 2-12 hours) to drive the transesterification to completion.[10] Progress is monitored by a suitable chromatographic technique (e.g., HPLC or TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled. The excess methanol is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with an aqueous solution (e.g., sodium bicarbonate, brine) to neutralize the catalyst and remove water-soluble impurities.

  • Purification: The crude this compound is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated. Final purification is typically achieved through column chromatography or crystallization to yield the highly pure product.[12]

G cluster_synthesis Synthesis Workflow Start Rosuvastatin Butyl Ester + Excess Methanol Catalyst Add Catalyst (e.g., Tetraisopropyl Titanate) Start->Catalyst Step 1 React Heat and Stir (e.g., 70-75°C, 2-12h) Catalyst->React Step 2 Monitor Monitor by HPLC React->Monitor Step 3 Monitor->React Incomplete Workup Quench, Extract, and Wash Monitor->Workup Complete Purify Purify by Chromatography or Crystallization Workup->Purify Step 4 End Pure Rosuvastatin Methyl Ester Purify->End Step 5

Caption: Workflow for the synthesis of this compound via transesterification.

Analytical Characterization

As a reference material, the unequivocal identification and purity assessment of this compound are critical. This is achieved through a combination of spectroscopic and chromatographic techniques. Commercial suppliers provide a comprehensive Certificate of Analysis (CoA) with these data.[3][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of RME and separating it from related impurities.

Typical HPLC Method: [8]

  • Column: C18 reverse-phase column (e.g., Newcrom R1).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility).

  • Detection: UV at 242 nm.[13]

  • Purpose: This method effectively separates RME from its parent acid (Rosuvastatin), starting materials, and potential diastereoisomers or degradation products.

G cluster_analysis Analytical Workflow Sample RME Sample HPLC HPLC-UV Analysis (C18 Column, ACN/H2O) Sample->HPLC Spectro Spectroscopic Analysis (NMR, MS, IR) Sample->Spectro Purity Purity Assessment (>99.5%) HPLC->Purity Identity Structural Confirmation Spectro->Identity

Caption: Standard analytical workflow for the quality control of this compound.

Spectroscopic Data
TechniqueExpected Data & Interpretation
¹H-NMR The proton NMR spectrum will show characteristic signals for the aromatic protons of the fluorophenyl ring, the vinyl proton of the heptenoate chain, the methoxy protons of the ester group (~3.7 ppm), and the distinct protons of the N-methylsulfonamide and isopropyl groups.[9][14]
Mass Spectrometry (MS) Electron Ionization (EI) or Electrospray Ionization (ESI) will confirm the molecular weight. The mass spectrum shows a molecular ion (M⁺) peak at m/z 495.[15] Key fragment ions arise from the cleavage of the side chains, providing structural confirmation.
Infrared (IR) Spectroscopy The IR spectrum will display characteristic absorption bands for O-H stretching (from the hydroxyl groups), C=O stretching of the ester (~1730 cm⁻¹), C=C and C=N stretching from the aromatic and pyrimidine rings, and strong S=O stretching from the sulfonamide group.

Relationship to Rosuvastatin and Pharmacological Context

This compound is pharmacologically inactive. Its significance lies in its role as a direct precursor to the active drug, Rosuvastatin.

Conversion to Rosuvastatin

The final step in many syntheses is the hydrolysis of the methyl ester to the free carboxylic acid. This is typically achieved under basic conditions, for example, using sodium hydroxide in a methanol/water mixture, followed by careful neutralization to yield Rosuvastatin.[9][16] The resulting acid is then converted to its calcium salt, the form used in pharmaceutical formulations.

G RME This compound (Inactive Intermediate) Hydrolysis Base-catalyzed Hydrolysis (e.g., NaOH) RME->Hydrolysis Rosuvastatin Rosuvastatin (Active Acid Form) Hydrolysis->Rosuvastatin Salt Salt Formation (e.g., CaCl₂) Rosuvastatin->Salt API Rosuvastatin Calcium (Active Pharmaceutical Ingredient) Salt->API

Sources

Rosuvastatin methyl ester mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Rosuvastatin Methyl Ester

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin, a potent synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its therapeutic efficacy stems from the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] This technical guide delves into the in vitro mechanism of action of this compound, an important derivative for research and analytical applications. We will explore the molecular interactions with HMG-CoA reductase, detail robust in vitro assays for characterizing its inhibitory activity, and examine its effects on cellular cholesterol homeostasis. This document is designed to provide researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively study this compound and similar molecules in a laboratory setting.

Introduction: The Significance of Rosuvastatin and its Methyl Ester

Rosuvastatin is a member of the statin class of drugs, which are widely prescribed to lower elevated cholesterol levels and reduce the risk of cardiovascular disease.[4] Like other statins, its primary mechanism of action is the inhibition of HMG-CoA reductase.[1][2] This inhibition leads to a decrease in the endogenous production of cholesterol, primarily in the liver.[5][6]

This compound is the methyl ester derivative of rosuvastatin.[7][8][9] In a research context, esterification of a parent drug can be useful for analytical purposes, such as gas chromatography-mass spectrometry, and for studying aspects like cell permeability.[10] Understanding the in vitro behavior of the methyl ester is crucial for interpreting experimental data and for its potential application as a reference standard or research tool.

Molecular Mechanism of Action: Targeting HMG-CoA Reductase

The cornerstone of rosuvastatin's action lies in its structural similarity to the natural substrate of HMG-CoA reductase, HMG-CoA. This allows it to act as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway.[2]

The binding of rosuvastatin to HMG-CoA reductase is a reversible process characterized by high affinity.[11] Specific interactions, including hydrogen bonds and van der Waals forces between the statin molecule and amino acid residues in the enzyme's active site, contribute to its potent inhibitory activity.[3] For instance, the sulfone group of rosuvastatin forms a polar interaction with an arginine residue (Arg568) in the enzyme, an interaction not observed with some other statins.[3]


acetyl_coa [label="Acetyl-CoA"]; hmg_coa [label="HMG-CoA"]; mevalonate [label="Mevalonate"]; cholesterol [label="Cholesterol"]; rosuvastatin_me [label="Rosuvastatin\nMethyl Ester", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hmgcr [label="HMG-CoA Reductase", shape=cds, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

acetyl_coa -> hmg_coa [label="Multiple Steps"]; hmg_coa -> hmgcr [arrowhead=none]; hmgcr -> mevalonate [label="Catalyzes"]; mevalonate -> cholesterol [label="Multiple Steps"]; rosuvastatin_me -> hmgcr [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; }

Figure 1: Inhibition of the Cholesterol Biosynthesis Pathway by this compound.

In Vitro Characterization: Key Experimental Protocols

To rigorously assess the in vitro mechanism of action of this compound, a combination of enzymatic and cell-based assays is essential.

HMG-CoA Reductase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the activity of purified HMG-CoA reductase. The most common method is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor NADPH.[12]

Table 1: Typical Reagents and Materials for HMG-CoA Reductase Inhibition Assay

Reagent/MaterialPurposeTypical Supplier
Recombinant Human HMG-CoA ReductaseEnzyme sourceSigma-Aldrich, Assay Genie[13]
HMG-CoASubstrateSigma-Aldrich, Assay Genie[13]
NADPHCofactorSigma-Aldrich, Assay Genie[13]
This compoundTest InhibitorSynZeal, Simson Pharma[7]
Assay Buffer (e.g., Potassium Phosphate)Maintain pH and ionic strengthCommercially available or prepared in-house[12]
96-well UV-transparent microplateReaction vesselStandard lab suppliers
Microplate spectrophotometerAbsorbance measurementStandard lab equipment

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of this compound in a suitable solvent like DMSO. Prepare working solutions of HMG-CoA, NADPH, and HMG-CoA reductase in assay buffer.[12][13]

  • Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of this compound.[12] Include wells for a negative control (no inhibitor) and a positive control (a known inhibitor like pravastatin).[14][15]

  • Enzyme Addition: Add the HMG-CoA reductase solution to all wells except the blank.

  • Reaction Initiation: Start the reaction by adding the HMG-CoA substrate solution.[12]

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for 10-20 minutes at 37°C.[12][14]

  • Data Analysis: Calculate the rate of NADPH consumption for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.[15]


start [label="Start: Prepare Reagents", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Set up 96-well plate:\nBuffer, NADPH, Inhibitor"]; add_enzyme [label="Add HMG-CoA Reductase"]; add_substrate [label="Initiate Reaction:\nAdd HMG-CoA"]; read_plate [label="Kinetic Read at 340 nm"]; analyze [label="Calculate Inhibition & IC50"]; end [label="End: Results", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> setup; setup -> add_enzyme; add_enzyme -> add_substrate; add_substrate -> read_plate; read_plate -> analyze; analyze -> end; }

Figure 2: Workflow for the HMG-CoA Reductase Inhibition Assay.

Cellular Cholesterol Synthesis Assay

This cell-based assay provides a more physiologically relevant context by measuring the impact of this compound on cholesterol production within living cells. A common approach involves the use of fluorescent dyes that bind to cholesterol, allowing for quantification.

Table 2: Key Components for a Cell-Based Cholesterol Assay

ComponentFunctionExample Supplier
Cell Line (e.g., HepG2, RAW 264.7)In vitro model of cholesterol metabolismATCC
Cell Culture Medium and SupplementsCell growth and maintenanceStandard lab suppliers
This compoundTest CompoundSynZeal, Simson Pharma[7]
Cholesterol Detection Reagent (e.g., Filipin III)Stains unesterified cholesterolAbcam, Bio-Techne[16]
Fixative and Wash BuffersCell processing for stainingIncluded in kits or prepared in-house[16]
Fluorescence Microscope or Plate ReaderSignal detectionStandard lab equipment

Step-by-Step Protocol:

  • Cell Culture: Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include vehicle-treated cells as a negative control.

  • Cell Fixation and Staining:

    • Fix the cells using a suitable fixative solution.[16]

    • Wash the cells with a wash buffer.[16]

    • Incubate the cells with a cholesterol-staining reagent like Filipin III.[16]

    • Perform final washes to remove excess stain.[16]

  • Imaging and Quantification:

    • Visualize the stained cells using a fluorescence microscope.

    • Quantify the fluorescence intensity using a microplate reader to determine the relative amount of cellular cholesterol.

  • Data Analysis: Normalize the fluorescence intensity to cell number or protein content. Plot the relative cholesterol levels against the concentration of this compound to determine its effect on cellular cholesterol synthesis.

Expected Outcomes and Interpretation

  • HMG-CoA Reductase Inhibition: this compound is expected to exhibit potent, concentration-dependent inhibition of HMG-CoA reductase, resulting in a low nanomolar IC50 value. This would confirm its direct interaction with the enzyme.

  • Cellular Cholesterol Reduction: In cell-based assays, treatment with this compound should lead to a significant decrease in cellular cholesterol levels. This demonstrates the compound's ability to penetrate the cell membrane and inhibit the cholesterol biosynthesis pathway in a cellular context.

It is important to note that while rosuvastatin is the active therapeutic agent, its methyl ester may exhibit different properties, such as altered cell permeability, which could influence its in vitro effects.[17] Studies have suggested that the methyl ester of rosuvastatin can have endothelium-independent effects, unlike the parent compound.[17]

Conclusion

The in vitro evaluation of this compound provides critical insights into its mechanism of action. By employing a combination of enzymatic and cell-based assays, researchers can thoroughly characterize its inhibitory effects on HMG-CoA reductase and its subsequent impact on cellular cholesterol metabolism. The protocols and principles outlined in this guide offer a robust framework for the in vitro investigation of this compound and other potential HMG-CoA reductase inhibitors, facilitating further research and drug development in the field of lipid-lowering therapies.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro HMG-CoA Reductase Inhibition Assay by (3R,5S)-Fluvastatin.
  • Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816).
  • Wikipedia. (2024). Atorvastatin.
  • Stancu, C., & Sima, A. (2001). Statins: mechanism of action and effects. Journal of Cellular and Molecular Medicine, 5(4), 378-387.
  • Kim, J. E., et al. (2017). Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase. Molecules, 22(10), 1693.
  • Stancu, C., & Sima, A. (2001). Statins: mechanism of action and effects. Journal of Cellular and Molecular Medicine, 5(4), 378-387.
  • Anwar, S., et al. (2022). In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. Pakistan Journal of Pharmaceutical Sciences, 35(1), 1-8.
  • Dr Matt & Dr Mike. (2017, July 2).
  • Stancu, C., & Sima, A. (2001). Statins: Mechanism of action and effects. Journal of Cellular and Molecular Medicine, 5(4), 378-387.
  • Bio-Techne. (n.d.). Cholesterol Cell-Based Detection Assay Kit.
  • López-Canales, J. S., et al. (2011). The methyl ester of rosuvastatin elicited an endothelium-independent and 3-hydroxy-3-methylglutaryl coenzyme A. Brazilian Journal of Medical and Biological Research, 44(5), 443-450.
  • Yüzbaşioğlu, D., et al. (2014). Genotoxicity evaluation of HMG CoA reductase inhibitor rosuvastatin. Drug and chemical toxicology, 37(2), 137-143.
  • Das, A., et al. (2011). A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells. Journal of lipid research, 52(3), 613-619.
  • Cell Biolabs, Inc. (n.d.). Total Cholesterol Assay Kit (Colorimetric).
  • Istvan, E. S. (2003). Comparison of the effects of statins on HMG-CoA reductase activity. Helda - University of Helsinki.
  • Istvan, E. S. (2003). Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin. Biochemical Society Transactions, 31(Pt 3), 579-581.
  • Istvan, E. S. (2003). Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA)
  • Nguyen, T. H., et al. (2020). Self Nanoemulsifying Drug Delivery System of Rosuvastatin: Bioavailability Evaluation and In vitro - In vivo Correlation. Current drug delivery, 17(9), 794-803.
  • SynZeal. (n.d.). Rosuvastatin Acid Methyl Ester | 147118-40-9.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • SIELC Technologies. (2018, May 17). This compound.
  • National Center for Biotechnology Information. (n.d.). Rosuvastatin. PubChem.
  • PubChemLite. (n.d.). This compound (C23H30FN3O6S).
  • David, V., et al. (2013). Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma.

Sources

An In-depth Technical Guide to the Synthesis of Rosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Rosuvastatin, a member of the statin class of drugs, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its intricate molecular architecture, featuring a functionalized pyrimidine heterocycle linked to a stereochemically defined heptenoic acid side chain, presents significant synthetic challenges. This guide provides a comprehensive overview of the primary synthetic strategies for rosuvastatin methyl ester, a key intermediate in the production of rosuvastatin calcium. We will delve into the convergent synthesis of the two key structural fragments, explore the critical olefination reactions that connect them, and discuss the stereoselective transformations that define the drug's efficacy. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also insights into the rationale behind the selection of specific reagents and methodologies.

I. Retrosynthetic Analysis: A Convergent Approach

The industrial synthesis of this compound is predominantly approached through a convergent strategy. This involves the separate synthesis of two key intermediates: the pyrimidine core and the chiral side-chain. These fragments are then coupled, followed by final modifications to yield the target molecule. This approach allows for greater efficiency and flexibility in optimizing the synthesis of each component.

graph "Rosuvastatin_Retrosynthesis" { layout=dot; rankdir=RL; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

rosuvastatin [label="this compound"]; olefination [label="Key C-C Bond Formation\n(Wittig / Julia-Kocienski)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pyrimidine [label="Pyrimidine Aldehyde\n(Key Intermediate A)"]; side_chain [label="Chiral Side-Chain Synthon\n(Key Intermediate B)"];

rosuvastatin -> olefination; olefination -> pyrimidine; olefination -> side_chain; }

Caption: Convergent retrosynthetic analysis of this compound.

II. Synthesis of Key Intermediates

A. The Pyrimidine Heterocycle: Synthesis of Intermediate A

The pyrimidine core, specifically N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide , is a crucial building block.[1] Several routes to this intermediate have been developed, with a common strategy involving the initial construction of the pyrimidine ring followed by functional group manipulations to introduce the formyl group.

One efficient method involves a multi-step sequence starting from readily available materials.[2] A key step in many syntheses is the introduction of the formyl group at the C5 position of the pyrimidine ring, which can be accomplished via the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect electrophilic formylation of the activated pyrimidine ring.[4]

An alternative approach involves the oxidation of a 5-hydroxymethylpyrimidine precursor. This precursor can be synthesized and then oxidized using various reagents, such as manganese dioxide (MnO₂), to yield the desired aldehyde.[5]

Experimental Protocol: Synthesis of the Pyrimidine Aldehyde (Intermediate A) via Oxidation

This protocol is a representative example of the synthesis of the pyrimidine aldehyde.

Step 1: Synthesis of 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol

  • To a solution of the corresponding pyrimidine-5-carboxylate ester in a suitable solvent (e.g., tetrahydrofuran/methanol), add a reducing agent such as sodium borohydride (NaBH₄) at a controlled temperature (e.g., 5-10°C).[6]

  • Stir the reaction mixture for several hours until the reduction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired alcohol.

Step 2: Oxidation to the Aldehyde

  • Dissolve the pyrimidine alcohol from the previous step in a suitable solvent, such as dichloromethane.

  • Add an oxidizing agent, for instance, activated manganese dioxide (γ-active MnO₂).[5]

  • Stir the reaction mixture at room temperature or under reflux until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Concentrate the filtrate under reduced pressure and purify the residue, if necessary, by crystallization to obtain the pyrimidine aldehyde.

B. The Chiral Side-Chain: Synthesis of Intermediate B

The stereochemically defined side-chain, often in the form of tert-butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate , is critical for the biological activity of rosuvastatin.[7] The synthesis of this chiral synthon requires precise control of stereochemistry.

A common industrial approach utilizes the "Roche ester" ((R)-methyl 3-hydroxy-2-methylpropionate) as a starting material, which can be synthesized via asymmetric hydrogenation.[8] Another powerful strategy involves the asymmetric hydrolysis of a prochiral diester using enzymes like pig liver esterase (PLE) to generate a chiral half-ester.[9][10]

graph "Side_Chain_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Prochiral Diester"]; ple [label="Asymmetric Hydrolysis\n(Pig Liver Esterase)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; chiral_he [label="Chiral Half-Ester"]; elaboration [label="Multi-step Elaboration"]; intermediate_b [label="Chiral Side-Chain Aldehyde\n(Intermediate B)"];

start -> ple -> chiral_he -> elaboration -> intermediate_b; }

Caption: Enzymatic resolution strategy for the chiral side-chain synthesis.

Experimental Protocol: Synthesis of the Chiral Side-Chain Aldehyde (Intermediate B)

This protocol outlines a general approach to the synthesis of the chiral side-chain.

  • Asymmetric Reduction/Hydrolysis: Start with a suitable prochiral ketone or diester and perform an asymmetric reduction or enzymatic hydrolysis to install the initial stereocenter.

  • Multi-step Elaboration: The resulting chiral intermediate is then subjected to a series of reactions, which may include protection of hydroxyl groups (e.g., as an acetonide), chain extension, and reduction, to construct the full side-chain.[11]

  • Final Oxidation: The terminal alcohol of the elaborated side-chain is then oxidized to the aldehyde, often using mild conditions such as a Swern oxidation or a Dess-Martin periodinane oxidation, to yield the desired chiral aldehyde intermediate.

III. Coupling Strategies: Forging the Core Structure

With the two key fragments in hand, the next critical phase is their coupling to form the carbon-carbon double bond of the heptenoate side chain. The stereoselectivity of this reaction is paramount, as the E-isomer is the desired product. Two primary olefination reactions have been extensively employed: the Wittig reaction and the Julia-Kocienski olefination.

A. The Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis and has been a mainstay in many rosuvastatin synthesis campaigns.[12][13] It involves the reaction of the pyrimidine aldehyde (Intermediate A) with a phosphonium ylide derived from the chiral side-chain (Intermediate B).

graph "Wittig_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

pyrimidine_aldehyde [label="Pyrimidine Aldehyde"]; phosphonium_ylide [label="Side-Chain Phosphonium Ylide"]; wittig [label="Wittig Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; rosuvastatin_protected [label="Protected Rosuvastatin Ester"];

pyrimidine_aldehyde -> wittig; phosphonium_ylide -> wittig; wittig -> rosuvastatin_protected; }

Caption: The Wittig reaction for coupling the key fragments.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For the synthesis of rosuvastatin, achieving a high E/Z ratio is a primary objective.

Experimental Protocol: Wittig Olefination

  • Ylide Generation: To a suspension of the appropriate triphenylphosphonium bromide salt of the side-chain in a dry aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hexamethyldisilazide (NaHMDS) at a low temperature (e.g., -42°C).[14]

  • Reaction with Aldehyde: After stirring for a period to allow for ylide formation, a solution of the pyrimidine aldehyde in the same solvent is added, and the reaction is allowed to proceed, often with warming to room temperature.

  • Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified, typically by column chromatography, to isolate the desired E-isomer of the protected rosuvastatin ester.

B. The Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful alternative to the Wittig reaction, often providing superior E-selectivity.[15][16] This reaction involves the coupling of the chiral side-chain aldehyde with a sulfone derivative of the pyrimidine core.[17]

The key advantage of the Julia-Kocienski olefination lies in its mechanism, which typically proceeds via a thermodynamically controlled elimination pathway, favoring the formation of the more stable E-alkene.[3][15]

Experimental Protocol: Julia-Kocienski Olefination

  • Sulfone Synthesis: The pyrimidine core is first converted into a suitable sulfone derivative, for example, by reaction with a thiol followed by oxidation.[18]

  • Olefination Reaction: In a dry aprotic solvent, the pyrimidine sulfone and the chiral side-chain aldehyde are reacted in the presence of a strong base, such as sodium methoxide in tetrahydrofuran.[18]

  • Work-up and Purification: The reaction is worked up in a similar manner to the Wittig reaction, and the product is purified to yield the E-isomer of the protected rosuvastatin ester.

FeatureWittig ReactionJulia-Kocienski Olefination
Reactants Pyrimidine Aldehyde + Side-Chain Phosphonium YlidePyrimidine Sulfone + Side-Chain Aldehyde
Stereoselectivity Variable E/Z ratio, dependent on conditionsGenerally high E-selectivity
Byproducts Triphenylphosphine oxideSulfone byproducts
Industrial Application Widely used, but E/Z separation can be challengingIncreasingly adopted for its high stereoselectivity

IV. Stereochemical Control and Final Steps

A. The Narasaka-Prasad Reduction

A crucial step in many rosuvastatin syntheses is the diastereoselective reduction of a β-hydroxy ketone intermediate to establish the desired syn-1,3-diol stereochemistry in the side-chain. The Narasaka-Prasad reduction is a highly effective method for this transformation.[19][20]

This reduction employs a boron chelating agent (e.g., diethylmethoxyborane) and a hydride source (e.g., sodium borohydride).[19] The boron agent forms a six-membered chelate with the β-hydroxy ketone, which directs the hydride attack to afford the syn-diol with high diastereoselectivity.[19][21]

Experimental Protocol: Narasaka-Prasad Reduction

  • Dissolve the β-hydroxy ketone intermediate in a mixture of solvents such as tetrahydrofuran and methanol.

  • Cool the solution to a low temperature (e.g., -78°C).

  • Add a solution of diethylmethoxyborane.

  • After a period of stirring, add sodium borohydride portion-wise.

  • Allow the reaction to proceed at low temperature until completion.

  • Work up the reaction, which typically involves quenching with an acid, extraction, and purification.

B. Deprotection and Esterification

The final steps in the synthesis of this compound involve the removal of protecting groups and the formation of the methyl ester. Hydroxyl protecting groups, such as silyl ethers or acetonides, are typically removed under acidic conditions.[22]

The final esterification to the methyl ester can be achieved through various standard methods, such as reaction with methyl iodide in the presence of a base like potassium carbonate.[23] Alternatively, transesterification from another ester (e.g., a butyl ester) can be accomplished using a catalyst in the presence of methanol.[7]

Experimental Protocol: Final Deprotection and Methyl Esterification

  • Deprotection: Treat the protected rosuvastatin precursor with an acid, such as hydrochloric acid in a suitable solvent like acetonitrile, to remove protecting groups like acetonides.

  • Esterification: The resulting carboxylic acid or its salt is then esterified. For example, by reacting with methyl iodide and potassium carbonate in a solvent like dimethylformamide.[23]

  • Purification: The final this compound is then purified to a high degree, often using preparative high-performance liquid chromatography (HPLC) or crystallization, to remove any remaining impurities and stereoisomers.[24][25]

V. Conclusion

The synthesis of this compound is a testament to the power of modern organic chemistry. Convergent strategies, coupled with highly selective olefination reactions and stereocontrolled reductions, have enabled the efficient and scalable production of this important pharmaceutical intermediate. The choice between different synthetic routes, such as the Wittig versus the Julia-Kocienski olefination, often depends on a balance of factors including stereoselectivity, cost of reagents, and ease of purification on an industrial scale. The continued development of novel catalysts and synthetic methodologies will undoubtedly lead to even more efficient and sustainable routes to rosuvastatin and other complex drug molecules in the future.

References

  • Narasaka, K., & Pai, H. C. (1980). Stereoselective reduction of β-hydroxy ketones to 1,3-diols. Chemistry Letters, 9(11), 1415-1418.
  • Prasad, K., & Chen, K. M. (1987). A stereoselective synthesis of syn-1,3-diols. Tetrahedron Letters, 28(2), 155-158.
  • Dong, D., & co-workers. (2009). Applications of the classical Vilsmeier–Haack reaction for the synthesis of pyridines, quinolines, and pyridin-2(1H)-ones. European Journal of Organic Chemistry, 2009, 4165.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Patil, P. B., Shinde, D. B., Mane, D. V., & Chaudhari, B. R. (2015). A Novel Synthesis Approach of Rosuvastatin and Their Intermediates. World Journal of Pharmaceutical Research, 4(10), 1245-1250.
  • Časar, Z., Steinbücher, M., & Košmrlj, J. (2010). Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. The Journal of organic chemistry, 75(19), 6681–6684.
  • Dong, D., & co-workers. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76, 2880-2883.
  • Chaudhari, B. R., et al. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. World Journal of Pharmaceutical and Medical Research, 3(8), 120-138.
  • Košmrlj, J., et al. (2012). Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis. Tetrahedron, 68(47), 9589-9594.
  • Časar, Z., Steinbücher, M., & Košmrlj, J. (2010). Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. The Journal of organic chemistry, 75(19), 6681–6684.
  • Narasaka, K. (1984). Narasaka-Prasad Reduction. Tetrahedron, 40(12), 2233–2238.
  • Xiong, F., Wang, H., Yan, L., Han, S., Tao, Y., Wu, Y., & Chen, F. (2016). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. Organic & biomolecular chemistry, 14(4), 1363–1369.
  • Various Authors. (2013). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • CN101323597B - Preparation of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl amido) pyrimidine-5-formaldehyde. (n.d.).
  • Ohno, M., & Otsuka, M. (1989). Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics. Organic reactions, 37, 1-55.
  • Fabris, J., Časar, Z., Smilović, I. G., & Črnugelj, M. (2014). Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin Through Julia–Kocienski Olefination Using the Lactonized Statin Side-Chain Precursor. Synthesis, 46(17), 2333-2346.
  • Ciucanu, C. I., Ciucanu, I., & Olariu, S. (2022). DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA. Farmacia, 70(2), 20-25.
  • US20110184172A1 - Process for the preparation of methyl ester of rosuvastatin. (n.d.).
  • Organic Chemistry Explained. (2024, April 1). Narasaka Reduction Mechanism #chemistry #organicchemistry. YouTube.
  • CN101613341B - Synthetic method of key intermediate of rosuvastatin calcium side chain. (n.d.).
  • Patil, P. B., et al. (2015). A NOVEL SYNTHESIS APPROACH OF ROSUVASTATIN AND THEIR INTERMEDIATES.
  • Fabris, J., et al. (2014). Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin Through Julia–Kocienski Olefination Using the Lactonized Statin Side-Chain Precursor.
  • WO2009019211A1 - Process for the preparation of methyl ester of rosuvastatin. (n.d.).
  • WO2003097614A2 - Process for the preparation of rosuvastatin. (n.d.).
  • US9126975B2 - Process for the preparation of statins in the presence of base. (n.d.).
  • CN105461636A - Synthetic method for this compound. (n.d.).
  • Wölfling, J., et al. (2018). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. ChemistrySelect, 3(29), 8443-8449.
  • Yan, J., & Jiang, C. (2020). Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Open Access Library Journal, 7(6), 1-8.
  • US9376397B2 - Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof. (n.d.).
  • Ciucanu, C. I., et al. (2022). Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma.
  • Various Authors. (2008). Asymmetric Synthesis of the Roche Ester and its Derivatives by Rhodium‐INDOLPHOS‐Catalyzed Hydrogenation.
  • Li, X. J., et al. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal, 55(12), 985-989.
  • Manne, R. B., et al. (2012).
  • Ohno, M. (1990). Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase. Organic Reactions, 1-136.
  • A Novel Process for Synthesis of Rosuvastatin. (2017). Asian Journal of Chemistry, 29(3), 691-695.
  • EP1893585A1 - Process for the preparation of n-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methylmethanesulfonamide. (n.d.).
  • US8309719B2 - Process for the preparation of methyl ester of rosuvastatin. (n.d.).
  • Various Authors. (2010). Convenient General Asymmetric Synthesis of Roche Ester Derivatives through Catalytic Asymmetric Hydrogenation: Steric and Electronic Effects of Ligands.
  • Qiu, L., et al. (2009). Asymmetric synthesis of chiral Roche ester and its derivatives via Rh-catalyzed enantioselective hydrogenation with chiral phosp. Tetrahedron: Asymmetry, 20(2), 214-218.
  • Waters Corporation. (n.d.). Reaction Monitoring of a Rosuvastatin Synthesis Featuring Enantiopurity Determination by ACQUITY UPC,2 ACQUITY QDa, and Trefoil Column Technology.

Sources

A Technical Guide to Rosuvastatin Methyl Ester: Identification, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin, a member of the statin class of drugs, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is widely prescribed to manage hypercholesterolemia and prevent cardiovascular events. In the realms of pharmaceutical research and development, reference standards and synthetic intermediates are critical for ensuring the quality, purity, and consistency of active pharmaceutical ingredients (APIs). Rosuvastatin methyl ester serves as a key intermediate in some synthetic routes of Rosuvastatin and is also a crucial reference compound for analytical method development and impurity profiling.[1][2][3] This guide provides an in-depth look at the core technical attributes of this compound, including its definitive identification, synthesis protocols, and analytical characterization.

Core Identification and Physicochemical Properties

Precise identification of a chemical entity is foundational to all scientific work. The Chemical Abstracts Service (CAS) number and molecular formula are the universally accepted identifiers for this compound. These, along with other key properties, are summarized below.

PropertyValueSource(s)
CAS Number 147118-40-9[1][2][4][5][6][7]
Molecular Formula C23H30FN3O6S[1][2][4][5][6]
IUPAC Name methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate[4][6][8]
Molecular Weight 495.56 g/mol [1][4][5]
Appearance White Solid[1]

Chemical Structure

The structural formula of this compound is depicted below. The key features include the pyrimidine core, the fluorophenyl group, the sulfonamide moiety, and the dihydroxyheptenoate side chain, which is characteristic of statins.

Caption: Chemical structure of this compound.

Synthesis and Purification

This compound can be synthesized through several routes. A common laboratory-scale approach involves the direct esterification of Rosuvastatin's carboxylic acid. Another method involves a transesterification reaction from another ester of Rosuvastatin, such as the tert-butyl ester.[9][10]

Workflow: Synthesis via Esterification

G start Start: Rosuvastatin Calcium step1 Acidification to Rosuvastatin Free Acid start->step1 step2 Esterification Reaction (Methanol, Acid Catalyst) step1->step2 step3 Reaction Quench & Workup step2->step3 step4 Crude Product Extraction step3->step4 step5 Purification via Chromatography step4->step5 end Final Product: Pure this compound step5->end

Caption: General workflow for the synthesis and purification of this compound.

Detailed Protocol: Esterification of Rosuvastatin

This protocol is a representative example. Researchers should adapt it based on their specific starting materials and available equipment.

  • Preparation of Rosuvastatin Free Acid:

    • Dissolve Rosuvastatin calcium in a suitable solvent mixture (e.g., water and an organic solvent like ethyl acetate).

    • Cool the solution in an ice bath and slowly add a dilute acid (e.g., 1N HCl) with stirring until the pH is acidic (pH 3-4). This protonates the carboxylate, forming the free acid.

    • Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude Rosuvastatin free acid.

  • Esterification:

    • Dissolve the crude Rosuvastatin free acid in an excess of anhydrous methanol, which acts as both solvent and reagent.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acid catalyst by adding a weak base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

    • Remove the bulk of the methanol under reduced pressure.

    • Extract the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude this compound.

  • Purification:

    • The crude product often contains unreacted starting material and side products. Purification is typically achieved by column chromatography on silica gel.[3][11]

    • A solvent system (mobile phase) of increasing polarity, such as a gradient of ethyl acetate in hexane, is commonly used to elute the product.

    • Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the compound and for monitoring the reaction progress. A reversed-phase HPLC method is typically used.

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH).

  • Detection: UV at a wavelength where the molecule has strong absorbance (e.g., ~242 nm).

  • Expected Result: A single major peak corresponding to this compound, with purity typically expected to be >98%. The retention time will be different from that of the Rosuvastatin free acid due to the increased lipophilicity of the ester.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) is common.

  • Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 496.19, consistent with the molecular formula C23H30FN3O6S.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the connectivity of atoms in the molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the different protons in the molecule. Key signals to look for include:

    • A singlet around 3.7 ppm for the methyl ester (-OCH3) protons.

    • Signals for the aromatic protons of the fluorophenyl group.

    • Multiplets for the protons on the dihydroxyheptenoate chain.

    • Signals corresponding to the isopropyl and N-methyl groups.

  • ¹³C NMR: The carbon NMR will show a distinct signal for each unique carbon atom in the structure, including the carbonyl carbon of the ester at approximately 175 ppm.

Applications and Significance

This compound is a valuable tool in pharmaceutical science:

  • Reference Standard: It is used as a qualified reference standard for the identification and quantification of related impurities in Rosuvastatin API and finished drug products.[2][5]

  • Synthetic Intermediate: It serves as a key intermediate in the synthesis of Rosuvastatin and its derivatives, allowing for modifications or purification steps that are more amenable to the ester form than the free acid or salt form.[3]

  • Metabolism Studies: Labeled versions of the ester can be used in studies to understand the metabolism and disposition of Rosuvastatin.

Conclusion

This compound, identified by CAS number 147118-40-9, is a critical compound in the development and quality control of Rosuvastatin. Its synthesis via esterification of the parent drug, followed by chromatographic purification, is a standard laboratory procedure. The identity and purity of the final product must be rigorously confirmed through a combination of chromatographic and spectroscopic techniques, including HPLC, MS, and NMR. This guide provides the foundational technical knowledge for researchers and scientists working with this important molecule.

References

  • This compound | CAS 147118-40-9. LGC Standards. URL: https://www.lgcstandards.
  • This compound | 147118-40-9. SynThink Research Chemicals. URL: https://www.synthinkchemicals.
  • This compound CAS 147118-40-9. Home Sunshine Pharma. URL: https://www.homesunshinepharma.
  • Rosuvastatin Acid Methyl Ester | 147118-40-9. SynZeal. URL: https://www.synzeal.
  • This compound | C23H30FN3O6S | CID 25183331. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/25183331
  • This compound | CAS No. 147118-40-9. Clearsynth. URL: https://www.clearsynth.com/en/cas-no-147118-40-9.html
  • CN105461636A - Synthetic method for this compound. Google Patents. URL: https://patents.google.
  • This compound Supplier - CAS 147118-40-9. Clinivex. URL: https://www.clinivex.
  • CN105566228B - A kind of synthetic method of Rosuvastatin. Google Patents. URL: https://patents.google.
  • WO2009019211A1 - Process for the preparation of methyl ester of rosuvastatin. Google Patents. URL: https://patents.google.
  • US8309719B2 - Process for the preparation of methyl ester of rosuvastatin. Google Patents. URL: https://patents.google.
  • Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma. ResearchGate. URL: https://www.researchgate.
  • NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. AWS. URL: https://s3.amazonaws.com/academia.edu.documents/39109002/14429007621008.pdf?response-content-disposition=inline%3B%20filename%3DNOVEL_PROCESS_PREPARATION_OF_ROSUVASTATI.pdf&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIAIWOWYYGZ2Y53UL3A%2F20200822%2Fus-east-1%2Fs3%2Faws4_request&X-Amz-Date=20200822T054604Z&X-Amz-Expires=3600&X-Amz-SignedHeaders=host&X-Amz-Signature=b1d1c1e5a5f6e8c8c1a1d1d1f1f1d1d1d1d1d1d1d1d1d1d1d1d1d1d1d1d1d1d1
  • PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. [Source Not Available].
  • Rosuvastatin Isopropyl Ester | CAS 851440-21-6. Veeprho. URL: https://www.veeprho.
  • DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA. [Source Not Available].

Sources

Physical and chemical properties of rosuvastatin methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Rosuvastatin Methyl Ester

Abstract

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of dyslipidemia. The synthesis and purification of this complex molecule rely on precise control over its various chemical forms. This compound (CAS: 147118-40-9) is a critical entity in this context, serving as a key intermediate in several synthetic routes and concurrently being monitored as a potential impurity in the final active pharmaceutical ingredient (API).[1][2][3] This guide provides a comprehensive examination of the physical and chemical properties of this compound, offering field-proven insights and detailed analytical protocols for researchers, analytical scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, spectroscopic profile, analytical methodologies, and stability, providing the causal framework behind experimental choices to ensure a robust understanding of this compound.

Introduction: Context and Significance

Understanding the properties of synthetic intermediates is fundamental to robust drug development. It ensures the efficiency of the manufacturing process, the purity of the final product, and compliance with stringent regulatory standards. This compound is a prime example of such a critical intermediate.

The Therapeutic Role of Rosuvastatin

Rosuvastatin therapy is indicated for the treatment of hyperlipidemia and for the primary prevention of cardiovascular events.[4] It exerts its lipid-lowering effect by competitively inhibiting the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase enzyme.[5][6] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the hepatic synthesis of cholesterol.[7][8][9] By inhibiting this step, rosuvastatin reduces intracellular cholesterol levels, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the bloodstream.[4][10]

This compound: A Key Synthetic Intermediate and Process Impurity

This compound serves as a pivotal precursor in the synthesis of Rosuvastatin Calcium.[3] Its chemical structure allows for specific transformations that are essential for building the final molecule. However, due to its role in the synthesis, it is also considered a process-related impurity that must be monitored and controlled in the final drug substance.[1][11] Its presence, or the presence of its degradants, can impact the safety and efficacy profile of the final drug product.

The HMG-CoA Reductase Pathway

To appreciate the significance of rosuvastatin, one must understand its target pathway. The mevalonate pathway is a vital metabolic cascade responsible for producing cholesterol and other essential isoprenoids.[12] The inhibition of HMG-CoA reductase by the active form of rosuvastatin is a highly specific and effective therapeutic intervention.

HMG_CoA_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-Limiting Step) downstream Cholesterol & Isoprenoids mevalonate->downstream Multiple Steps rosuvastatin Rosuvastatin (Active Acid Form) rosuvastatin->hmg_coa Competitive Inhibition

Caption: The HMG-CoA Reductase Pathway and the point of inhibition by Rosuvastatin.

Chemical Identity and Physicochemical Properties

A precise understanding of the fundamental properties of this compound is the starting point for any scientific investigation.

Nomenclature and Structure
  • IUPAC Name: methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate[13]

  • CAS Number: 147118-40-9[1]

  • Molecular Formula: C₂₃H₃₀FN₃O₆S[13]

Rosuvastatin_Methyl_Ester_Structure structure

Caption: Chemical Structure of this compound.

Core Physicochemical Data

The physical properties of the methyl ester differ significantly from the parent calcium salt, primarily in terms of solubility and melting point. These differences are critical for designing purification, isolation, and analytical procedures.

PropertyValueSource(s)
Molecular Weight 495.56 g/mol [1][14]
Appearance White Solid[2][15]
Melting Point 75-77 °C[1]
Boiling Point 692.3 ± 65.0 °C (Predicted)[1]
Density 1.313 ± 0.06 g/cm³ (Predicted)[1][2]
Solubility Slightly soluble in DMSO and Methanol.[1]
Topological Polar Surface Area 138 Ų[13]

Note: The esterification of the carboxylic acid group significantly reduces its polarity and water solubility compared to the parent rosuvastatin calcium salt, which is sparingly soluble in water.[16]

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. For a molecule like this compound, a multi-technique approach is essential for unambiguous identification.

Principles of Characterization

The goal of spectroscopic analysis is to confirm the molecular structure and identify any impurities. Each technique provides a unique piece of the structural puzzle. Suppliers of this reference standard typically provide a comprehensive data package including ¹H-NMR, Mass Spectrometry, HPLC, and IR data.[14][17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, Electron Ionization (EI) is a suitable technique, especially when coupled with Gas Chromatography (GC).

  • Expected Molecular Ion: The EI mass spectrum should show a molecular ion (M⁺•) at m/z 495, corresponding to the molecular weight.[18]

  • Fragmentation: Characteristic fragment ions provide structural confirmation. The fragmentation pattern can reveal the loss of the methoxy group, parts of the heptenoate chain, and cleavage around the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the hydrogen atom environment in the molecule. Key expected signals include:

  • Aromatic Protons: Signals corresponding to the fluorophenyl group.

  • Olefinic Protons: Protons of the C=C double bond in the heptenoate chain.

  • Carbinol Protons: Protons attached to the carbons bearing the hydroxyl groups.

  • Methyl Ester Protons: A characteristic singlet for the -OCH₃ group.

  • Isopropyl and N-methyl/S-methyl Protons: Signals for the various methyl groups in the structure.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands to expect are:

  • O-H Stretch: A broad band for the hydroxyl groups.

  • C=O Stretch: A strong absorption for the ester carbonyl group.

  • C=C and C=N Stretches: Absorptions for the aromatic and pyrimidine rings.

  • S=O Stretch: Strong absorptions for the sulfonyl group.

Experimental Protocols for Analysis

The choice of analytical method is dictated by the objective, whether it is routine quality control, stability testing, or trace-level impurity analysis. High-Performance Liquid Chromatography (HPLC) is the workhorse for quality control and stability studies.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to quantify this compound while separating it from potential degradation products, making it "stability-indicating."

Causality Behind Choices:

  • Column: A C18 (ODS) column is chosen for its versatility and excellent retention of moderately nonpolar compounds like the methyl ester.[19]

  • Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer is used. Acetonitrile provides the necessary eluting strength. The acidic pH (e.g., pH 3.0-3.5) suppresses the ionization of any parent acid impurity, ensuring good peak shape and consistent retention times.[19][20]

  • Detection: UV detection at 242 nm is selected as it corresponds to a significant absorbance maximum for the rosuvastatin chromophore, providing high sensitivity.[19][20]

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and water (e.g., 40:60 v/v). Adjust the pH of the aqueous component to 3.5 with dilute phosphoric acid. Filter through a 0.45 µm filter and degas by sonication.[20]

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).

  • Sample Preparation: Dissolve the test sample in the mobile phase to achieve a similar target concentration.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV/PDA detector.

    • Column: Inertsil ODS, 250 x 4.6mm, 5µm particle size (or equivalent).[21]

    • Flow Rate: 1.0 mL/min.[21]

    • Injection Volume: 5-10 µL.

    • Column Temperature: 25-40 °C.[22]

    • Detection Wavelength: 242 nm.[20]

  • Analysis: Inject the standard and sample solutions. Identify the this compound peak by its retention time. Quantify using the peak area against the standard.

HPLC_Workflow prep 1. Mobile Phase & Standard/Sample Prep inject 2. Inject Sample into HPLC System prep->inject separate 3. Separation on C18 Column inject->separate detect 4. UV Detection at 242 nm separate->detect data 5. Data Acquisition & Chromatogram Generation detect->data quant 6. Peak Integration & Quantification data->quant

Caption: A typical workflow for the RP-HPLC analysis of this compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

While less common for routine QC, GC-MS is a powerful tool for structural confirmation. A method has been developed for the analysis of rosuvastatin in plasma by converting it to the methyl ester in situ. This protocol can be adapted for the direct analysis of the ester.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • GC-MS Conditions:

    • Instrument: GC system coupled to an Electron Ionization Mass Spectrometer (EI-MS).

    • Column: A low-polarity capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium.

    • Injection Mode: Split/Splitless.

    • Temperature Program: An optimized temperature ramp from a low initial temperature (e.g., 150 °C) to a high final temperature (e.g., 300 °C) to ensure proper elution.

    • MS Parameters: Scan mode from m/z 50 to 600.

  • Analysis: Inject the sample. The resulting total ion chromatogram (TIC) will show a peak for the analyte. The mass spectrum of this peak can be analyzed to confirm the molecular ion (m/z 495) and fragmentation pattern.[18]

Stability and Degradation Profile

The stability of an intermediate is crucial for ensuring the quality of the final API. Forced degradation studies on the parent drug, rosuvastatin, provide valuable insights into the likely vulnerabilities of the methyl ester.

Causality of Degradation

Rosuvastatin is susceptible to degradation under acidic, oxidative, and photolytic conditions.[23][24] The primary sites of instability are the dihydroxyheptenoic acid side chain and the pyrimidine ring system.

  • Acid Hydrolysis: In acidic media, the ester group of this compound can be hydrolyzed back to the carboxylic acid. The parent acid itself can undergo acid-catalyzed lactonization between the 5-hydroxyl group and the carboxylic acid, a common degradation pathway for statins.[25]

  • Oxidation: The molecule has sites susceptible to oxidation, potentially leading to the formation of N-oxides or epoxides.[23]

  • Photolysis: The aromatic and heterocyclic rings are chromophores that can absorb UV light, leading to photolytic degradation.[24]

Key Degradation Pathways

Understanding these pathways is essential for developing stability-indicating methods and for setting appropriate storage and handling conditions.

Degradation_Pathways rme Rosuvastatin Methyl Ester acid Rosuvastatin Acid rme->acid Acid/Base Hydrolysis oxide Oxidative Degradants (e.g., N-Oxide) rme->oxide Oxidizing Agents (e.g., H₂O₂) photo Photolytic Degradants rme->photo UV Light lactone Rosuvastatin Lactone acid->lactone Acid-Catalyzed Intramolecular Esterification

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is more than just a precursor; it is a compound whose properties directly influence the quality, purity, and manufacturing efficiency of a vital therapeutic agent. A thorough understanding of its physicochemical characteristics, spectroscopic signature, and degradation behavior is indispensable for scientists in the pharmaceutical industry. The analytical protocols and data presented in this guide provide a robust framework for the characterization and control of this key intermediate, ultimately supporting the development and production of safe and effective rosuvastatin-based medicines.

References

  • Wikipedia. (n.d.). Mevalonate pathway.
  • McIver, L. A., & Siddique, M. S. (2021). Rosuvastatin. In StatPearls. StatPearls Publishing.
  • Dr. Oracle. (2025). Pharmacology of Rosuvastatin (Crestor). YouTube.
  • Wikipedia. (n.d.). HMG-CoA reductase.
  • Pediatric Oncall. (n.d.). Rosuvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. Drug Index.
  • Dr. Oracle. (2025). What is the mechanism of action (MOA) of Crestor (rosuvastatin)?.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Fries, M., et al. (2006). The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases. PubMed Central.
  • ResearchGate. (n.d.). The HMG-CoA reductase pathway.
  • Kim, S. K., et al. (2014). Molecular Modeling of the Reaction Pathway and Hydride Transfer Reactions of HMG-CoA Reductase. ACS Publications.
  • Wikipedia. (n.d.). Rosuvastatin.
  • SynZeal. (n.d.). Rosuvastatin Acid Methyl Ester.
  • National Center for Biotechnology Information. (n.d.). Rosuvastatin. PubChem Compound Database.
  • de Araújo, M. B., et al. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. UNESP Institutional Repository.
  • Google Patents. (n.d.). CN105461636A - Synthetic method for this compound.
  • Google Patents. (n.d.). WO2009019211A1 - Process for the preparation of methyl ester of rosuvastatin.
  • Sahu, P. K., et al. (2011). Development and Validation of Reversed-Phase HPLC Method for Simultaneous Estimation of Rosuvastatin and Fenofibrate in Tablet Dosage Form. ResearchGate.
  • ResearchGate. (2025). Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals.
  • El-Gindy, A., et al. (2014). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods.
  • ResearchGate. (n.d.). Solubility profile of Rosuvastatin with various solvents.
  • Dončević, L., et al. (2021). γ–RADIOLYTIC DEGRADATION OF ROSUVASTATIN IN THE AIR–SATURATED AQUEOUS SOLUTION. FULIR.
  • Khan, A., et al. (2017). High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. Pakistan Journal of Pharmaceutical Sciences.
  • Singh, S., et al. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. SciSpace.
  • ResearchGate. (n.d.). Suggested scheme for the acid degradation of rosuvastatin calcium.
  • Hasumati, A. R., et al. (2009). A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. NIH.
  • Ciucanu, I., et al. (2022). Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma. ResearchGate.
  • Pharmaffiliates. (n.d.). This compound.
  • Ciucanu, I., et al. (2022). DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA. Studia UBB Chemia.

Sources

An In-depth Technical Guide to the Solubility Profile of Rosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin, a leading synthetic statin, is pivotal in the management of hypercholesterolemia. Its methyl ester is a key intermediate in synthesis and a potential impurity in the final drug product. Understanding the solubility profile of rosuvastatin methyl ester is critical for its purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative data, this guide offers a detailed theoretical analysis of its expected solubility based on its physicochemical properties, a summary of available qualitative data, and a robust experimental protocol for determining its solubility in various solvents. This document is intended to be an essential resource for researchers and professionals in drug development and manufacturing.

Introduction: The Significance of this compound's Solubility

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] As a key intermediate in the synthesis of rosuvastatin, this compound's solubility characteristics are of paramount importance for optimizing reaction conditions, crystallization, and purification processes.[3][4][5][6] Furthermore, as a potential impurity, its solubility influences the choice of analytical methods for detection and quantification in the final active pharmaceutical ingredient (API).

A comprehensive understanding of the solubility of this compound in different solvents is crucial for:

  • Process Chemistry: Development of efficient and scalable purification strategies, primarily through crystallization.

  • Formulation Science: Understanding its behavior as an impurity in various dosage forms.

  • Analytical Chemistry: Development of sensitive and accurate analytical methods for its detection and quantification.

This guide provides a foundational understanding of the factors governing the solubility of this compound and a practical framework for its experimental determination.

Physicochemical Properties and Predicted Solubility Behavior

While specific quantitative solubility data for this compound is not widely published, we can predict its behavior based on its molecular structure and physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C23H30FN3O6S[7][8]
Molecular Weight 495.56 g/mol [7][8]
Melting Point 75-77 °C[7][9][10]
Boiling Point (Predicted) 692.3 ± 65.0 °C[7][9][10]
Density (Predicted) 1.313 ± 0.06 g/cm3 [7][9]
pKa (Predicted) 13.33 ± 0.20[7][9][10]
Form Solid, White to Off-White[7][9][10]

2.1. Structural Analysis and Polarity

This compound possesses a complex structure with both polar and non-polar regions, which dictates its solubility in different solvents.

  • Polar Moieties: The molecule contains two hydroxyl (-OH) groups and a sulfonamide group, which can participate in hydrogen bonding with polar solvents. The ester group (-COOCH3) also contributes to its polarity.

  • Non-Polar Moieties: The presence of a fluorophenyl group, an isopropyl group, and the pyrimidine ring system contributes to its non-polar character, favoring solubility in less polar organic solvents.

The esterification of the carboxylic acid group in rosuvastatin to form the methyl ester significantly reduces its ability to ionize and decreases its overall polarity compared to the parent drug. This structural change is expected to lead to lower solubility in highly polar solvents like water and higher solubility in organic solvents of moderate to low polarity.

2.2. Predicted Solubility Trends

Based on the principle of "like dissolves like," we can anticipate the following solubility trends for this compound:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of hydroxyl groups, some solubility is expected in these solvents through hydrogen bonding. However, the large non-polar portion of the molecule will limit its solubility. The solubility is expected to be slight in methanol and even lower in ethanol and water.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) are excellent hydrogen bond acceptors and can interact with the hydroxyl groups of this compound, leading to some solubility. Acetone and acetonitrile are also expected to be moderate solvents.

  • Non-Polar Solvents (e.g., Dichloromethane, Ethyl Acetate, Ethers): The non-polar regions of the molecule suggest that it will have a degree of solubility in these solvents. Patent literature on the purification of this compound mentions the use of solvents like ethyl ether, isopropyl ether, and methyl tert-butyl ether for crystallization, indicating that it is soluble in these solvents to a degree that allows for this process.[3][5]

  • Aqueous Buffers: The solubility in aqueous buffers is expected to be very low and relatively independent of pH in the physiological range, due to the absence of an ionizable group.

Known Solubility Data

As of the writing of this guide, publicly available literature primarily provides qualitative solubility data for this compound.

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) Slightly Soluble[7][9][10]
Methanol Slightly Soluble[7][9][10]

It is important to note that "slightly soluble" is a general term and the actual quantitative solubility can vary. For context, the parent compound, rosuvastatin, has a reported solubility of approximately 1 mg/mL in ethanol and 5 mg/mL in DMSO and dimethylformamide (DMF).[1] The solubility of rosuvastatin calcium has been determined to be highest in propylene glycol, followed by other alcohols like 1-butanol and ethanol, and very low in water.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a well-controlled experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

4.1. Materials and Equipment

  • This compound (of known purity)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

4.2. Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of this compound in each solvent based on the concentration determined by HPLC and the dilution factor used.

4.3. Self-Validating System and Best Practices

  • Purity of Compound and Solvents: Ensure the purity of both the this compound and the solvents to avoid erroneous results.

  • Temperature Control: Maintain a constant and uniform temperature throughout the experiment.

  • Equilibrium Confirmation: Verify that equilibrium has been reached by analyzing samples at multiple time points.

  • Prevention of Evaporation: Use tightly sealed containers to prevent changes in solvent composition.

  • Accurate Quantification: Employ a validated and specific analytical method, such as HPLC, for accurate concentration determination.

Visualizing the Process

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_quant Quantification A Add excess this compound to solvent in vials B Seal vials A->B C Agitate in temperature-controlled shaker B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G I Calculate solubility G->I H Prepare calibration curve H->I

Caption: Workflow for determining the equilibrium solubility of this compound.

Diagram 2: Predicted Molecular Interactions and Solubility

G cluster_solvents Solvent Classes RME This compound (Polar & Non-Polar Moieties) PolarProtic Polar Protic (e.g., Methanol) Hydrogen Bonding RME->PolarProtic Slight Solubility PolarAprotic Polar Aprotic (e.g., DMSO) Dipole-Dipole & H-Bond Accepting RME->PolarAprotic Moderate Solubility NonPolar Non-Polar (e.g., Ethyl Acetate) Van der Waals Forces RME->NonPolar Good Solubility

Caption: Predicted solubility based on intermolecular forces.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, a thorough understanding of its physicochemical properties allows for a strong predictive analysis of its solubility behavior. This guide provides a comprehensive theoretical framework and a detailed, actionable experimental protocol to empower researchers to determine the solubility profile of this important compound. The insights and methodologies presented herein are intended to facilitate the optimization of synthesis, purification, and analytical development involving this compound, ultimately contributing to the efficient and robust production of rosuvastatin.

References

  • Preparation method of rosuvastatin calcium and its intermediates. (EP2298745A1). Google Patents.
  • Process for the preparation of methyl ester of rosuvastatin. (WO2009019211A1). Google Patents.
  • Synthetic method for this compound. (CN105461636A). Google Patents.
  • Preparation method of rosuvastatin calcium and its intermediates. (US20130197224A1). Google Patents.
  • Alshora, D. H., Haq, N., Alanazi, F. K., Ibrahim, M. A., & Shakeel, F. (2016). Solubility of rosuvastatin calcium in different neat solvents at different temperatures.
  • Purification method of rosuvastatin calcium key intermediate. (CN109651259B). Google Patents.
  • Rosuvastatin. PubChem. National Institutes of Health.
  • Tariq, A., Liaqat, R., Shah, P. A., & Akhtar, P. (2021). Solubility of rosuvastatin in various solvents. ResearchGate.
  • Rajput, P., et al. (2019). Preformulation Studies of Rosuvastatin. Journal of Drug Delivery and Therapeutics, 9(3-s), 729-735.
  • Shakeel, F., et al. (2016). Solubility of rosuvastatin calcium in different neat solvents at different temperatures. ResearchGate.
  • Rajput, P., et al. (2019). Solubility profile of Rosuvastatin with various solvents. ResearchGate.
  • Enhancement of solubility and dissolution rate of rosuvastatin by using solid dispersion technique. (2012). SciSpace.
  • An, S., et al. (2013). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. Pharmaceutical Research, 30(12), 3225–3238.
  • Thermodynamic analysis and intelligent modeling of statin drugs solubility in supercritical carbon dioxide. (2025). Scientific Reports.
  • Karaźniewicz-Łada, M., et al. (2021). The polymorphism of statins and its effect on their physicochemical properties. Polymers in Medicine, 51(1), 35-42.
  • Rosuvastatin Acid Methyl Ester. SynZeal.
  • SOLUBILITY ENHANCEMENT OF ROSUVASTATIN CALCIUM USING SOLVENT EVAPORATION TECHNIQUE. Jetir.Org.
  • Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma. ResearchGate.
  • The polymorphism of statins and its effect on their physicochemical properties. (2021). Polymers in Medicine.
  • Althanoon, Z. A., et al. (2020). Pharmacological Aspects of Statins Are Relevant to Their Structural and Physicochemical Properties. Systematic Reviews in Pharmacy, 11(11), 1218-1224.
  • This compound. PubChem. National Institutes of Health.
  • PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. (2017). Indo American Journal of Pharmaceutical Sciences, 4(8), 2333-2348.

Sources

An In-depth Technical Guide to the Core Differences Between Rosuvastatin Methyl Ester and Rosuvastatin Calcium

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of cardiovascular therapeutics, statins represent a cornerstone in the management of hypercholesterolemia. Rosuvastatin, a third-generation statin, is renowned for its potent inhibition of HMG-CoA reductase and favorable safety profile.[1] While clinicians and patients are familiar with the active pharmaceutical ingredient (API), rosuvastatin calcium, researchers and drug development professionals often encounter its synthetic precursor, rosuvastatin methyl ester. This technical guide provides a comprehensive exploration of the key differences between these two molecules, delving into their chemical, physical, and pharmacological properties. Understanding these distinctions is paramount for optimizing synthetic routes, developing robust analytical methods, and exploring novel drug delivery strategies.

Molecular Structure and Fundamental Chemical Properties

The foundational differences between this compound and rosuvastatin calcium lie in their chemical structures, which in turn dictate their physicochemical properties and biological behavior.

Rosuvastatin calcium is the hemicalcium salt of rosuvastatin, a dihydroxy monocarboxylic acid.[2] The presence of the carboxylate group, which is ionized at physiological pH, renders the molecule more hydrophilic.[3][4] In contrast, This compound is the methyl ester derivative of rosuvastatin, where the carboxylic acid functional group is esterified.[5] This seemingly minor modification significantly alters the molecule's polarity, making it more lipophilic.

Caption: Chemical structures of Rosuvastatin Calcium and this compound.

Synthesis and Interconversion

This compound is a key intermediate in the synthesis of rosuvastatin calcium.[6] Various synthetic routes have been developed, often involving the resterification of other rosuvastatin esters in the presence of methanol to yield the methyl ester.[7] The final step in the synthesis of the API involves the hydrolysis of the methyl ester to the free carboxylic acid, followed by salt formation with a calcium-containing base.[8]

Synthetic Relationship A Rosuvastatin Ester Precursor B This compound A->B Resterification C Rosuvastatin (Free Acid) B->C Hydrolysis D Rosuvastatin Calcium C->D Salt Formation

Caption: Synthetic pathway from a precursor to Rosuvastatin Calcium.

Comparative Physicochemical Properties

The structural divergence between the salt and the ester gives rise to significant differences in their physicochemical properties, which are summarized in the table below.

PropertyThis compoundRosuvastatin CalciumReferences
Molecular Formula C23H30FN3O6S(C22H27FN3O6S)2Ca[7][9]
Molecular Weight 495.56 g/mol 1001.14 g/mol [7][9]
Appearance White to off-white solidWhite amorphous powder[8]
Solubility Slightly soluble in DMSO and methanol; expected low aqueous solubilitySparingly soluble in water and methanol, slightly soluble in ethanol[10]
Lipophilicity Higher (more lipophilic)Lower (more hydrophilic)[3][4]
Stability Prone to hydrolysis, especially under acidic or basic conditionsMore stable in solid form; aqueous solutions are pH-dependent, with degradation to the lactone form in acidic conditions[11][12]
Solubility
Stability

Rosuvastatin calcium is known to be susceptible to degradation, particularly in acidic conditions, where it can undergo intramolecular esterification to form rosuvastatin lactone.[11][12] The stability of rosuvastatin calcium in aqueous solutions is pH-dependent, showing greater stability at neutral to slightly alkaline pH.[15] this compound, being an ester, is inherently susceptible to hydrolysis back to the parent carboxylic acid, a reaction that can be catalyzed by both acid and base. The rate of hydrolysis is expected to be significant under conditions outside of a neutral pH range.

Pharmacokinetics and Bioavailability: The Prodrug Perspective

The differing physicochemical properties of this compound and rosuvastatin calcium have profound implications for their pharmacokinetic behavior.

Rosuvastatin Calcium

Rosuvastatin calcium is administered orally as the active drug. It has a relatively low oral bioavailability of about 20%, which is attributed to incomplete absorption and significant first-pass metabolism in the liver.[15][16] Despite its hydrophilicity, its absorption is likely influenced by transporters in the gut.[17]

This compound as a Potential Prodrug

The esterification of a carboxylic acid is a common strategy to create a more lipophilic prodrug that can exhibit enhanced membrane permeability and potentially improved oral bioavailability.[10] While there is no direct evidence of this compound being developed as a prodrug, the concept has been explored for other statins like atorvastatin.[17] The increased lipophilicity of this compound would theoretically allow for greater passive diffusion across the intestinal epithelium.

Once absorbed, the methyl ester would need to be hydrolyzed by endogenous esterases, such as carboxylesterases present in the intestine and liver, to release the active rosuvastatin.[18] The efficiency of this enzymatic conversion would be a critical determinant of the overall bioavailability of the active drug from the ester prodrug.

Prodrug Activation Pathway cluster_0 Metabolic Conversion A This compound (Oral Administration) B Intestinal Lumen A->B C Intestinal Epithelium B->C Increased Passive Diffusion (Lipophilic) D Portal Circulation C->D Absorption G Active Rosuvastatin C->G Esterase Hydrolysis E Liver (Hepatocytes) D->E F Systemic Circulation E->F E->G Esterase Hydrolysis HPLC Separation Workflow A Sample Preparation B UHPLC Injection A->B C Separation on C18 Column B->C D PDA Detection at 240 nm C->D E Chromatogram Generation D->E F Data Analysis (Peak Integration and Quantification) E->F

Sources

A Technical Guide to the Biological Activity of Rosuvastatin Methyl Ester as an HMG-CoA Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Rosuvastatin stands as a highly potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its therapeutic success in managing dyslipidemia is well-documented. This technical guide delves into the biological activity of its closely related derivative, Rosuvastatin Methyl Ester (RME). While RME is a critical intermediate in the chemical synthesis of rosuvastatin and a valuable analytical standard, its own biological profile, particularly as an HMG-CoA reductase inhibitor, requires careful examination. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of the mechanism of HMG-CoA reductase inhibition, the critical structural determinants for this activity, and a comparative look at the biological effects of rosuvastatin versus its methyl ester. We will explore the causality behind experimental designs used to assess this activity and provide detailed protocols for in vitro validation.

The Central Role of HMG-CoA Reductase in Cholesterol Homeostasis

Cholesterol, an essential lipid, is integral to cellular membrane structure, steroid hormone production, and bile acid synthesis. Its endogenous production is governed by the multi-step mevalonate pathway. The enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a thermodynamically irreversible step that commits the substrate to cholesterol synthesis.[1] Consequently, this enzyme is the primary regulatory point for cellular cholesterol production.

Inhibition of HMG-CoA reductase by the class of drugs known as statins is a cornerstone of modern cardiovascular disease prevention. By blocking hepatic cholesterol synthesis, statins trigger a compensatory upregulation of LDL receptor expression on hepatocyte surfaces. This, in turn, enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, thereby reducing circulating levels of this atherogenic particle.[2]

Rosuvastatin: A High-Potency Inhibitor

Rosuvastatin is a synthetic statin distinguished by its potent inhibitory activity and unique pharmacological profile.[3] Its structure includes a dihydroxy heptenoic acid moiety, which is crucial for its function. This portion of the molecule mimics the natural substrate, HMG-CoA, allowing it to act as a competitive inhibitor by binding to the enzyme's active site with high affinity.[2]

Key features contributing to rosuvastatin's efficacy include:

  • High Affinity Binding: It forms extensive interactions with the HMG-CoA reductase active site.

  • Hepatoselectivity: As a relatively hydrophilic compound, its uptake is mediated by organic anion transporting polypeptides (OATPs), particularly OATP1B1, which is highly expressed in the liver. This concentrates the drug at its primary site of action.

  • Limited Metabolism: Rosuvastatin is not extensively metabolized by the cytochrome P450 system, reducing the potential for drug-drug interactions.[4]

This compound: A Synthetic Precursor

This compound (RME) is a derivative where the carboxylic acid group of the heptenoic acid chain is esterified with a methyl group.[5][6] In organic chemistry, esterification is a common strategy to protect a carboxylic acid during a multi-step synthesis. RME serves as a key intermediate in several patented manufacturing processes for rosuvastatin.[7] Following synthesis, the methyl ester is hydrolyzed under basic conditions to yield the active pharmaceutical ingredient, rosuvastatin, in its carboxylate salt form (e.g., rosuvastatin calcium).[7]

Furthermore, RME is widely used as a certified reference standard for analytical purposes, such as in chromatography to identify impurities and quantify the parent drug in various formulations.[8][9] One study developed a method for its analysis in plasma by intentionally derivatizing rosuvastatin into its methyl ester to facilitate gas chromatography-mass spectrometry (GC-MS).[10]

Comparative Biological Activity: The Critical Role of the Carboxylate Group

The defining biological activity of rosuvastatin is its potent, direct inhibition of HMG-CoA reductase. This activity is fundamentally tied to the presence of a free carboxylic acid. Esterification of this group in RME profoundly alters its biological profile.

HMG-CoA Reductase Inhibition

The active site of HMG-CoA reductase contains amino acid residues that form critical ionic bonds with the carboxylate group of the HMG-CoA substrate. Rosuvastatin's free carboxylate group is designed to mimic this interaction, anchoring it within the active site and blocking substrate entry.

By converting this carboxylate to a methyl ester, the capacity for this crucial ionic interaction is eliminated. Therefore, This compound is not expected to be a potent, direct competitive inhibitor of HMG-CoA reductase. While it may exhibit some minimal activity, it lacks the key structural feature responsible for the high-affinity binding characteristic of rosuvastatin and other statins. Any significant cholesterol-lowering effect in vivo would presuppose efficient hydrolysis of the ester back to the active carboxylic acid by cellular esterases. However, as RME is not developed as a therapeutic prodrug, this metabolic pathway is not clinically characterized.

HMG-CoA Reductase-Independent Vascular Effects

Interestingly, research has revealed that RME possesses its own distinct biological activities. A study evaluating the vascular effects of rosuvastatin and RME on isolated rat aortic rings discovered significant differences.[11][12]

  • Rosuvastatin induced a relaxant effect that was dependent on the presence of a functional endothelium and was inhibited by mevalonate, confirming its link to the HMG-CoA reductase pathway.

  • This compound , in contrast, elicited a slightly more potent vasorelaxant effect that was endothelium-independent and only modestly inhibited by mevalonate.[11][12]

This finding is critical: it demonstrates that the methyl ester form has biological activity separate from that of its parent acid and that this activity is not primarily mediated by HMG-CoA reductase inhibition. This underscores the importance of the free carboxylate for targeted enzyme inhibition and reveals that seemingly minor chemical modifications can lead to fundamentally different pharmacological outcomes.

Quantitative Assessment of Inhibitory Potency

The potency of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%. Rosuvastatin is among the most potent statins developed.

CompoundTargetIC₅₀ (nM)Source
RosuvastatinHMG-CoA Reductase5.4[13][14]
This compoundHMG-CoA ReductaseNot Reported (Expected to be significantly higher)-

Experimental Protocols for Activity Assessment

To empirically determine and compare the inhibitory activity of rosuvastatin and RME, standardized in vitro assays are essential. The following protocols provide a framework for this validation.

Protocol 1: In Vitro HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay quantifies HMG-CoA reductase activity by measuring the rate of NADPH consumption, which is observed as a decrease in absorbance at 340 nm.

Principle: HMG-CoA + 2 NADPH + 2H⁺ → Mevalonate + 2 NADP⁺ + CoA-SH (Absorbs at 340 nm)

Materials:

  • Human recombinant HMG-CoA Reductase

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)

  • Test compounds (Rosuvastatin, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. Create a serial dilution of rosuvastatin and RME to test a range of concentrations.

  • Reaction Setup: In each well of the microplate, add the following in order:

    • Assay Buffer

    • NADPH solution

    • Test compound or vehicle control (DMSO)

  • Enzyme Addition: Add the HMG-CoA reductase enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the HMG-CoA substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer (pre-heated to 37°C) and begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Normalize the activity in the inhibitor wells to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: Buffer, NADPH, HMG-CoA A1 Add Buffer, NADPH, & Inhibitor/Vehicle P1->A1 P2 Prepare Inhibitor Dilutions: Rosuvastatin & RME P2->A1 A2 Add HMG-CoA Reductase Enzyme A1->A2 A3 Pre-incubate (15 min @ 37°C) A2->A3 A4 Initiate with HMG-CoA A3->A4 A5 Kinetic Read (Abs @ 340nm) A4->A5 D1 Calculate Reaction Rate (ΔAbs/min) A5->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Value D2->D3

Workflow for the in vitro HMG-CoA Reductase spectrophotometric assay.
Protocol 2: Cell-Based Cholesterol Synthesis Assay

This assay measures the ability of a compound to inhibit cholesterol synthesis within a cellular context, providing a more physiologically relevant assessment.

Principle: Cells (e.g., HepG2 human hepatoma cells) are treated with the test compound. The total cellular cholesterol level is then quantified using a fluorescent probe or a luminogenic assay, allowing for an assessment of the compound's impact on the entire biosynthetic pathway.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., MEM with FBS)

  • Test compounds (Rosuvastatin, this compound)

  • Cell lysis buffer

  • Cholesterol quantification kit (e.g., luminogenic assay measuring cholesterol-dependent NADH production)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds or a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for inhibition of cholesterol synthesis and turnover of existing cholesterol pools.

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well. Agitate to ensure complete lysis.

  • Cholesterol Quantification:

    • Transfer the cell lysate to a new 96-well plate suitable for the assay.

    • Follow the manufacturer's protocol for the cholesterol quantification kit. This typically involves adding a reagent mix that contains enzymes (cholesterol dehydrogenase, reductase) and a proluciferin substrate.

    • Incubate to allow for the enzymatic reactions to proceed.

    • Add the final luciferase detection reagent.

  • Measurement: Read the luminescence on a plate-reading luminometer. The light output is proportional to the amount of cholesterol in the sample.

  • Data Analysis:

    • Normalize the luminescence signal from treated cells to the vehicle control.

    • Plot the percent of cholesterol synthesis against the logarithm of the compound concentration to determine the IC₅₀ value.

G cluster_culture Cell Culture cluster_assay Assay Execution cluster_analysis Data Analysis C1 Seed HepG2 Cells in 96-well plate C2 Treat with Inhibitor (24-48 hours) C1->C2 A1 Wash & Lyse Cells C2->A1 A2 Transfer Lysate A1->A2 A3 Add Cholesterol Detection Reagent A2->A3 A4 Incubate A3->A4 A5 Read Luminescence A4->A5 D1 Normalize to Control A5->D1 D2 Plot % Cholesterol vs. [Inhibitor] D1->D2 D3 Determine IC50 Value D2->D3

Workflow for a cell-based cholesterol synthesis assay.

Conclusion and Expert Insights

The biological activity of this compound is fundamentally different from that of its parent compound, rosuvastatin. While RME serves as an indispensable tool in the synthesis and analysis of rosuvastatin, it is not an effective direct inhibitor of HMG-CoA reductase. The high-potency inhibition characteristic of rosuvastatin is critically dependent on the free carboxylate moiety, which is absent in the methyl ester derivative. This structural distinction is validated by experimental evidence showing RME possesses HMG-CoA reductase-independent vasorelaxant properties.

For researchers in drug development, this serves as a powerful illustration of structure-activity relationships. The conversion of a carboxylic acid to an ester can dramatically alter the pharmacological target and mechanism of action. Therefore, when evaluating derivatives of active compounds, it is crucial to perform direct biological assays rather than assuming a simple prodrug-like conversion or similar activity. This compound, in this context, is best understood not as a weaker statin, but as a distinct chemical entity with its own unique, albeit non-statin-like, biological profile.

References

  • Rosuvastatin Acid Methyl Ester | 147118-40-9. SynZeal. [Link]
  • This compound | CAS 147118-40-9. LGC Standards. [Link]
  • Comparison of the effects of statins on HMG-CoA reductase activity. Helda - University of Helsinki. [Link]
  • Comparative pharmacology of rosuvast
  • Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA)
  • Comparative pharmacology of rosuvastatin.
  • The methyl ester of rosuvastatin elicited an endothelium-independent and 3-hydroxy-3-methylglutaryl coenzyme A reductase-independent relaxant effect in r
  • Rosuvastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia. PubMed. [Link]
  • CN105461636A - Synthetic method for this compound.
  • Comparative Effectiveness of Rosuvastatin Versus Other Statins: A Review of. Canada's Drug Agency. [Link]
  • The methyl ester of rosuvastatin elicited an endothelium-independent and 3-hydroxy-3-methylglutaryl coenzyme A. SciELO. [Link]
  • Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma.
  • This compound | C23H30FN3O6S. PubChem - NIH. [Link]

Sources

A Technical Guide to the Primary Research Applications of Rosuvvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Role of Rosuvvastatin Methyl Ester in Pharmaceutical Science

Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a cornerstone in the management of dyslipidemia.[1][2][3] However, behind the clinical success of the active pharmaceutical ingredient (API), Rosuvastatin Calcium, lies a critical molecule essential for its development, synthesis, and quality control: Rosuvastatin Methyl Ester (RME). This technical guide provides an in-depth exploration of the primary research applications of RME, a molecule that, while not intended for therapeutic use, is indispensable to the pharmaceutical lifecycle.

RME is the methyl ester derivative of rosuvastatin's heptenoic acid side chain.[4][5] This structural modification, the esterification of the carboxylic acid, imparts distinct physicochemical properties that are leveraged across various stages of drug research and development. From serving as a pivotal intermediate in complex organic syntheses to acting as a qualified reference standard for ensuring the purity of the final drug product, RME is a versatile tool for chemists and pharmacologists. This guide will elucidate the causality behind its use in these critical applications, provide field-proven experimental protocols, and offer a comprehensive understanding of its significance in the broader context of statin research.

Physicochemical Properties: this compound vs. Rosuvastatin Calcium
PropertyThis compound (RME)Rosuvastatin Calcium (API)Rationale for Research Application
Chemical Formula C23H30FN3O6S(C22H27FN3O6S)2CaThe methyl group in RME is a key feature for its role as a synthetic intermediate and analytical tool.[4]
Molecular Weight 495.56 g/mol 1001.14 g/mol Lower molecular weight can be advantageous in certain mass spectrometry applications.[4]
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO)Sparingly soluble in water, soluble in some organic solvents.High organic solubility is crucial for its use in reversed-phase chromatography and organic synthesis reaction media.
Polarity More lipophilic / less polarMore hydrophilic / more polarIncreased lipophilicity can enhance cell membrane permeability in in vitro research models.
Function Synthetic Intermediate, Reference Standard, Research ToolActive Pharmaceutical Ingredient (HMG-CoA Reductase Inhibitor)RME is not pharmacologically active in its ester form; it must be hydrolyzed to the parent acid to inhibit the target enzyme.

Core Application 1: A Pivotal Intermediate in Chemical Synthesis

The most fundamental application of this compound is its role as a late-stage intermediate in the synthesis of Rosuvastatin Calcium.[6][7] Organic synthesis pathways for complex molecules like rosuvastatin are multi-step processes where protecting groups and intermediate forms are used to achieve the desired stereochemistry and purity.

The esterification of the carboxylic acid group serves multiple purposes in the synthesis chain:

  • Protection: The methyl ester acts as a protecting group for the carboxylic acid, preventing it from undergoing unwanted side reactions during other chemical transformations on the molecule.

  • Purification: The ester form often has different crystallization properties than the final salt, allowing for effective purification to remove process-related impurities before the final hydrolysis step.[8] Patents have detailed methods where the syrupy RME is purified via column chromatography to achieve purity greater than 97% before conversion.[7]

  • Controlled Conversion: The final step in many patented synthesis routes involves the controlled hydrolysis (saponification) of the methyl ester using a base, such as sodium hydroxide, followed by salt formation with a calcium source like calcium chloride to yield the amorphous Rosuvastatin Calcium API.[6][9]

Synthesis_Workflow cluster_synthesis Rosuvastatin Synthesis Pathway Pyrimidinyl_Aldehyde Pyrimidine Aldehyde Intermediate Wittig_Reaction Wittig Reaction Pyrimidinyl_Aldehyde->Wittig_Reaction Phosphorane_Sidechain Heptenoate Side-Chain (Phosphorane Ylide) Phosphorane_Sidechain->Wittig_Reaction Protected_Ester Protected Diol Ester Intermediate Wittig_Reaction->Protected_Ester Forms C=C bond Deprotection Acidic Deprotection (e.g., Oxalic Acid) Protected_Ester->Deprotection RME This compound (RME) Deprotection->RME Removes diol protecting group Hydrolysis Base Hydrolysis (e.g., NaOH in Methanol/Water) RME->Hydrolysis Key Intermediate Salt_Formation Salt Formation (e.g., CaCl2) Hydrolysis->Salt_Formation Forms Rosuvastatin Sodium API Rosuvastatin Calcium (Final API) Salt_Formation->API

Caption: Synthesis workflow for Rosuvastatin Calcium highlighting RME as a key late-stage intermediate.

Protocol: Synthesis of Rosuvastatin Calcium from this compound

This protocol is a representative example based on established chemical literature and patents.[6]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable alcohol solvent, such as methanol, at ambient temperature (20-25°C).

  • Saponification: Prepare a solution of sodium hydroxide (approx. 1.05 eq) in deionized water. Add the NaOH solution dropwise to the RME solution over 30 minutes, maintaining the temperature between 10-20°C.

  • Reaction Monitoring: Stir the reaction mixture and monitor for the disappearance of RME using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Neutralization & Wash: Adjust the pH of the solution to approximately 7.5-8.5 using a dilute acid (e.g., 1N HCl). Wash the resulting aqueous solution with a non-miscible organic solvent like toluene or methyl tert-butyl ether (MTBE) to remove any unreacted starting material and non-polar impurities.

  • Solvent Removal: Separate the aqueous layer and distill under vacuum at a temperature below 50°C to remove the alcohol solvent.

  • Salt Formation: To the remaining aqueous solution of rosuvastatin sodium, add a solution of calcium chloride (approx. 0.5 eq) in water.

  • Precipitation & Isolation: The Rosuvastatin Calcium will precipitate out of the solution. Stir the slurry, then isolate the solid product by filtration.

  • Drying: Wash the isolated solid with deionized water and dry under vacuum to yield amorphous Rosuvastatin Calcium.

Core Application 2: Analytical Reference Standard for Quality Control

In pharmaceutical manufacturing, ensuring the purity and quality of the final drug product is paramount. This compound is often a process-related impurity that can arise from incomplete hydrolysis during the final synthesis step.[10][11] Therefore, a highly purified RME is essential as a reference standard for analytical method development, validation, and routine quality control (QC) testing.[5]

Its primary analytical uses include:

  • Impurity Profiling: RME is used to "spike" samples of the final Rosuvastatin Calcium API to confirm that the analytical method can selectively separate RME from the main API peak and other known impurities.[11][12] This is critical for meeting regulatory requirements set by bodies like the International Conference on Harmonisation (ICH).

  • Method Validation: During the validation of chromatographic methods (typically HPLC or UHPLC), the RME standard is used to determine key performance characteristics such as specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ).[10][11]

  • Quantification: Once validated, the method uses the RME reference standard to accurately quantify any residual RME impurity in batches of the final drug product, ensuring they fall below specified acceptance criteria.

HPLC_Workflow cluster_hplc Impurity Profiling using RME Reference Standard Standard_Prep Prepare RME Reference Standard Solution (Known Concentration) HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Inject Sample_Prep Prepare Rosuvastatin API Sample Solution Sample_Prep->HPLC_System Inject Spiked_Sample_Prep Prepare Spiked Sample (API + RME Standard) Spiked_Sample_Prep->HPLC_System Inject Data_Acquisition Chromatogram Data Acquisition HPLC_System->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis RME_ID RME_ID Analysis->RME_ID Identify RME Peak (by Retention Time) Resolution Resolution Analysis->Resolution Confirm Resolution (from API peak) Quantification Quantification Analysis->Quantification Quantify RME Impurity (vs. Standard)

Caption: Workflow for HPLC-based impurity profiling using RME as a reference standard.

Protocol: HPLC Method for Quantification of RME Impurity

This protocol outlines a typical isocratic reversed-phase HPLC method for separating this compound from Rosuvastatin.

ParameterConditionRationale
HPLC Column C18 (e.g., Symmetry C18, 150 mm x 4.6 mm, 5 µm)The C18 stationary phase provides good hydrophobic retention for separating the less polar RME from the more polar rosuvastatin acid.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 4.0) (65:35 v/v)The organic/aqueous mobile phase allows for the effective elution and separation of compounds with different polarities.[10]
Flow Rate 0.7 - 1.0 mL/minA standard flow rate ensures good peak shape and reasonable run times.
Detection UV at 216 nmThis wavelength provides good absorbance for both rosuvastatin and its ester impurity.[10]
Injection Volume 10 - 20 µLStandard injection volume for analytical HPLC.
Column Temp. 25 - 30°CMaintained temperature ensures reproducible retention times.

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water). Perform serial dilutions to create calibration standards across the expected impurity concentration range.

  • Sample Preparation: Accurately weigh and dissolve the Rosuvastatin Calcium API sample in the diluent to a known concentration (e.g., 1.0 mg/mL).[11]

  • System Suitability: Inject a system suitability solution (containing both rosuvastatin and RME) to verify the system's performance, including resolution, peak asymmetry, and theoretical plates.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Calculation: Identify the RME peak in the sample chromatogram by its retention time (RME will have a longer retention time than rosuvastatin due to its higher lipophilicity). Calculate the concentration of the RME impurity in the sample by comparing its peak area to the calibration curve.

Core Application 3: A Tool for In Vitro Pharmacological Research

While Rosuvastatin Calcium is the active drug, its methyl ester can be a valuable tool for in vitro studies exploring the mechanisms of HMG-CoA reductase inhibition and cellular cholesterol metabolism.[13][14] The primary rationale for using RME in cell-based assays is its enhanced lipophilicity compared to the highly polar calcium salt.

This increased lipophilicity can facilitate easier passage across the lipid bilayer of cell membranes, delivering the molecule into the cytoplasm. Once inside the cell, intracellular esterases can hydrolyze the methyl ester, converting RME into the active rosuvastatin acid, which can then interact with its target, the HMG-CoA reductase enzyme.

This approach can be particularly useful for:

  • Investigating Pleiotropic Effects: Studying the non-cholesterol-lowering (pleiotropic) effects of statins, which may be dependent on intracellular concentrations. Research has shown that RME can induce endothelium-independent relaxation in rat aorta, a pleiotropic effect that involves nitric oxide synthase-2 (NOS-2) and is largely independent of HMG-CoA reductase inhibition.

  • Mechanism of Action Studies: Elucidating the downstream effects of HMG-CoA reductase inhibition within the cholesterol biosynthesis pathway.[15][16]

  • Comparative Potency Assays: Comparing the intracellular activity of different statin prodrugs or derivatives.

Pathway_Diagram cluster_pathway Mechanism of HMG-CoA Reductase Inhibition HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase (Enzyme) HMG_CoA->HMGCR Substrate Mevalonate Mevalonate HMGCR->Mevalonate Rate-limiting step Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol ...multiple steps RME Rosuvastatin Methyl Ester Cell_Membrane Cell Membrane RME->Cell_Membrane Passive Diffusion (Enhanced Lipophilicity) Esterases Intracellular Esterases Cell_Membrane->Esterases Intracellular Space Rosuvastatin_Acid Rosuvastatin (Active Acid) Esterases->Rosuvastatin_Acid Hydrolysis Rosuvastatin_Acid->HMGCR Competitive Inhibition

Caption: Inhibition of the mevalonate pathway by rosuvastatin following intracellular conversion from RME.

Core Application 4: Use in Metabolic and Pharmacokinetic Studies

Rosuvastatin is not extensively metabolized in humans, with about 90% of the drug excreted unchanged.[17][18] The major metabolite identified is N-desmethyl rosuvastatin, which has significantly lower HMG-CoA reductase inhibitory activity.[17][19]

In a research context, specifically during preclinical drug discovery and development, isotopically labeled versions of RME or RME itself can be used as analytical tools. For example, a study developed a gas chromatography-mass spectrometry (GC-MS) method where rosuvastatin in plasma was derivatized back into its methyl ester for analysis.[20] This chemical derivatization improves the volatility of the analyte, making it suitable for GC-MS, a technique not typically used for the non-volatile rosuvastatin acid. Such methods are valuable for:

  • Bioanalytical Method Development: Creating novel methods for quantifying the parent drug in complex biological matrices like plasma.[20]

  • Metabolite Identification: While not a major human metabolite, RME could be synthesized and used as a reference standard to investigate whether any minor metabolic pathways involving esterification exist in different species or under specific enzymatic conditions.

Conclusion

This compound, though unseen by the patient, is a cornerstone of the science that enables the safe and effective production of its parent drug, Rosuvastatin Calcium. Its utility spans the entire pharmaceutical pipeline, from the foundational steps of chemical synthesis to the rigorous demands of analytical quality control and the nuanced inquiries of in vitro pharmacology. By serving as a key synthetic intermediate, a precise analytical standard, and a specialized research tool, this compound exemplifies the critical role that seemingly minor chemical derivatives play in the development and lifecycle of modern therapeutics. The insights and protocols presented in this guide underscore its indispensable value to the researchers, scientists, and drug development professionals dedicated to advancing cardiovascular medicine.

References

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF ROSUVASTATIN CALCIUM. ijrrr.
  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. MDPI.
  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC - PubMed Central.
  • Process for preparing rosuvastatin calcium. Google Patents.
  • Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs. AstraZeneca.
  • Method for preparing rosuvastatin calcium. Google Patents.
  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. ResearchGate.
  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. PubMed.
  • Synthetic method for this compound. Google Patents.
  • PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Preparation method of rosuvastatin calcium and its intermediates. Google Patents.
  • Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Scirp.org.
  • Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers. PubMed.
  • Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease. PMC - NIH.
  • Rosuvastatin Acid Methyl Ester | 147118-40-9. SynZeal.
  • Rosuvastatin Pathway, Pharmacokinetics. ClinPGx.
  • The methyl ester of rosuvastatin elicited an endothelium-independent and 3-hydroxy-3-methylglutaryl coenzyme A. SciELO.
  • Pharmacokinetic study of rosuvastatin in males and females. ResearchGate.
  • Study Results Suggest Rosuvastatin, Cholesin Combination Therapy May Improve Cholesterol Homeostasis. Pharmacy Times.
  • Rosuvastatin. StatPearls - NCBI Bookshelf - NIH.
  • Rosuvastatin: Beyond the cholesterol-lowering effect. PubMed.
  • Genotoxicity evaluation of HMG CoA reductase inhibitor rosuvastatin. PubMed.
  • Rosuvastatin for primary prevention in patients with European systematic coronary risk evaluation risk ≥5% or Framingham risk >20%: post hoc analyses of the JUPITER trial requested by European health authorities. NIH.
  • Comparison of the effects of statins on HMG-CoA reductase activity. Helda - University of Helsinki.
  • Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin. Scilit.
  • Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma. ResearchGate.
  • This compound | C23H30FN3O6S | CID 25183331. PubChem - NIH.
  • Process for the preparation of methyl ester of rosuvastatin. Google Patents.
  • Rosuvastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia. PubMed.
  • Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. ResearchGate.

Sources

The Lynchpin of a "Super Statin": A Technical Guide to the Discovery and Synthesis of Rosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Rosuvastatin, a formidable tool in the management of hypercholesterolemia, stands as a testament to the evolution of synthetic statins.[1][2] Its development narrative is not merely a story of incremental improvement but one of strategic molecular design and process optimization. Central to this narrative is the pivotal intermediate, rosuvastatin methyl ester. This technical guide provides an in-depth exploration of the historical context of rosuvastatin's discovery, the critical role of its methyl ester intermediate, and a detailed examination of the synthetic methodologies that have defined its production. We will dissect the chemical logic underpinning various synthetic routes, from early patent disclosures to more refined industrial processes, offering researchers and drug development professionals a comprehensive understanding of this "super statin's" chemical backbone.

Introduction: The Quest for a Superior Statin

The latter half of the 20th century witnessed a paradigm shift in cardiovascular medicine with the advent of statins, inhibitors of HMG-CoA reductase.[3] The journey began with the discovery of naturally derived statins like mevastatin and lovastatin.[3] However, the quest for enhanced efficacy, improved safety profiles, and more efficient synthetic routes spurred the development of fully synthetic statins.

Rosuvastatin emerged from this competitive landscape, discovered by the Japanese pharmaceutical company Shionogi.[1][2] It was distinguished by its high potency in lowering low-density lipoprotein cholesterol (LDL-C), earning it the moniker "super statin."[1][2] Shionogi's expertise in chemical synthesis, particularly in incorporating a unique sulfonamide group, was instrumental in this discovery.[1][2] The subsequent development and global launch were undertaken by AstraZeneca, who licensed the molecule from Shionogi in 1998.[4] Rosuvastatin was patented in 1991 and received its first approval for medical use in the United States in 2003.[5]

A cornerstone of rosuvastatin's manufacturing process is the strategic use of this compound as a key intermediate. This guide will illuminate the discovery and historical context of rosuvastatin and delve into the technical intricacies of its synthesis, with a particular focus on the indispensable role of its methyl ester.

The Strategic Importance of this compound

In multi-step organic synthesis, the choice of intermediates is paramount. This compound serves several critical functions that streamline the manufacturing process and ensure the final drug substance's high purity.

  • Facilitating Purification: The synthesis of rosuvastatin often yields a mixture of diastereomers. The methyl ester, being a neutral and relatively non-polar compound compared to the final carboxylic acid, is more amenable to purification by conventional techniques like chromatography and crystallization.[6][7] While early reports described the methyl ester as a syrup, methods have been developed for its crystallization, which is a highly effective method for removing impurities and isolating the desired enantiomer.[6][8][9]

  • Protecting the Carboxylic Acid Moiety: The carboxylic acid group is reactive and can interfere with certain chemical transformations in the synthetic sequence. Esterification to the methyl ester effectively protects this functionality, allowing for subsequent reactions to be carried out on other parts of the molecule without unintended side reactions.

  • Controlled Hydrolysis to the Final Active Pharmaceutical Ingredient (API): The final step in many synthetic routes is the hydrolysis of the methyl ester to the free carboxylic acid, which is then converted to its calcium salt. This saponification reaction is typically a high-yielding and clean transformation, providing a straightforward route to the final API.[10][11]

Synthetic Pathways to this compound

The industrial synthesis of rosuvastatin has evolved, with several distinct strategies being employed to construct the molecule. A common thread through many of these approaches is the late-stage formation of the heptenoate side chain, often involving the coupling of a pyrimidine-containing fragment with a chiral side-chain precursor. The methyl ester is typically introduced as part of this chiral side-chain or formed in a subsequent step.

The Wittig Reaction Approach

One of the foundational methods for constructing the carbon-carbon double bond in the rosuvastatin side chain is the Wittig reaction or its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction.[11][12][13] This approach involves the reaction of a phosphorus ylide (or a phosphonate carbanion) with an aldehyde.

Experimental Protocol: Wittig-based Synthesis of a Rosuvastatin Ester Intermediate

This protocol is a representative synthesis based on principles outlined in the literature.[1][12]

Step 1: Synthesis of the Pyrimidine Phosphonium Salt

  • Reactants: 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)-5-(bromomethyl)pyrimidine and triphenylphosphine.

  • Solvent: Toluene or a similar aprotic solvent.

  • Procedure: The pyrimidine bromide and triphenylphosphine are refluxed in the solvent for several hours. The resulting phosphonium salt precipitates upon cooling and can be isolated by filtration.

Step 2: Synthesis of the Chiral Aldehyde Side-Chain

  • Starting Material: A suitable chiral precursor, often derived from a carbohydrate or through asymmetric synthesis.[3][14] A common intermediate is tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.[15]

  • Procedure: The synthesis of this chiral aldehyde is a multi-step process that establishes the correct stereochemistry at the C3 and C5 positions of the final rosuvastatin molecule.

Step 3: The Wittig Reaction

  • Reactants: The pyrimidine phosphonium salt and the chiral aldehyde.

  • Base: A strong base such as potassium carbonate or an organolithium reagent.[12]

  • Solvent: An aprotic polar solvent like dimethyl sulfoxide (DMSO).[12]

  • Procedure: The phosphonium salt is deprotonated by the base to form the ylide. The chiral aldehyde is then added to the reaction mixture, and the solution is stirred at an elevated temperature (e.g., 70-75°C) for several hours.[12]

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude protected rosuvastatin ester.

Step 4: Deprotection and Esterification to this compound

  • Procedure: The protecting groups on the diol (e.g., an acetonide) are removed under acidic conditions. If the initial ester is not a methyl ester (e.g., a tert-butyl ester), a transesterification reaction can be carried out in the presence of methanol and a suitable catalyst to yield this compound.[8][16]

Aldol Condensation Strategy

An alternative to the Wittig reaction is the use of an aldol condensation to form the bond between the pyrimidine core and the side chain.[17] This approach involves the reaction of an enolate (or its equivalent) derived from a side-chain precursor with a pyrimidine carbaldehyde.

Experimental Protocol: Aldol Condensation Approach

This protocol is conceptualized from literature descriptions.[17]

Step 1: Preparation of the Pyrimidine Carbaldehyde

  • Procedure: The pyrimidine core is synthesized with a formyl group at the 5-position.

Step 2: Preparation of the Side-Chain Ketone

  • Procedure: A chiral side-chain precursor containing a ketone functionality is prepared. A derivative of methyl 3-hydroxy-5-oxohexanoate is a representative example.[17]

Step 3: The Aldol Condensation

  • Reactants: The pyrimidine carbaldehyde and the side-chain ketone.

  • Catalyst: A Lewis acid in combination with a tertiary amine.[17]

  • Procedure: The reactants are combined in the presence of the catalyst system to promote the condensation reaction, forming an α,β-unsaturated ketone.

Step 4: Reduction and Formation of this compound

  • Procedure: The ketone in the newly formed side chain is stereoselectively reduced to the corresponding alcohol. This step is crucial for establishing the correct stereochemistry at the C5 hydroxyl group. The resulting product is this compound.

Purification and Characterization of this compound

As previously mentioned, obtaining highly pure this compound is critical. Crude this compound is often an oily substance.[5]

Purification Techniques
  • Chromatography: Preparative high-performance liquid chromatography (HPLC) is a powerful technique for separating the desired (3R, 5S) enantiomer from other diastereomers and impurities.[6][7]

  • Crystallization: Although initially challenging, methods for the crystallization of this compound have been developed.[8][9] Crystallization is an excellent method for large-scale purification, as it can be more cost-effective than chromatography. The choice of solvent is critical, with ether solvents like diethyl ether and diisopropyl ether being reported as effective.[8]

Characterization Data

The following table summarizes typical characterization data for this compound.

Analysis Expected Result
Appearance White to off-white solid (when crystallized) or viscous oil
Molecular Formula C23H30FN3O6S
Molecular Weight 495.57 g/mol
¹H NMR Characteristic peaks corresponding to the aromatic, pyrimidine, side-chain, and methyl ester protons.
Mass Spectrometry [M+H]⁺ at m/z 496.18
Purity (HPLC) >99%

Visualizing the Synthetic Workflow

To better illustrate the synthetic logic, the following diagrams outline the key transformations.

Rosuvastatin_Synthesis_Wittig cluster_pyrimidine Pyrimidine Core Synthesis cluster_sidechain Chiral Side-Chain Synthesis cluster_coupling Coupling and Final Steps A Pyrimidine Precursors B Pyrimidine Phosphonium Salt A->B Multiple Steps E Wittig Reaction B->E C Chiral Starting Material D Chiral Aldehyde C->D Asymmetric Synthesis D->E F Protected Rosuvastatin Ester E->F G This compound F->G Deprotection / Transesterification H Rosuvastatin Calcium (API) G->H Saponification & Salt Formation

Caption: Wittig reaction-based synthesis workflow for rosuvastatin.

Rosuvastatin_Synthesis_Aldol cluster_pyrimidine_aldol Pyrimidine Core Synthesis cluster_sidechain_aldol Chiral Side-Chain Synthesis cluster_coupling_aldol Coupling and Final Steps A_aldol Pyrimidine Precursors B_aldol Pyrimidine Carbaldehyde A_aldol->B_aldol Multiple Steps E_aldol Aldol Condensation B_aldol->E_aldol C_aldol Chiral Starting Material D_aldol Chiral Ketone C_aldol->D_aldol Synthesis D_aldol->E_aldol F_aldol α,β-Unsaturated Ketone E_aldol->F_aldol G_aldol This compound F_aldol->G_aldol Stereoselective Reduction H_aldol Rosuvastatin Calcium (API) G_aldol->H_aldol Saponification & Salt Formation

Caption: Aldol condensation-based synthesis workflow for rosuvastatin.

Conclusion

The story of rosuvastatin and its methyl ester intermediate is a compelling example of modern drug development, where synthetic strategy and process chemistry are as important as the initial discovery. The methyl ester is not merely a stepping stone in the synthesis but a carefully chosen lynchpin that enables efficient purification and high-fidelity production of the final drug. For researchers in drug discovery and development, the principles illustrated in the synthesis of rosuvastatin—strategic use of protecting groups, powerful coupling reactions, and meticulous purification of key intermediates—remain highly relevant. As the demand for more effective and safer medicines continues, the lessons learned from the development of "super statins" like rosuvastatin will undoubtedly inform the next generation of therapeutic innovations.

References

  • Vempala, N., Rao, S. V., Shree, A. J., & Pradhan, B. S. (n.d.). An Asymmetric Synthesis of Rosuvastatin Calcium.
  • Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. (n.d.). SCIRP.
  • Li, Z., et al. (2012). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Organic Process Research & Development, 16(4), 625-631.
  • PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. (2017, August 3).
  • Process for the preparation of methyl ester of rosuvastatin. (n.d.). Google Patents.
  • Patil, P. B., Shinde, D. B., Mane, D. V., & Chaudhari, B. R. (2015). NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. World Journal of Pharmaceutical Research, 4(10), 1245-1250.
  • Process for preparation of rosuvastatin calcium. (n.d.). Google Patents.
  • A Novel Process for Synthesis of Rosuvastatin. (2017, March 10). Asian Journal of Chemistry.
  • Shionogi dives into Japan's growing CMO sector. (2018, April 26). BioPharma Dive.
  • Preparation of rosuvastatin. (n.d.). Google Patents.
  • Xiong, F., Wang, H., Yan, L., Han, S., Tao, Y., Wu, Y., & Chen, F. (2016). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. Organic & Biomolecular Chemistry, 14(2), 575-582.
  • The patent landscape of Rosuvastatin. (2025, March 16). Patsnap Synapse.
  • A Practical Synthesis of Rosuvastatin and Other Statin Intermediates. (2025, August 6). ResearchGate.
  • Synthetic method for this compound. (n.d.). Google Patents.
  • Synthesis of rosuvastatin calcium (1). (n.d.). ResearchGate.
  • Process for the preparation of rosuvastatin and intermediates. (n.d.). PubChem.
  • A kind of synthetic method of Rosuvastatin. (n.d.). Google Patents.
  • Process for the preparation of methyl ester of rosuvastatin. (n.d.). Google Patents.
  • Preparation method of rosuvastatin calcium and its intermediates. (n.d.). Google Patents.
  • Crystallization method of rosuvastatin calcium intermediate. (n.d.). Google Patents.
  • The Synthesis of Rosuvastatin Calcium: A Look at Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthetic studies on statins. Part 3: A facile synthesis of rosuvastatin calcium through catalytic enantioselective allylation strategy. (2025, August 6). ResearchGate.
  • PROCESS FOR THE PREPARATION OF ROSUVASTATIN AND INTERMEDIATES. (2006, May 26). European Patent Office.
  • DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA. (2022, April 2).
  • Reaction Monitoring of a Rosuvastatin Synthesis Featuring Enantiopurity Determination by ACQUITY UPC,2 ACQUITY QDa, and Trefoil Column Technology. (n.d.). Waters Corporation.

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Rosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Rosuvastatin Methyl Ester, a potential process-related impurity and degradation product of Rosuvastatin. The developed method is stability-indicating, ensuring accurate measurement of the methyl ester in the presence of the active pharmaceutical ingredient (API) and its other degradation products. This protocol is designed for researchers, quality control analysts, and drug development professionals working with Rosuvastatin.

Introduction: The Significance of Impurity Profiling

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed for the management of dyslipidemia.[1] During the synthesis and storage of Rosuvastatin, various impurities can arise, including the methyl ester derivative. This compound is recognized as a process impurity and can also be formed under certain forced degradation conditions.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities in pharmaceutical products. Therefore, a reliable analytical method to detect and quantify this compound is crucial for ensuring the quality, safety, and efficacy of Rosuvastatin-based drug products.

The structural similarity between Rosuvastatin and its methyl ester necessitates a chromatographic method with high resolving power. This application note presents a validated HPLC method that provides excellent separation and is suitable for routine quality control and stability studies.

Analyte Physicochemical Properties: The Basis for Method Development

The successful development of a chromatographic separation method is fundamentally reliant on the physicochemical properties of the analytes.

PropertyRosuvastatinThis compoundRationale for Method Development
Molecular Formula C₂₂H₂₈FN₃O₆SC₂₃H₃₀FN₃O₆SThe addition of a methyl group slightly increases the molecular weight.
Molecular Weight 481.5 g/mol [1]495.6 g/mol [4]This minor difference in size is not sufficient for separation; hence, partitioning behavior is key.
LogP 0.13[1]~2.07 (Predicted)The esterification of the carboxylic acid group significantly increases the hydrophobicity (LogP) of the molecule. This difference is the primary driver for achieving separation in reverse-phase chromatography. The methyl ester will have a stronger affinity for the non-polar stationary phase, leading to a longer retention time.
pKa 4.6[3]Not applicable (ester)Rosuvastatin is an acid, and its ionization is pH-dependent. The methyl ester is neutral. Operating the mobile phase at a pH below the pKa of Rosuvastatin (e.g., pH 3.5) will suppress the ionization of the carboxylic acid group, making it more hydrophobic and improving its retention and peak shape.
UV λmax ~242 nm[5][6]Expected to be similar to RosuvastatinThe chromophore responsible for UV absorption is largely unchanged by the esterification. Therefore, a detection wavelength of 242 nm is suitable for monitoring both compounds.

Chromatographic Method and Protocol

This method has been optimized for the baseline separation of Rosuvastatin and this compound.

Instrumentation and Consumables
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven selectivity for non-polar compounds.

  • Chemicals: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid.

  • Reference Standards: Rosuvastatin Calcium and this compound with known purity.

Chromatographic Conditions
ParameterRecommended SettingJustification
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH ensures that Rosuvastatin is in its non-ionized form, leading to better retention and peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reverse-phase chromatography.
Gradient Elution 0-10 min: 40-70% B10-12 min: 70-40% B12-15 min: 40% B (equilibration)A gradient is employed to ensure the elution of both the more polar Rosuvastatin and the more hydrophobic this compound within a reasonable runtime, while maintaining good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 242 nmThis is the maximum absorbance wavelength for Rosuvastatin, providing high sensitivity for both the API and its methyl ester.[5]
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and instrument sensitivity.
Standard and Sample Preparation Protocol

Diluent: Acetonitrile:Water (50:50, v/v)

Standard Stock Solution (100 µg/mL):

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 50 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well.

Rosuvastatin Stock Solution (1 mg/mL):

  • Accurately weigh about 25 mg of Rosuvastatin Calcium reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well.

Working Standard Solution (for system suitability and quantification):

  • Prepare a solution containing a known concentration of Rosuvastatin (e.g., 500 µg/mL) and a specified level of this compound (e.g., 0.5 µg/mL, corresponding to 0.1%).

  • This can be achieved by appropriate dilutions of the stock solutions.

Sample Preparation (from a drug product):

  • Weigh and finely powder a representative number of tablets.

  • Transfer an amount of powder equivalent to 50 mg of Rosuvastatin into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete extraction.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method should be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, Rosuvastatin, and this compound individually. Spike the drug product with the methyl ester and perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).The peak for this compound should be free from interference from the blank, placebo, and other degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity Prepare a series of at least five concentrations of this compound ranging from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., 0.05% to 0.225% of a 1 mg/mL Rosuvastatin solution).The correlation coefficient (r²) should be ≥ 0.999.
Range The range is established by the linearity study.The method should be linear, accurate, and precise within the specified range.
Accuracy (Recovery) Spike a placebo or drug product with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate.The mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of a spiked sample at 100% of the specification limit on the same day. Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or instrument.The Relative Standard Deviation (%RSD) should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1).The LOD should be reported.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) and confirmed by demonstrating acceptable precision and accuracy at this concentration.The %RSD at the LOQ should be ≤ 10.0%.
Robustness Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min).The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Resolution The resolution between the Rosuvastatin and this compound peaks should be ≥ 2.0.
Tailing Factor The tailing factor for the this compound peak should be ≤ 2.0.
Theoretical Plates The number of theoretical plates for the this compound peak should be ≥ 2000.
%RSD of Peak Areas For six replicate injections of the working standard solution, the %RSD of the peak areas for this compound should be ≤ 5.0%.

Visualizations

Experimental Workflow

HPLC Workflow for this compound Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Rosuvastatin & Methyl Ester) System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation (Drug Product Extraction) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection System_Suitability->HPLC_Injection Pass Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation Peak_Integration Peak Integration & Identification Chrom_Separation->Peak_Integration Quantification Quantification of Methyl Ester Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the analysis of this compound.

Relationship between Rosuvastatin and its Methyl Ester

Rosuvastatin and Methyl Ester Relationship Rosuvastatin Rosuvastatin (C₂₂H₂₈FN₃O₆S) -COOH (Carboxylic Acid) Methyl_Ester This compound (C₂₃H₃₀FN₃O₆S) -COOCH₃ (Ester) Rosuvastatin->Methyl_Ester Esterification (+CH₃OH, Acid Catalyst) Methyl_Ester->Rosuvastatin Hydrolysis (+H₂O, Acid/Base)

Caption: Chemical relationship between Rosuvastatin and its methyl ester.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantification of this compound in the presence of Rosuvastatin. Its stability-indicating nature makes it an invaluable tool for quality control laboratories and for researchers investigating the stability and degradation pathways of Rosuvastatin. Adherence to the outlined validation protocol will ensure that the method is suitable for its intended use and compliant with regulatory expectations.

References

  • Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation and Pharmaceutical Dosage form By RP-HPLC. (n.d.). Sphinкс.
  • Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • This compound. (n.d.). PubChem.
  • A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. (2010). Indian Journal of Pharmaceutical Sciences, 72(5), 597–603.
  • Rosuvastatin. (n.d.). PubChem.
  • Rosuvastatin Acid Methyl Ester. (n.d.). SynZeal.
  • Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Simultaneous Estimation of Rosuvastatin and Ezetimibe from Their Combination Dosage Forms. (2009). Eurasian Journal of Analytical Chemistry, 4(3).
  • Synthetic method for this compound. (2016). Google Patents.
  • Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. (2014). Journal of Chromatographic Science, 52(8), 859–867.
  • PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 589-601.
  • Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. (2014). Journal of AOAC INTERNATIONAL, 97(4), 1045-1053.
  • analytical procedure for determination of rosuvastatin calcium through reverse phase hplc and its validation. (2023). YMER, 22(10).
  • Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations. (2011). International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 324-328.
  • This compound CAS 147118-40-9. (n.d.). Home Sunshine Pharma.
  • Process for the preparation of methyl ester of rosuvastatin. (2009). Google Patents.
  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF ROSUVASTATIN CALCIUM. (2024). International Journal of Recent Research and Review, XVII(1).
  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. (2023). Molecules, 28(1), 431.
  • A validated stability indicating uv-spectrophotometric simultaneous estimation of rosuvastatin calcium and fenofibrate in bulk a. (n.d.). SciSpace.
  • Development and Validation of UV Spectrophotometric Methods for Simultaneous Estimation of Rosuvastatin and Telmisartan. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 503-507.
  • Method Development and Validation of Rosuvastatin Calcium by Using Uv-Spectrophotometry. (2023). International Journal For Science Technology And Engineering, 10(4).
  • A Review on Ultraviolet Spectrophotometric Determination of Rosuvastatin Calcium in Marketed Formulation. (n.d.). International Journal of Pharmaceutical and Biological Archives.
  • UV Spectrophotometric estimation of Rosuvastatin Calcium and Fenofibrate in bulk Drug and Dosage Form using Simultaneous Equation Method. (2012). International Journal of ChemTech Research, 4(1), 21-26.

Sources

Application Note: A Validated GC-MS Method for the Quantification of Rosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated protocol for the analysis of rosuvastatin, a widely prescribed statin, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of rosuvastatin, a derivatization step to form rosuvastatin methyl ester is essential for successful GC-MS analysis. This guide provides a step-by-step methodology for the selective methylation of rosuvastatin's carboxylic acid group, followed by its quantification using a sensitive and selective GC-MS method. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for rosuvastatin in various matrices, including plasma.

Introduction: The Rationale for Derivatization in Rosuvastatin Analysis

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1] Accurate quantification of rosuvastatin in pharmaceutical formulations and biological fluids is crucial for quality control, pharmacokinetic studies, and bioequivalence testing. While liquid chromatography (LC) methods are commonly employed, Gas Chromatography-Mass Spectrometry (GC-MS) offers distinct advantages in terms of sensitivity and selectivity.[2]

However, direct GC-MS analysis of rosuvastatin is challenging due to its high boiling point and polar nature, primarily attributed to the presence of a carboxylic acid and two hydroxyl groups. To overcome this, a derivatization step is necessary to increase its volatility.[2] This protocol focuses on the methylation of the carboxylic acid group to form this compound, a more volatile and thermally stable derivative suitable for GC-MS analysis. This targeted derivatization simplifies the resulting chromatogram and enhances the method's specificity.

Experimental Workflow Overview

The entire analytical process, from sample preparation to data acquisition, is outlined below. This workflow is designed to ensure reproducibility and accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Plasma Sample Collection B Lipid Extraction (with Heptane) A->B Matrix Cleanup C Rosuvastatin Derivatization (Methyl Iodide & K2CO3 in DMSO) B->C Isolate Analyte D Extraction of Rosuvastatin Methyl Ester C->D Reaction Quench & Product Isolation E GC Injection D->E Inject Sample F Chromatographic Separation E->F G Mass Spectrometry Detection (EI, Scan/SIM) F->G H Peak Integration G->H Acquire Data I Quantification (Calibration Curve) H->I J Reporting I->J

Figure 1: Experimental workflow for the GC-MS analysis of this compound.

Materials and Reagents

  • Rosuvastatin Calcium (Reference Standard)

  • Methanol (HPLC Grade)

  • Heptane (Analytical Grade)

  • Dimethyl Sulfoxide (DMSO, Anhydrous)

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃, Anhydrous)

  • Internal Standard (e.g., Anthracene)

  • Deionized Water

  • Plasma (Human or other as required)

Detailed Protocols

Sample Preparation and Derivatization

This protocol is adapted from a validated method for the analysis of rosuvastatin in plasma.[2] The initial lipid extraction is a critical step to minimize matrix effects, which can be significant in biological samples.

Protocol Steps:

  • Lipid Extraction:

    • To 1 mL of plasma in a centrifuge tube, add 2 mL of heptane.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

    • Carefully aspirate and discard the upper heptane layer. This step removes non-polar lipids that can interfere with the analysis.

  • Derivatization to this compound:

    • To the remaining plasma sample, add 1 mL of a freshly prepared solution of methyl iodide in DMSO (1:10 v/v).

    • Add approximately 50 mg of anhydrous potassium carbonate. The K₂CO₃ acts as a base to deprotonate the carboxylic acid, facilitating the nucleophilic substitution reaction with methyl iodide.[2]

    • Vortex the mixture for 2 minutes at room temperature. This rapid derivatization is a key advantage of this method.[2]

  • Extraction of the Methyl Ester:

    • Add 1 mL of deionized water to quench the reaction.

    • Add 2 mL of heptane and vortex for 1 minute to extract the this compound into the organic phase.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Carefully transfer the upper heptane layer to a clean vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters have been shown to provide excellent chromatographic separation and mass spectrometric detection of this compound.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min
Transfer Line Temp. 290 °C
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions for Quant. m/z 495 (M⁺) , 463, 445

Data Analysis and Expected Results

Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern, which is crucial for its unambiguous identification.

MassSpec cluster_ms Mass Spectrum Fragmentation M This compound [M]+• m/z 495 F1 [M - CH3OH]+• m/z 463 M->F1 - CH3OH F2 [M - 2H2O]+• m/z 459 M->F2 - 2H2O F3 [M - CH3OH - H2O]+• m/z 445 F1->F3 - H2O

Figure 2: Proposed fragmentation pathway for this compound.

The molecular ion (M⁺) is observed at m/z 495. Key fragment ions useful for identification and quantification in SIM mode include m/z 463 (loss of methanol) and m/z 445 (subsequent loss of water).

Method Validation

A robust analytical method must be validated to ensure its reliability. The following parameters should be assessed according to ICH guidelines.[3]

Validation Parameter Typical Performance
Linearity Linear up to 300 ng/mL (r² > 0.99)
Limit of Detection (LOD) 0.4 ng/mL
Limit of Quantification (LOQ) 1.2 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 98.2% - 99.1%
Specificity No interference from endogenous plasma components

Data derived from a validated method for rosuvastatin in plasma.[2]

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following checks should be incorporated into the workflow:

  • System Suitability: Before running samples, inject a standard solution to verify chromatographic performance (peak shape, retention time, and response).

  • Internal Standard: The use of an internal standard (e.g., anthracene) is recommended to correct for variations in injection volume and potential matrix effects.[2]

  • Quality Control Samples: Analyze QC samples at low, medium, and high concentrations alongside the unknown samples to monitor the method's accuracy and precision during the run.

  • Blank Samples: Analyze a blank plasma sample that has undergone the entire sample preparation process to ensure no contamination or interfering peaks are present.

Conclusion

This application note provides a comprehensive and validated protocol for the analysis of this compound by GC-MS. The described derivatization procedure is rapid and efficient, and the subsequent GC-MS analysis offers high sensitivity and selectivity. By following the detailed steps and incorporating the recommended quality control measures, researchers can achieve reliable and accurate quantification of rosuvastatin in complex matrices. This method is well-suited for applications in pharmaceutical quality control, clinical research, and pharmacokinetic studies.

References

  • Ciucanu, C. I., Ciucanu, I., & Olariu, S. (2022). Derivatization of Rosuvastatin as Methyl Ester for its Analysis by Gas Chromatography-Mass Spectrometry in Plasma. Farmacia, 70(2), 299-304. [Link]
  • Ciucanu, C. I., Ciucanu, I., & Olariu, S. (2022). Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma.
  • Jadhav, S. B., et al. (2016). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. Journal of Analytical Methods in Chemistry. [Link]
  • Various Authors. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. UNESP Institutional Repository. [Link]

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of Rosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the mass spectrometric fragmentation of rosuvastatin methyl ester. Leveraging insights from both Electron Ionization (EI) and Electrospray Ionization (ESI) studies of rosuvastatin and its derivatives, this document details the characteristic fragmentation pathways critical for structural confirmation. We present a robust protocol for sample preparation and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), explaining the scientific rationale behind each step. This guide serves as a practical resource for the accurate identification and analysis of this compound, a common internal standard and derivative in pharmaceutical and clinical research.

Introduction: The Analytical Importance of Rosuvastatin and its Ester

Rosuvastatin is a potent synthetic inhibitor of HMG-CoA reductase, the primary enzyme in the cholesterol biosynthesis pathway, and is widely prescribed to manage dyslipidemia.[1][2] The precise and sensitive quantification of rosuvastatin in pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic, and bioequivalence studies.[1][3] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.[3][4]

While rosuvastatin is an acid, its methyl ester derivative is frequently encountered. It may be synthesized for use as an internal standard in quantitative assays or formed as a byproduct during sample extraction and storage in methanol-containing acidic solutions.[5] Therefore, a thorough understanding of the mass spectrometric behavior of this compound is crucial for accurate compound identification and to prevent misinterpretation of analytical data.

This application note focuses on elucidating the fragmentation pattern of this compound, primarily under positive ion Electrospray Ionization (ESI) conditions, by synthesizing data from related fragmentation studies.

Experimental Design and Protocol

This section outlines a validated protocol for the analysis of this compound. The causality behind each experimental choice is explained to ensure methodological transparency and robustness.

Materials and Reagents
  • Analyte: this compound reference standard

  • Internal Standard (Optional): Rosuvastatin-d6, Atorvastatin, or Gliclazide[6][7]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) – All LC-MS grade

  • Acid Modifier: Formic Acid (FA) – LC-MS grade

  • Vials: Amber glass autosampler vials with PTFE-lined septa

Causality: The use of high-purity, LC-MS grade reagents is critical to minimize background ions and adducts that can interfere with the analyte signal. Formic acid is added to the mobile phase to promote protonation of the analyte in the ESI source, thereby maximizing the signal intensity of the target precursor ion, [M+H]⁺.[8] Amber vials are necessary to protect the rosuvastatin molecule, which is known to be susceptible to photolytic degradation.[8]

Sample Preparation Protocol
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol. Vortex thoroughly. This solution can be stored at -20°C.[9][10]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[9] This solvent composition is compatible with typical reversed-phase chromatography.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

LC-MS/MS Instrumentation and Parameters

The following parameters serve as a robust starting point for method development on a triple quadrupole or Q-TOF mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: +4.5 to +5.8 kV[1]

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350–450 °C[10]

  • Collision Gas: Argon

  • MRM Transitions:

    • This compound: Precursor Ion m/z 496.2 → Product Ions (see Section 3)

    • Rosuvastatin (for comparison): Precursor Ion m/z 482.2 → Product Ion m/z 258.1[7][11]

Causality: Positive ion ESI is selected due to the presence of multiple nitrogen atoms in the pyrimidine ring of rosuvastatin, which are readily protonated. Collision-induced dissociation (CID) of the isolated precursor ion in the collision cell (Q2) generates a unique set of product ions that serve as a structural fingerprint for confident identification and quantification.[12]

Fragmentation Pathway Analysis

The nominal mass of this compound (C₂₃H₃₀FN₃O₆S) is 495.6 g/mol . In positive mode ESI, it readily forms a protonated molecule [M+H]⁺ at m/z 496.2 . The fragmentation of this precursor ion is highly predictable and informative.

Core Fragmentation: The Signature Ion

The most significant and consistent fragmentation event for both rosuvastatin and its methyl ester is the cleavage that yields the stable heterocyclic core of the molecule.

  • [M+H]⁺ → m/z 258.1: This transition is the cornerstone of almost all published LC-MS/MS methods for rosuvastatin.[1][7][11] The product ion at m/z 258 corresponds to the protonated N-(4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide portion of the molecule. Its high stability and intensity make it the ideal product ion for quantification. The formation of this ion from the methyl ester precursor confirms the identity of the core structure.

Side-Chain Fragmentation

Fragmentation is also initiated along the dihydroxy heptenoate methyl ester side chain. While ESI-MS/MS data for the methyl ester is not as widely published as for the parent acid, the fragmentation can be inferred from detailed EI-MS studies of the methyl ester and ESI-MS/MS studies of the parent acid.

  • m/z 422, 404, 392: Studies on rosuvastatin (the acid) show sequential losses of water and other small molecules from the side chain, leading to fragments at m/z 464, 446, and 422.[13] For the methyl ester, analogous fragmentation is expected. Electron ionization studies of the methyl ester identified a key fragment at m/z 421, attributed to a McLafferty rearrangement, and a subsequent water loss to m/z 403. Further cleavages along the C-C bonds of the side chain produce ions such as m/z 392. These fragments, while less intense than m/z 258, provide confirmatory evidence of the side-chain structure.

Proposed Fragmentation Scheme

The following diagram illustrates the primary fragmentation pathways for protonated this compound under CID conditions.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions M_H This compound [M+H]⁺ m/z 496.2 frag_258 Core Structure Fragment [C₁₂H₁₄FN₃O₂S+H]⁺ m/z 258.1 M_H->frag_258 Major Pathway (Quantitative Ion) frag_sidechain Side-Chain Fragments (e.g., m/z 422, 404, 392) Loss of H₂O, CH₃OH, etc. M_H->frag_sidechain Minor Pathways (Qualitative Ions)

Caption: Proposed major and minor fragmentation pathways for this compound.

Summary of Key Ions for Method Development
Ion TypePrecursor Ion (m/z)Product Ion (m/z)Role in Analysis
Primary (Quantifier) 496.2258.1High-intensity, specific ion for quantification.
Secondary (Qualifier) 496.2392.1Confirmatory ion for structural verification.
Secondary (Qualifier) 496.2422.2Confirmatory ion for side-chain structure.

Analytical Workflow and Self-Validation

The protocol's trustworthiness is ensured by a logical workflow with built-in validation checks.

workflow cluster_prep 1. Preparation cluster_analysis 2. LC-MS Analysis cluster_validation 3. Data Validation & Use prep_start Prepare Stock & Working Solutions from Reference Standard ms_full_scan Full Scan Analysis to Confirm [M+H]⁺ Precursor at m/z 496.2 prep_start->ms_full_scan ms_product_scan Product Ion Scan (MS/MS) to Identify Key Fragments ms_full_scan->ms_product_scan ms_mrm Develop & Optimize MRM Method (e.g., 496.2 → 258.1) ms_product_scan->ms_mrm validate_ratio Confirm Ion Ratio (Quantifier/Qualifier) ms_mrm->validate_ratio validate_curve Generate Calibration Curve (r² > 0.99) ms_mrm->validate_curve validate_ratio->validate_curve apply_method Apply to Unknown Samples validate_curve->apply_method

Caption: A systematic workflow for method development and validation.

Self-Validating System:

  • Precursor Confirmation: The initial full-scan analysis must reveal a dominant ion at m/z 496.2. Its absence points to an issue in sample preparation or instrument settings.

  • Fragment Confirmation: The product ion scan must show the expected high-intensity fragment at m/z 258.1.

  • Ion Ratio Consistency: For quantitative methods using a qualifier ion, the ratio of the quantifier peak area to the qualifier peak area must be consistent across all standards and samples, providing an extra layer of identification confidence.

Conclusion

The mass spectrometry fragmentation of this compound is defined by a highly specific and robust cleavage that produces a stable core fragment at m/z 258.1 . This primary fragmentation, supplemented by characteristic losses from the side chain, provides an unequivocal fingerprint for its identification. By following the detailed protocol and understanding the rationale behind the fragmentation pathways described herein, researchers can develop and validate sensitive and reliable LC-MS/MS methods for the analysis of this important compound in any drug development or clinical research setting.

References

  • Ciucanu, C. I., Ciucanu, I., & Olariu, S. (2022). Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma. Studia Universitatis Babes-Bolyai Chemia, 67(4), 19-28.
  • El-Awady, T., Belal, F., & El-Enany, N. (2014). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods, 6(19), 7708-7717.
  • Pilli, N. R., Inamadugu, J. K., & Mullangi, R. (2004). Estimation of rosuvastatin in human plasma by HLPC tandem mass spectroscopic method and its application to bioequivalence study. Brazilian Journal of Pharmaceutical Sciences, 40(4), 519-529.
  • Lee, H., et al. (2020). Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS). Journal of Pharmaceutical and Biomedical Analysis, 186, 113320.
  • Kumar, P., et al. (2012). Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma. Journal of Chemical and Pharmaceutical Research, 4(1), 356-362.
  • Al-Shehri, M. M., et al. (2020). NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution. Molecules, 25(21), 5089.
  • Nirogi, R., et al. (2006). Development and validation of a highly sensitive and robust LC-MS/MS with electrospray ionization method for quantification of rosuvastatin in small volume human plasma samples and its application to a clinical study. Biomedical Chromatography, 20(9), 899-908.
  • Challa, B. R., et al. (2014). Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 182-189.
  • Ramesh, A., & Nageshwara Rao, R. (2012). ESTIMATION AND VALIDATION FOR DETERMINATION OF ROSUVASTATIN IN HUMAN PLASMA BY LC/MS/MS METHOD. Journal of Global Trends in Pharmaceutical Sciences, 3(1), 546-553.
  • Zhang, D., et al. (2011). Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers. Journal of Chromatographic Science, 49(8), 628-633.
  • Ciucanu, I., et al. (2022). Electron ionization spectrum and chemical structure of this compound. ResearchGate.
  • Al-Shehri, M. M., et al. (2020). Fragmentation MS/MS spectra of product A [M + H]⁺ ion. ResearchGate.
  • Wu, H., et al. (2003). Collision-induced Dissociation of the Negative Ions of Simvastatin Hydroxy Acid and Related Species. Journal of Mass Spectrometry, 38(6), 629-641.
  • Hull, C. K., et al. (2002). Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection. Journal of Chromatography B, 772(2), 219-228.
  • Ramanathan, R., et al. (2017). Triple quadrupole (QqQ) technology. Frontiers in Pharmacology, 8, 812.
  • Feng, B., et al. (2021). The potential for OATP-mediated DDIs. Frontiers in Pharmacology, 12, 714543.
  • Jiang, H., et al. (2006). Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(14), 2139-2144.
  • Ghanem, A. A., et al. (2020). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Journal of the Iranian Chemical Society, 17(1), 1-10.

Sources

Application Note: Preparation and Validation of Rosuvastatin Methyl Ester Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" of Derivatization

Rosuvastatin is a highly effective synthetic statin used to lower cholesterol and prevent cardiovascular disease by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Accurate quantification of rosuvastatin in pharmaceutical formulations and biological matrices is critical for quality control, pharmacokinetic studies, and clinical monitoring.

While High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is commonly used for rosuvastatin analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity. However, rosuvastatin's carboxylic acid moiety makes it non-volatile and unsuitable for direct GC-MS analysis. Esterification to its methyl ester derivative, Rosuvastatin Methyl Ester (MER), is a necessary derivatization step. This protocol details the synthesis, purification, and characterization of MER to serve as a high-purity analytical standard.

Principle of Esterification

The conversion of rosuvastatin's carboxylic acid to its methyl ester is a cornerstone of this protocol. This is achieved by replacing the acidic proton of the carboxyl group (-COOH) with a methyl group (-COOCH₃). We present two robust methods for this conversion, each with distinct advantages and safety considerations.

  • Method A: Nucleophilic Substitution with Methyl Iodide. This is a rapid and selective method that proceeds via an Sₙ2 mechanism. The rosuvastatin calcium salt is first converted to the more soluble and reactive potassium salt, which then acts as a nucleophile, attacking the electrophilic methyl iodide.

  • Method B: Classic Esterification with Diazomethane. Diazomethane is a highly reactive and efficient methylating agent for carboxylic acids.[2] The reaction involves an initial acid-base reaction followed by an Sₙ2 attack by the carboxylate anion on the protonated diazomethane intermediate.[2] Crucially, this method requires stringent safety precautions due to the toxic and explosive nature of diazomethane. [3][4]

Overall Experimental Workflow

The preparation of a validated analytical standard is a multi-step process that ensures the final product is of verifiable purity and identity. The workflow encompasses synthesis, purification to remove unreacted starting materials and byproducts, and finally, rigorous characterization using orthogonal analytical techniques.

G cluster_start Starting Material cluster_synthesis Synthesis cluster_purification Purification cluster_validation Characterization & Validation start Rosuvastatin Calcium (Reference Grade) method_a Method A: Methyl Iodide start->method_a Esterification method_b Method B: Diazomethane start->method_b Esterification crude_product Crude Rosuvastatin Methyl Ester (MER) method_a->crude_product method_b->crude_product purify Preparative HPLC crude_product->purify pure_product Purified Rosuvastatin Methyl Ester (>99%) purify->pure_product hplc Purity Assay (HPLC-UV) pure_product->hplc ms Identity (MS) pure_product->ms nmr Structure (NMR) pure_product->nmr final Validated Analytical Standard hplc->final ms->final nmr->final

Caption: Overall workflow for the preparation and validation of the analytical standard.

Detailed Protocols

Materials and Reagents
ReagentGradeSupplier
Rosuvastatin CalciumReference Standard (≥98%)Sigma-Aldrich, USP, etc.
Methyl Iodide (CH₃I)ACS Reagent GradeMerck / Sigma-Aldrich
Anhydrous Potassium Carbonate (K₂CO₃)ACS Reagent GradeFisher Scientific
Dimethyl Sulfoxide (DMSO)AnhydrousAcros Organics
Diazomethane Precursor (e.g., Diazald™)Synthesis GradeSigma-Aldrich
Diethyl Ether (Et₂O)AnhydrousFisher Scientific
Acetic AcidGlacialJ.T. Baker
AcetonitrileHPLC GradeThermo Fisher Scientific
WaterHPLC GradeThermo Fisher Scientific
MethanolHPLC GradeThermo Fisher Scientific
Protocol 1: Synthesis via Methyl Iodide

This method is recommended for its speed and avoidance of highly explosive reagents. The key is the in-situ conversion of the calcium salt to the potassium salt, which is more readily soluble and reactive in the DMSO solvent system.

  • Preparation : In a 10 mL glass vial, accurately weigh 10 mg of Rosuvastatin Calcium reference standard.

  • Dissolution : Add 1 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the vial.

  • Salt Conversion : Add approximately 40 mg of anhydrous potassium carbonate powder. Vortex the mixture vigorously for 2 minutes at room temperature. This step facilitates the exchange of Ca²⁺ for K⁺.

  • Methylation : Add 10 µL of methyl iodide to the suspension.

  • Reaction : Vortex the mixture continuously at room temperature (20-25°C) for 2 minutes. The reaction is rapid.[5]

  • Quenching & Extraction : Add 2 mL of HPLC-grade water to quench the reaction. Extract the product with three 2 mL aliquots of dichloromethane or ethyl acetate. Combine the organic layers.

  • Drying & Concentration : Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen to yield the crude this compound.

Protocol 2: Synthesis via Diazomethane (Expert Use Only)

WARNING: Diazomethane is a highly toxic, carcinogenic, and potentially explosive gas.[3][4] This procedure must be performed by experienced personnel in a certified chemical fume hood, behind a blast shield, using specialized glassware with fire-polished joints to avoid detonation.

  • Diazomethane Generation : Generate an ethereal solution of diazomethane from a precursor like Diazald™ according to established procedures, such as those published in Organic Syntheses.[3] The yellow color of the solution indicates the presence of diazomethane.

  • Reaction Setup : Dissolve 10 mg of Rosuvastatin Calcium reference standard in 1 mL of methanol in a flask equipped with a magnetic stirrer. Acidify with a single drop of glacial acetic acid to convert the salt to the free acid.

  • Esterification : Slowly add the ethereal diazomethane solution dropwise to the stirring rosuvastatin solution at 0°C (ice bath) until the yellow color persists and nitrogen gas evolution ceases. The persistence of the yellow color indicates a slight excess of diazomethane and the completion of the reaction.[2]

  • Quenching : Carefully quench the excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.[4]

  • Workup : Evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification Protocol: Preparative HPLC

Crude MER often contains unreacted starting material and side products. Purification via preparative HPLC is essential to achieve the high purity (>99.5%) required for an analytical standard.[6][7][8]

ParameterConditionRationale
Instrument Preparative HPLC SystemCapable of handling larger sample loads and fraction collection.
Column C18, 10 µm, e.g., 250 x 20 mmC18 is a standard reversed-phase chemistry providing good retention for moderately polar compounds like MER.[7]
Mobile Phase Gradient of Acetonitrile and WaterProvides good separation of MER from more polar (unreacted acid) and less polar impurities.
Detection UV at 242 nmRosuvastatin and its ester have a strong chromophore with a UV maximum around this wavelength.[7]
Sample Prep Dissolve crude MER in AcetonitrileEnsures compatibility with the mobile phase.
Procedure 1. Inject dissolved crude MER. 2. Collect fractions corresponding to the main peak. 3. Pool pure fractions and evaporate solvent.Isolates the compound of interest based on retention time.

Characterization and Purity Validation

This self-validating phase confirms the identity and purity of the prepared standard.

Identity Confirmation by Mass Spectrometry (MS)

Analysis by GC-MS or LC-MS with Electron Ionization (EI) provides definitive structural confirmation.

G cluster_ms Mass Spectrometry (EI) Fragmentation parent This compound [M]⁺˙ m/z = 495 f463 [M - CH₃OH]⁺˙ m/z = 463 parent->f463 -32 f421 [M - C₃H₇O₂]⁺˙ m/z = 421 (McLafferty) parent->f421 -74 f392 [M - C₄H₇O₂S]⁺˙ m/z = 392 parent->f392 -103 f258 Base Peak m/z = 258 f392->f258 -SO₂

Caption: Key EI-MS fragmentation pathways for this compound.

Expected Results:

  • Molecular Ion ([M]⁺˙) : A clear peak at m/z 495 , corresponding to the molecular weight of this compound (C₂₃H₃₀FN₃O₆S).[5]

  • Key Fragments : Characteristic fragment ions should be observed, such as m/z 463 (loss of methanol), m/z 421 (McLafferty rearrangement), and the base peak at m/z 258.[9]

Purity Assessment by HPLC-UV

Purity is determined by calculating the peak area percentage of the main peak relative to all other peaks in the chromatogram.

ParameterCondition
Column Analytical C18 or C8, e.g., 150 x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate Buffer (pH 4.0)
Flow Rate 1.0 - 2.2 mL/min[7]
Detection UV at 242 nm[7]
Injection Volume 5-10 µL
Acceptance Criterion Purity ≥ 99.5%
Structural Confirmation by ¹H NMR

Proton NMR confirms the molecular structure and the successful esterification. The key diagnostic signal is the appearance of a singlet around 3.7 ppm, corresponding to the newly formed methyl ester protons (-OCH₃).

Chemical Shift (δ, ppm)MultiplicityProton Assignment
~ 1.23d-CH(CH₃)₂ (isopropyl)
~ 2.40m-CH₂-COO-
~ 3.70 s -COOCH₃ (methyl ester)
~ 3.50s-N(CH₃)SO₂-
~ 3.55s-SO₂CH₃
~ 4.2-4.5m-CH(OH)-
~ 5.5-6.7m-CH=CH- (vinylic)
~ 7.1-7.7mAromatic protons

(Note: Exact chemical shifts may vary depending on the solvent used, e.g., CDCl₃ or DMSO-d₆).

Storage and Handling of the Standard

  • Storage : Store the purified, solid this compound in an amber glass vial at -20°C .[10] The container should be tightly sealed and backfilled with an inert gas like argon or nitrogen to prevent degradation from moisture and oxidation.[11]

  • Stability : While rosuvastatin itself is stable at room temperature for up to 30 days in suspension, long-term storage of the high-purity ester standard requires cold conditions to ensure its integrity.[12]

  • Handling : When preparing stock solutions, allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare solutions fresh and store them under refrigeration for short-term use.

References

  • Ciucanu, C. I., Ciucanu, I., & Olariu, S. (2022). DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA.
  • Smalc, A., & Kerec, M. (2011). Process for the preparation of methyl ester of rosuvastatin. U.S.
  • Smalc, A., & Kerec, M. (2009). Process for the preparation of methyl ester of rosuvastatin.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. [Link]
  • Smalc, A., & Kerec, M. (2012). Process for the preparation of methyl ester of rosuvastatin. U.S.
  • Ciucanu, I. (2022). Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma.
  • Ye, W., et al. (2013). Preparation method of rosuvastatin calcium and its intermediates. U.S.
  • Li, Z., et al. (2016). Synthetic method for this compound.
  • SynZeal. (n.d.).
  • Veeprho. (n.d.).
  • Ciucanu, I. (2022). Electron ionization spectrum and chemical structure of this compound.
  • El-Bagary, R. I., et al. (2015). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods, 7(22), 9578-9587. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Smalc, A., & Kerec, M. (2010). Process for the preparation of methyl ester of rosuvastatin.
  • USP-NF. (2018).
  • Juppo, A. M., et al. (2017). Stability of extemporaneously prepared rosuvastatin oral suspension. American Journal of Health-System Pharmacy, 74(19), 1546-1551. [Link]
  • Ansari, M. J., et al. (2019). Stabilization of Rosuvastatin Calcium Formulation by Prevention of Intermolecular Esterification: An Experimental Design.
  • Jain, P. S., et al. (2009). Characterization and method development for estimation and validation of Rosuvastatin Calcium by UV – visible spectrophotometer. International Journal of Theoretical & Applied Sciences, 1(1), 48-53. [Link]
  • SIELC Technologies. (2018).
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. [Link]
  • de Boer, Th. J., & Backer, H. J. (1956). Diazomethane. Organic Syntheses, 36, 16. [Link]
  • Reddy, M. S., et al. (2007). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. The Journal of Organic Chemistry, 72(19), 7407-7410. [Link]
  • Wolszczak, M., et al. (2021). Fragmentation MS/MS spectra of product D.1 [M + H]⁺ ion.
  • National Center for Biotechnology Information. (n.d.).
  • LibreTexts Chemistry. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
  • Cleanchem Laboratories. (n.d.).
  • University of Illinois Division of Research Safety. (n.d.). Diazomethane. [Link]
  • Ran-Ressler, R. R., et al. (2014). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 25(5), 870-879. [Link]

Sources

Application Note: Chiral Separation of Rosuvastatin Methyl Ester Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the chiral separation of rosuvastatin methyl ester enantiomers, a critical analysis in the synthesis and quality control of rosuvastatin. We delve into the foundational principles of chiral chromatography and present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). This guide is intended for researchers, analytical scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of Chiral Purity in Rosuvastatin Synthesis

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Marketed as a calcium salt, its therapeutic efficacy is attributed to the (3R, 5S) enantiomer. During the synthesis of rosuvastatin, various chiral intermediates are produced, including the this compound. The stereochemical purity of these intermediates is paramount, as the presence of the undesired enantiomer can impact the final drug's safety and efficacy profile.

This compound serves as a key precursor in several synthetic routes. Ensuring its enantiomeric purity at this stage prevents the propagation of stereochemical impurities into the final Active Pharmaceutical Ingredient (API). Consequently, robust and reliable analytical methods for the chiral separation of its enantiomers are indispensable for process monitoring and quality assurance.

The Causality Behind Chiral Separation: Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral separation techniques create a transient diastereomeric interaction between the enantiomers and a chiral selector, leading to differential retention times in a chromatographic system. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for separating molecules like rosuvastatin and its derivatives due to a combination of interaction mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavity of the polysaccharide structure.[1]

High-Performance Liquid Chromatography (HPLC) Methods

Normal-phase HPLC is a widely adopted and effective technique for the chiral resolution of rosuvastatin and its intermediates. The use of polysaccharide-based CSPs, particularly those derived from amylose and cellulose, has proven to be highly successful.

Foundational Principles: Why Polysaccharide CSPs Excel

Amylose and cellulose are natural polymers with a helical structure, creating a chiral environment. When derivatized with functional groups like phenylcarbamates, they offer a multitude of stereoselective interaction sites. For this compound, the key interactions facilitating separation are:

  • Hydrogen Bonding: The hydroxyl and carbonyl groups on the this compound can form hydrogen bonds with the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: The polar functional groups in both the analyte and the CSP contribute to differential dipole-dipole interactions.[1]

  • Inclusion Complexation: The aromatic rings of rosuvastatin can fit into the chiral grooves or cavities of the polysaccharide backbone, leading to stereospecific retention.[1]

The choice of mobile phase, typically a mixture of an alkane and an alcohol, modulates these interactions. An acidic modifier, such as trifluoroacetic acid (TFA), is often added to improve peak shape and resolution by suppressing the ionization of any residual carboxylic acid groups and interacting with the analyte.

Comparative HPLC Protocols and Performance Data

Several methods have been developed for the chiral separation of rosuvastatin and its related compounds. Below is a summary of effective starting conditions that can be adapted for this compound.

Parameter Method 1 Method 2 Method 3
Chiral Stationary Phase CHIRALPAK® IB (Amylose tris(3,5-dimethylphenylcarbamate))CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))Lux® Cellulose-2
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm-
Mobile Phase n-Heptane: 2-Propanol: TFA (85:15:0.1 v/v/v)[2]n-Hexane: Isopropanol: TFA (750:250:1 v/v/v)[3]Acetonitrile and 0.05% TFA in aqueous solution (gradient)
Flow Rate 1.0 mL/min[2]0.3-2.0 mL/min1.0 mL/min
Column Temperature 25°C[2]20-40°C40°C
Detection (UV) 242 nm[2]220-280 nm-
Typical Retention Times Enantiomer 1: ~12.5 min, Enantiomer 2: ~13.9 min[2]Not specifiedNot specified
Resolution (Rs) > 2.0[2]Not specifiedBaseline separation[4]
Detailed Step-by-Step HPLC Protocol (Based on Method 1)

This protocol is a robust starting point for the separation of this compound enantiomers.

1. Materials and Reagents:

  • CHIRALPAK® IB column (250 x 4.6 mm, 5 µm)

  • HPLC-grade n-Heptane

  • HPLC-grade 2-Propanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Sample of this compound racemate

  • Diluent: Mobile Phase or a suitable solvent mixture (e.g., n-Hexane:IPA 90:10)

2. Instrument Setup:

  • HPLC system with a UV detector

  • Column oven

  • Autosampler

3. Chromatographic Conditions:

  • Mobile Phase: n-Heptane: 2-Propanol: TFA (85:15:0.1 v/v/v). To prepare 1L, mix 850 mL of n-Heptane, 150 mL of 2-Propanol, and 1 mL of TFA. Sonicate to degas.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 242 nm[1][2]

  • Injection Volume: 10 µL

  • Run Time: Approximately 25 minutes[2]

4. Sample Preparation:

  • Prepare a stock solution of the this compound racemate at a concentration of approximately 1 mg/mL in the diluent.

  • Further dilute the stock solution to a working concentration of about 0.1 mg/mL for analysis.

5. Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phase (n-Heptane:IPA:TFA) C Equilibrate HPLC System (CHIRALPAK IB Column) A->C B Prepare Sample (1 mg/mL stock) D Inject Sample (10 µL) B->D C->D E Acquire Data (25 min run @ 242 nm) D->E F Integrate Peaks E->F G Calculate Resolution (Rs) and Enantiomeric Excess (%ee) F->G

Caption: HPLC workflow for chiral separation.

6. Data Analysis and System Suitability:

  • Resolution (Rs): Ensure the resolution between the two enantiomer peaks is greater than 2.0 for baseline separation.

  • Tailing Factor: The tailing factor for each peak should ideally be between 0.8 and 1.5.

  • Reproducibility: Repeated injections of the same standard should yield consistent retention times and peak areas (%RSD < 2%).

Supercritical Fluid Chromatography (SFC): A Greener Alternative

SFC has emerged as a powerful technique for preparative chiral separations, offering significant advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower environmental impact.[5] The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic modifier (co-solvent), such as methanol or ethanol.

The SFC Advantage for Chiral Separations
  • High Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss in chromatographic efficiency, leading to faster separations.[6]

  • Green Chemistry: Replacing the bulk of the organic mobile phase with environmentally benign CO2 significantly reduces solvent waste and cost.[5]

  • Complementary Selectivity: The mobile phase and pressure/temperature conditions in SFC can sometimes provide different or improved chiral selectivity compared to HPLC.

Protocol for Chiral SFC Method Development

Developing an SFC method involves screening different CSPs and co-solvents. Polysaccharide-based CSPs are also the workhorses in chiral SFC.[7]

1. Initial Screening Phase:

  • Columns: Screen a set of chiral columns (e.g., CHIRALPAK IA, IB, IC, ID).

  • Co-solvent: Start with methanol as the co-solvent. It often provides good peak shape for a wide range of compounds, including those with acidic or basic functionalities.[8]

  • Gradient: A fast, generic gradient (e.g., 5% to 40% methanol in 5 minutes) is used to quickly identify promising conditions.

  • Conditions:

    • Flow Rate: 3-4 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40°C

    • Detection: UV (scan for optimal wavelength, e.g., 242 nm)

2. Optimization Phase:

  • Once a column and co-solvent combination shows good selectivity, optimize the separation by adjusting:

    • Co-solvent Percentage (Isocratic): Convert the gradient to an isocratic method for simplicity and robustness. Fine-tune the percentage of methanol to achieve the desired resolution and retention time.

    • Back Pressure and Temperature: These parameters can influence fluid density and, consequently, retention and selectivity.

Illustrative SFC Workflow

SFC_Workflow cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation S1 Select CSPs (e.g., IA, IB, IC) S2 Run Fast Gradient (5-40% MeOH in CO2) S1->S2 S3 Identify Best CSP/ Co-solvent Combination S2->S3 O1 Convert to Isocratic Method S3->O1 Promising Selectivity O2 Fine-tune % Co-solvent O1->O2 O3 Optimize Back Pressure & Temperature O2->O3 V1 Validate Final Method (ICH Guidelines) O3->V1

Caption: SFC method development workflow.

Conclusion and Best Practices

The successful chiral separation of this compound enantiomers is a critical step in ensuring the quality and safety of the final drug product. Both HPLC and SFC offer robust solutions, with the choice often depending on the specific application (analytical vs. preparative scale) and laboratory resources.

Key Takeaways:

  • CSP Selection is Crucial: Polysaccharide-based CSPs are the most effective for this class of compounds.

  • Method Optimization is Key: Small adjustments to mobile phase composition, temperature, and flow rate can significantly impact resolution.

  • SFC Offers a Greener, Faster Alternative: For high-throughput analysis or preparative scale work, SFC should be strongly considered.

  • Validation is Non-Negotiable: Any developed method must be thoroughly validated according to ICH guidelines to ensure it is fit for purpose.[1]

By applying the principles and protocols outlined in this guide, researchers and analytical scientists can confidently develop and implement effective methods for the chiral analysis of this compound.

References

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC - NIH.
  • Development and Validation of Chiral Hplc Method for Quantitation of Enantiomer in Rosuvastatin Calcium - Neliti.
  • CN104535673A - Method for separating and measuring enantiomer of rosuvastatin calcium via HPLC - Google Patents.
  • Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode | Request PDF - ResearchGate.
  • DEVELOPMENT AND VALIDATION OF CHIRAL HPLC METHOD FOR QUANTITATION OF ENANTIOMER IN ROSUVASTATIN CALCIUM - International Journal of Pharmaceutics and Drug Analysis.
  • Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary pha… - OUCI.
  • Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PubMed Central.
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC - NIH.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita.
  • Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids.

Sources

Application Note & Protocol: Derivatization of Rosuvastatin to its Methyl Ester for Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Rosuvastatin Derivatization

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed to manage dyslipidemia[1]. Accurate quantification of rosuvastatin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. However, the inherent polarity and thermal lability of rosuvastatin's carboxylic acid group pose challenges for certain analytical techniques, particularly gas chromatography (GC).

Derivatization is a chemical modification process that converts an analyte into a more suitable form for analysis. By converting rosuvastatin's carboxylic acid to its corresponding methyl ester, we can significantly increase its volatility and thermal stability, making it amenable to GC-based analysis, often coupled with mass spectrometry (GC-MS) for enhanced sensitivity and selectivity. This application note provides detailed protocols for two established methods of rosuvastatin methylation: a robust procedure using methyl iodide and a classic, high-efficiency method employing diazomethane.

Chemical Principles of Esterification

The conversion of a carboxylic acid to an ester is a fundamental reaction in organic chemistry. In the context of this application note, we explore two distinct mechanistic pathways to achieve the methylation of rosuvastatin.

Method 1: Nucleophilic Substitution with Methyl Iodide

This method involves a nucleophilic substitution reaction (S_N2).[2] Rosuvastatin, typically available as a calcium salt, is first converted to a more reactive potassium salt using anhydrous potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The resulting carboxylate anion acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This single-step displacement reaction forms the rosuvastatin methyl ester and potassium iodide as a byproduct. The choice of DMSO as a solvent is critical as it effectively solvates the potassium cation, enhancing the nucleophilicity of the carboxylate.

Method 2: Alkylation with Diazomethane

Diazomethane (CH₂N₂) is a highly reactive methylating agent that provides excellent yields for the esterification of carboxylic acids.[3][4][5] The mechanism proceeds in two main steps. First, the acidic proton of the rosuvastatin's carboxylic acid is transferred to the diazomethane molecule, forming a carboxylate anion and a highly unstable methyldiazonium cation.[3][4][6] In the second step, the carboxylate anion acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an S_N2 reaction. This results in the formation of the methyl ester and the release of nitrogen gas (N₂), which serves as an excellent leaving group, driving the reaction to completion.[3][4][5]

Experimental Protocols

Protocol 1: Methylation of Rosuvastatin using Methyl Iodide

This protocol is adapted from a validated method for the analysis of rosuvastatin in plasma by GC-MS.[2]

Materials and Reagents:

  • Rosuvastatin Calcium standard

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Anhydrous potassium carbonate (K₂CO₃), powdered

  • Methyl iodide (CH₃I)

  • Heptane

  • Chloroform or Dichloromethane

  • Nitrogen gas supply

  • Vortex mixer

  • Microcentrifuge tubes (2 mL)

  • Glass vials

Procedure:

  • Sample Preparation (for plasma samples):

    • To 1 mL of plasma in a glass vial, add 25 µL of DMSO.

    • Add 40 mg of anhydrous powdered potassium carbonate and vortex for 2 minutes at room temperature.

    • To extract lipids, add 0.5 mL of heptane, vortex briefly, and remove the heptane layer. Repeat this extraction three times.

  • Derivatization Reaction:

    • To the prepared sample (or a solution of rosuvastatin standard in DMSO with K₂CO₃), add 10 µL of methyl iodide.

    • Vortex the mixture vigorously for 2 minutes at room temperature (20°C).

  • Extraction of this compound:

    • Add 0.5 mL of chloroform (or dichloromethane) to the reaction mixture and vortex to extract the methyl ester.

    • Centrifuge to separate the phases and carefully transfer the organic layer to a clean vial.

    • Repeat the extraction twice more, combining the organic layers.

  • Final Preparation for GC-MS Analysis:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume of dichloromethane for injection into the GC-MS system.

Workflow for Methyl Iodide Derivatization:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Analysis start Start with Rosuvastatin Sample (e.g., in plasma) add_dmso Add DMSO and anhydrous K₂CO₃ start->add_dmso vortex1 Vortex for 2 min add_dmso->vortex1 lipid_extraction Lipid Extraction with Heptane (repeat 3x) vortex1->lipid_extraction add_MeI Add Methyl Iodide (CH₃I) lipid_extraction->add_MeI vortex2 Vortex for 2 min at RT add_MeI->vortex2 extract_ester Extract with Chloroform/DCM (repeat 3x) vortex2->extract_ester evaporate Evaporate solvent under N₂ extract_ester->evaporate reconstitute Reconstitute in Dichloromethane evaporate->reconstitute gcms Analyze by GC-MS reconstitute->gcms

Caption: Workflow for Rosuvastatin Methylation using Methyl Iodide.

Protocol 2: Methylation of Rosuvastatin using Diazomethane

EXTREME CAUTION IS ADVISED. Diazomethane is highly toxic, explosive, and a suspected carcinogen.[7][8][9] This procedure must be performed by experienced personnel in a certified chemical fume hood, using a blast shield and appropriate personal protective equipment.[7][8] Use only flame-polished glassware with no scratches to prevent detonation.[3]

Materials and Reagents:

  • Rosuvastatin Calcium standard

  • Diazomethane precursor (e.g., N-methyl-N-nitrosourea or N-methyl-N-nitrosotoluenesulfonamide)

  • Diethyl ether, anhydrous

  • Potassium hydroxide (KOH) solution

  • Nitrogen gas supply

  • Specialized diazomethane generation glassware kit

  • Blast shield

Procedure:

  • In-situ Generation of Diazomethane:

    • Assemble the diazomethane generation apparatus within a chemical fume hood behind a blast shield.

    • Follow a standard, validated procedure for the generation of a yellow ethereal solution of diazomethane from a suitable precursor and a strong base (e.g., KOH). Diazomethane is a yellow gas that will be dissolved in cold diethyl ether.[3][4]

    • Note: Diazomethane solutions should be used immediately and should not be stored.[8][9]

  • Derivatization Reaction:

    • Dissolve a known quantity of rosuvastatin in a minimal amount of a suitable solvent (e.g., diethyl ether or a co-solvent if solubility is an issue) in a flask.

    • Slowly add the freshly prepared ethereal solution of diazomethane dropwise to the rosuvastatin solution at 0°C with gentle stirring.

    • Continue the addition until the yellow color of diazomethane persists and the evolution of nitrogen gas ceases. The persistence of the yellow color indicates a slight excess of diazomethane and that the reaction is complete.

  • Quenching and Work-up:

    • Carefully quench the excess diazomethane by adding a few drops of a weak carboxylic acid (e.g., acetic acid) until the yellow color disappears.

    • The resulting solution contains the this compound.

  • Final Preparation for Analysis:

    • The solvent can be carefully removed under reduced pressure (avoiding high temperatures).

    • The residue can then be redissolved in a suitable solvent for analysis by GC-MS, HPLC, or NMR.

Workflow for Diazomethane Derivatization:

cluster_prep Diazomethane Generation (In Fume Hood) cluster_react Derivatization Reaction (0°C) cluster_workup Work-up & Analysis precursor Precursor (e.g., Diazald®) + KOH generation Generate CH₂N₂ gas precursor->generation dissolve Dissolve in cold Diethyl Ether generation->dissolve add_ch2n2 Add ethereal CH₂N₂ dropwise until yellow color persists dissolve->add_ch2n2 rosu_sol Rosuvastatin in Diethyl Ether rosu_sol->add_ch2n2 quench Quench excess CH₂N₂ with Acetic Acid add_ch2n2->quench evap Remove solvent under reduced pressure quench->evap analyze Analyze Product evap->analyze

Caption: Workflow for Rosuvastatin Methylation using Diazomethane.

Safety Precautions

HazardMitigation Measures
Methyl Iodide Toxicity & Carcinogenicity: Handle in a chemical fume hood. Wear appropriate gloves (e.g., butyl rubber), a lab coat, and safety goggles.[7]
Diazomethane Extreme Toxicity: Inhalation can be fatal.[7][8] Work must be performed in a certified chemical fume hood.[7]
Explosion Hazard: Explosions can be triggered by rough surfaces, direct sunlight, strong light, or contact with alkali metals.[7][10] Use only flame-polished glassware.[3] Employ a blast shield.[8]
General Solvent Handling: Use appropriate ventilation and avoid sources of ignition when working with volatile organic solvents.
Personal Protective Equipment (PPE): A lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves are mandatory for all procedures.[7]

Verification of Derivatization

Successful conversion of rosuvastatin to its methyl ester can be confirmed using several analytical techniques. The choice of method depends on the available instrumentation and the desired level of characterization.

Analytical TechniquePurposeExpected Outcome
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identificationA distinct peak for this compound at a specific retention time with a characteristic mass spectrum.[2] The molecular ion peak (M+) should correspond to the mass of the methyl ester (C₂₃H₃₀FN₃O₆S, MW: 495.56 g/mol ).[11]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA shift in retention time compared to the parent rosuvastatin acid. The methyl ester, being less polar, will typically have a longer retention time on a reverse-phase column.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmationThe appearance of a new singlet in the ¹H-NMR spectrum around 3.7 ppm, corresponding to the three protons of the methyl ester group.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisDisappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch characteristic of an ester at a slightly higher wavenumber.[14]

Conclusion

The derivatization of rosuvastatin to its methyl ester is a critical step for enabling robust analysis by gas chromatography. The methyl iodide method offers a relatively safer and more accessible protocol suitable for routine analysis in a well-equipped laboratory.[2] The diazomethane method, while providing high yields, requires specialized equipment and stringent safety protocols due to the hazardous nature of the reagent.[7][8] The successful synthesis of the methyl ester can be confidently verified using a combination of chromatographic and spectroscopic techniques. The choice of derivatization strategy should be based on the specific analytical goals, available resources, and a thorough assessment of the associated safety requirements.

References

  • Diazomethane Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
  • Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (n.d.). Moodle.
  • Diazomethane-334-88-3.docx. (n.d.). University of Georgia Office of Research.
  • Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (2025). JoVE.
  • 21.7: Methyl Ester Synthesis Using Diazomethane. (2020). Chemistry LibreTexts.
  • Diazomethane. (n.d.). Division of Research Safety | Illinois.
  • Diazomethane - Safety Data Sheet. (n.d.). ChemicalBook.
  • Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (2025). ResearchGate.
  • Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma. (2025). ResearchGate.
  • DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA. (2022).
  • Diazomethane - HAZARD SUMMARY. (n.d.). NJ.gov.
  • Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. (2018). PubMed.
  • Analytical Method Development and Validation for the Estimation of Rosuvastatin Calcium in Raw Material and Tablet Formulation. (n.d.).
  • Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. (2007). PubMed.
  • Review On the Development, Validation, And Analytical Methods for Rosuvastatin: A Comprehensive Approach to Cardiovascular Treatment. (2024). International Journal of Pharmaceutical Sciences.
  • High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. (n.d.).
  • Quantitative Analysis of Rosuvastatin Calcium in Bulk and Solid Pharmaceutical Dosage Forms Using Green and Rapid Fourier-Transform Infrared. (n.d.).
  • Process for the preparation of methyl ester of rosuvastatin. (n.d.). Google Patents.
  • Synthetic method for this compound. (n.d.). Google Patents.
  • PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. (2017).
  • This compound | 147118-40-9. (n.d.). SynThink Research Chemicals.
  • Rosuvastatin Acid Methyl Ester | 147118-40-9. (n.d.). SynZeal.
  • 2,3,4,5-Dianhydro this compound. (n.d.). Veeprho.

Sources

Application Notes & Protocols for ANDA Filing of Rosuvastatin Utilizing Rosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Considerations for Generic Rosuvastatin Development

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The development of a generic equivalent presents a significant opportunity, but success hinges on a robust and well-documented Abbreviated New Drug Application (ANDA). This guide focuses on a specific synthetic approach utilizing Rosuvastatin Methyl Ester as a key intermediate for the synthesis of the final Active Pharmaceutical Ingredient (API), Rosuvastatin Calcium.

This strategic choice influences the impurity profile of the API, which is a critical aspect of any ANDA submission. Understanding and controlling these impurities, demonstrating bioequivalence to the Reference Listed Drug (RLD), and ensuring product stability are paramount. These application notes provide a comprehensive framework, from API characterization to finished product testing, designed to meet the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA).

The Regulatory Pathway: ANDA Framework

An ANDA submission is a complex undertaking governed by section 505(j) of the Federal Food, Drug, and Cosmetic Act.[1][2] The core principle is to demonstrate that the proposed generic product is pharmaceutically equivalent and bioequivalent to the RLD, which for Rosuvastatin Calcium tablets is Crestor®.[3] This means the generic must have the same active ingredient, dosage form, strength, route of administration, and conditions of use.

The Chemistry, Manufacturing, and Controls (CMC) section of the ANDA is the bedrock of the submission.[4][5][6] It contains the detailed information and data that establishes the identity, purity, quality, and stability of the drug substance and the drug product. This guide will focus on generating the critical data package for the CMC section.

Active Pharmaceutical Ingredient (API): Rosuvastatin Calcium via Methyl Ester Intermediate

The synthesis of Rosuvastatin Calcium from the this compound intermediate introduces a specific set of potential process-related impurities.[7][8] Rigorous characterization and control of the final API are therefore essential.

API Characterization

A comprehensive suite of analytical tests must be performed to fully characterize the Rosuvastatin Calcium API and establish its quality.

TestMethodPurposeAcceptance Criteria (Typical)
Identification A. Infrared (IR) SpectroscopyB. HPLC Retention TimeConfirms the chemical identity of the API.A. IR spectrum corresponds to that of USP Rosuvastatin Calcium RS.B. Retention time of the major peak matches that of the standard.[9]
Assay HPLC-UVQuantifies the amount of Rosuvastatin Calcium.97.0% - 103.0% on an anhydrous, solvent-free basis.[9][10]
Enantiomeric Purity Chiral HPLCDetermines the amount of the unwanted enantiomer.NMT 0.3% of Rosuvastatin Enantiomer.[9]
Organic Impurities HPLC-UVDetects and quantifies process-related and degradation impurities.Per ICH Q3A guidelines; specific impurities may have tighter limits.[11][12][13]
Water Content Karl Fischer TitrationMeasures the amount of water in the API.NMT 6.0%.[9]
Residual Solvents Gas Chromatography (GC)Quantifies residual solvents from the manufacturing process.Limits as per ICH Q3C guidelines.[14]
Inorganic Impurities Heavy Metals, Residue on IgnitionTests for inorganic contaminants.Per USP monograph specifications.
Polymorphism X-Ray Powder Diffraction (XRPD), DSCCharacterizes the solid-state form of the API.Consistent crystalline form.
Impurity Profiling: A Critical Step

Impurity control is a primary focus of regulatory review. The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[11][14][15][16]

Impurities must be reported, identified, and qualified based on established thresholds, which are related to the maximum daily dose of the drug.[14][17][18] For rosuvastatin, with a maximum daily dose of 40 mg, these thresholds are critical.

  • Reporting Threshold: An impurity level above which an impurity must be reported.[18]

  • Identification Threshold: An impurity level above which the structure of the impurity must be determined.[14][17]

  • Qualification Threshold: An impurity level above which the biological safety of the impurity must be established.[12][18]

The synthetic route using this compound may give rise to specific impurities, including unreacted starting materials, by-products, and intermediates.[19] It is imperative to develop a validated, stability-indicating analytical method capable of separating and quantifying rosuvastatin from all potential impurities.[7][20]

Workflow: API Impurity Identification and Control

ANDA_Impurity_Workflow cluster_API API Synthesis & Analysis cluster_Impurity Impurity Management (ICH Q3A) synthesis Synthesis via This compound hplc_dev Develop Stability-Indicating HPLC Method synthesis->hplc_dev forced_deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) hplc_dev->forced_deg batch_analysis Analyze Multiple API Batches forced_deg->batch_analysis detect Detect Impurities batch_analysis->detect compare_report Impurity > Reporting Threshold? detect->compare_report report Report in ANDA compare_report->report Yes spec Set Specification Limits for Specified Impurities compare_report->spec No compare_identify Impurity > Identification Threshold? report->compare_identify identify Identify Structure (e.g., LC-MS, NMR) compare_identify->identify Yes compare_identify->spec No compare_qualify Impurity > Qualification Threshold? identify->compare_qualify qualify Establish Safety Data (Qualification) compare_qualify->qualify Yes compare_qualify->spec No qualify->spec

Caption: Logic flow for API impurity identification and control according to ICH Q3A guidelines.

Protocol: HPLC Method for Rosuvastatin Assay and Impurities

This protocol is a representative example and must be fully validated according to ICH Q2(R1) guidelines.

  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) with UV detector.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Phosphoric acid (AR grade)

    • Purified water

    • USP Rosuvastatin Calcium RS (Reference Standard)

    • Reference standards for known impurities

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm packing (or equivalent)

    • Mobile Phase: A gradient mixture of Buffer (0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid) and Acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 242 nm[21]

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

  • Preparation of Solutions:

    • Diluent: Acetonitrile and Water (1:1 v/v)

    • Standard Solution (for Assay): Accurately weigh and dissolve USP Rosuvastatin Calcium RS in Diluent to obtain a concentration of ~0.1 mg/mL.

    • Sample Solution (for Assay): Accurately weigh and dissolve Rosuvastatin Calcium API in Diluent to obtain a concentration of ~0.1 mg/mL.

    • Impurity Standard Solution: Prepare a stock solution containing all known impurities at an appropriate concentration (e.g., 0.1% of the sample solution concentration) in Diluent.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area should be NMT 2.0%.

    • Inject a solution containing rosuvastatin and a known impurity. The resolution between the two peaks should be NLT 2.0.

    • The tailing factor for the rosuvastatin peak should be NMT 2.0.

  • Procedure:

    • Inject the Diluent as a blank.

    • Inject the Standard Solution and the Sample Solution in duplicate.

    • Calculate the percentage of Rosuvastatin Calcium in the API. For impurities, calculate their percentage relative to the main rosuvastatin peak area.

Finished Product: Formulation and Testing

The development of a stable and bioequivalent finished dosage form (e.g., tablets) is the next critical phase.

Formulation and Manufacturing

The formulation must be developed considering excipient compatibility with Rosuvastatin Calcium. The manufacturing process (e.g., wet granulation, direct compression) must be robust and scalable, consistently producing tablets that meet all quality attributes.

Analytical Testing for Finished Product

The finished product requires a comprehensive set of tests, similar to the API, but with additional tests relevant to the dosage form, such as dissolution and content uniformity.

TestMethodPurposeAcceptance Criteria (Typical)
Assay HPLC-UVTo quantify the amount of rosuvastatin in the tablet.90.0% - 110.0% of label claim.[22]
Content Uniformity HPLC-UVTo ensure dose consistency among tablets.Meets USP <905> requirements.
Degradation Products HPLC-UVTo quantify impurities formed during manufacturing or storage.Per ICH Q3B guidelines.[15][16][23][24]
Dissolution USP Apparatus II (Paddle)To measure the rate and extent of drug release.NLT 80% (Q) dissolved in 45 minutes.[22]
Protocol: Dissolution Testing for Rosuvastatin Tablets

This method is based on the FDA's Dissolution Methods Database and should be confirmed for the specific product.[25][26][27]

  • Apparatus: USP Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of 0.05 M Sodium Citrate Buffer, pH 6.6.[25][27]

  • Apparatus Speed: 50 RPM.[25]

  • Temperature: 37 ± 0.5°C.

  • Sampling Times: 10, 20, 30, and 45 minutes.[27]

  • Procedure:

    • Place one tablet in each of the six dissolution vessels.

    • Withdraw samples at the specified time points.

    • Filter the samples immediately.

    • Analyze the amount of rosuvastatin dissolved using a validated analytical method (e.g., HPLC-UV or UV-Vis Spectrophotometry).

  • Acceptance Criteria: Not less than 80% (Q) of the labeled amount of rosuvastatin is dissolved in 45 minutes.[22]

Bioequivalence (BE) and Stability Studies

Bioequivalence Studies

To gain approval, the ANDA must include data from a bioequivalence study demonstrating that the generic product performs in the same manner as the RLD.[28] For rosuvastatin, this typically involves a single-dose, two-way crossover in vivo study in healthy volunteers under fasting conditions.[29][30] The pharmacokinetic parameters (Cmax and AUC) of the test product must fall within the 80% to 125% range of the reference product.[30]

Stability Studies

Stability testing is required to establish the retest period for the API and the shelf-life for the finished drug product.[31] These studies must be conducted according to ICH Q1A(R2) guidelines.[32][33][34]

StudyStorage ConditionMinimum Duration for Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months (if significant change at accelerated)
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

Data should be provided for at least three primary batches of the drug product, with two being at least pilot scale.[32]

Diagram: ANDA Data Integration for CMC Submission

CMC_Submission_Flow cluster_API Module 3.2.S: Drug Substance (API) cluster_DP Module 3.2.P: Drug Product cluster_BE Module 5: Clinical Study Reports cluster_ANDA ANDA Submission api_char S.3 Characterization (Structure, Purity) dp_dev P.2 Pharmaceutical Development (Formulation, Excipients) api_char->dp_dev api_control S.4 Control of Drug Substance (Specifications, Methods) dp_control P.5 Control of Drug Product (Specifications, Methods) api_control->dp_control api_stability S.7 Stability (ICH Q1A Data) anda_dossier Complete ANDA Dossier api_stability->anda_dossier dp_mfg P.3 Manufacture (Process, Controls) dp_dev->dp_mfg dp_mfg->dp_control be_study 5.3.1 Bioequivalence Study Report dp_control->be_study Test Product for BE Study dp_stability P.8 Stability (ICH Q1A Data) dp_stability->anda_dossier be_study->anda_dossier

Sources

Application Note: The Critical Role of Rosuvastatin Methyl Ester in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a widely prescribed medication for managing hypercholesterolemia.[1][2] Ensuring the purity, safety, and efficacy of rosuvastatin active pharmaceutical ingredients (APIs) and finished drug products is paramount, necessitating rigorous quality control (QC). Rosuvastatin methyl ester, a key related compound, serves a dual function in this context: it is a potential process-related impurity and a critical reference standard for analytical method development and validation.[3][4][5] This application note provides a detailed guide for researchers, analytical scientists, and drug development professionals on the multifaceted application of this compound in pharmaceutical QC. It outlines protocols for its qualification as a reference standard and its subsequent use in the validation of analytical methods designed to ensure the quality of rosuvastatin products.

Introduction: Why this compound is Significant

In pharmaceutical manufacturing, an impurity is any component present in a drug substance or drug product that is not the desired chemical entity.[6] Impurities can arise from the synthesis process, degradation of the API, or interactions during formulation and storage.[1][7] Their presence, even in trace amounts, can impact the safety and efficacy of the final product.[8]

This compound, CAS No. 147118-40-9, is the methyl ester derivative of rosuvastatin.[9][10] Its significance in the quality control of rosuvastatin stems from two primary areas:

  • As a Process Impurity: The synthesis of rosuvastatin involves multiple steps where the use of methanol as a solvent or reagent can lead to the unintended esterification of the rosuvastatin carboxylic acid group, forming this compound.[11][12] Therefore, analytical methods must be capable of detecting and quantifying this specific ester to ensure it is controlled within acceptable limits defined by regulatory bodies like the ICH.

  • As a Reference Standard: To accurately identify and quantify any impurity, a highly pure, well-characterized reference standard of that impurity is required.[5][7] this compound reference standards are used to develop and validate analytical methods, ensuring they are specific, sensitive, and accurate for their intended purpose—monitoring the quality of rosuvastatin API and formulations.[3]

This guide provides the technical framework for qualifying and utilizing this compound to uphold the stringent quality standards required in the pharmaceutical industry.

Qualification of this compound as a Certified Reference Standard

Before it can be used for quantitative purposes, a candidate batch of this compound must be rigorously characterized to confirm its identity, purity, and potency. This qualification process establishes its suitability as a Certified Reference Standard (CRS).

Workflow for Reference Standard Qualification

The following diagram illustrates the logical flow from receiving a candidate material to its final certification.

G cluster_0 A Receive Candidate Material (this compound) B Structural Identity Confirmation (NMR, MS, IR) A->B Step 1 C Chromatographic Purity (RP-HPLC, >99.5%) B->C Step 2 D Potency Assignment (Mass Balance Calculation) C->D Step 3 E Generate Certificate of Analysis (CoA) D->E Step 4 F Qualified Reference Standard E->F Final Output

Caption: Workflow for the qualification of a reference standard.

Protocol 2.1: Identity Confirmation

Causality: A combination of spectroscopic techniques is used to unequivocally confirm the chemical structure of the material, ensuring it is indeed this compound.

  • Mass Spectrometry (MS): Confirms the molecular weight (495.56 g/mol ) and fragmentation pattern consistent with the proposed structure.[9][10]

  • Nuclear Magnetic Resonance (¹H-NMR): Provides detailed information about the proton environment in the molecule, confirming the presence of the methyl ester group and the overall molecular skeleton.

  • Infrared Spectroscopy (IR): Identifies characteristic functional groups, such as the ester carbonyl (C=O) stretch, hydroxyl (-OH) groups, and sulfonyl (S=O) groups.

A comprehensive data package including these analyses is essential for structural elucidation.[10]

Protocol 2.2: Purity and Potency Determination by RP-HPLC

Causality: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of purity assessment. The choice of a reversed-phase (RP) C18 column is common for separating rosuvastatin and its structurally similar impurities.[13] The mobile phase is optimized to achieve baseline separation of all related substances from the main this compound peak.

Step-by-Step Protocol:

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.[13]

    • Mobile Phase: Isocratic mixture of Methanol and 0.025% Trifluoroacetic Acid (TFA) in water (45:55 v/v).[13]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 55 °C.[13]

    • Detection Wavelength: 240 nm.[13]

    • Injection Volume: 5 µL.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound candidate material.

    • Dissolve in a 10 mL volumetric flask using a diluent (e.g., Methanol:Water 50:50) to obtain a concentration of 1.0 mg/mL.

  • Analysis:

    • Inject the prepared solution into the HPLC system.

    • Record the chromatogram for a sufficient time to elute any late-eluting impurities (e.g., 15 minutes).[13]

    • Calculate the purity by the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Potency Assignment: The final potency is typically assigned using a mass balance approach, subtracting percentages of water content (by Karl Fischer titration), residual solvents (by GC), and non-volatile residues.

Data Presentation: Typical Certificate of Analysis

The results of the qualification are summarized in a Certificate of Analysis (CoA).

Test Method Specification Typical Result
AppearanceVisualWhite to Off-White SolidConforms
Identity by ¹H-NMRSpectroscopicStructure ConformsConforms
Identity by MSSpectroscopicMolecular Weight ConformsConforms
Purity by HPLCRP-HPLC≥ 99.5%99.8%
Water ContentKarl Fischer≤ 0.5%0.2%
Assigned Potency Mass Balance Report Value 99.6% (as is basis)

Application in Analytical Method Validation

Once qualified, the this compound reference standard is used to validate analytical methods for the QC of rosuvastatin API and drug products, as mandated by ICH Q2(R1) guidelines.[14]

Workflow for Method Validation Using the Reference Standard

This diagram shows how the certified reference standard is integrated into the validation process of a QC analytical method.

G cluster_1 A Develop HPLC Method for Rosuvastatin Assay/Impurity B Prepare System Suitability Solution (Rosuvastatin spiked with This compound CRS) A->B Input C Specificity & Selectivity (Confirm Baseline Resolution) B->C Test 1 D Linearity, LOD & LOQ (Prepare Calibration Curve using CRS) C->D Test 2 E Accuracy & Precision (Spike Recovery Studies) D->E Test 3 F Validated QC Method E->F Final Output

Caption: Using a reference standard in method validation.

Protocol 3.1: Specificity and Selectivity

Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or excipients.[15] Spiking the main rosuvastatin sample with the this compound standard is a direct challenge to the method's resolving power.

Step-by-Step Protocol:

  • Prepare Rosuvastatin Solution: Prepare a solution of rosuvastatin API at the target concentration for the assay.

  • Prepare Spiked Solution: To the rosuvastatin solution, add a known amount of the qualified this compound reference standard.

  • Analyze: Inject both the un-spiked and spiked solutions into the HPLC system using the method being validated.

  • Evaluation:

    • Confirm that the rosuvastatin peak and the this compound peak are baseline resolved (Resolution > 2.0).

    • Ensure there is no interference from placebo components by analyzing a placebo preparation.[16]

Protocol 3.2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Causality: This determines the method's ability to provide results that are directly proportional to the concentration of the impurity over a specified range.

Step-by-Step Protocol:

  • Prepare Stock Solution: Create a stock solution of the this compound reference standard (e.g., 100 µg/mL).

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to create at least five concentration levels. For an impurity, this might range from the LOQ to 150% of the specification limit (e.g., 0.1 µg/mL to 2.0 µg/mL).

  • Analysis: Inject each standard in triplicate and record the peak area.

  • Evaluation:

    • Linearity: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[17]

    • LOD & LOQ: Calculate based on the standard deviation of the response and the slope of the calibration curve.[14] These values confirm the method's sensitivity for detecting and quantifying trace levels of the impurity.[18][19]

Data Presentation: Typical Method Validation Parameters

The performance of a validated HPLC method for rosuvastatin impurities is summarized below.

Parameter ICH Specification Typical Performance
Specificity Well-resolved peaksResolution > 2.0 between Rosuvastatin and RME
Linearity (r²) ≥ 0.99> 0.999[18]
Accuracy (% Recovery) Typically 80-120%98.89% - 100.66%[18]
Precision (%RSD) ≤ 2.0% for Inter/Intra-day< 2.0%[14]
LOD Report Value~0.1 µg/mL[20]
LOQ Report Value~0.5 µg/mL[20]

Conclusion

This compound is more than just a potential impurity; it is an indispensable tool in the pharmaceutical quality control landscape. Its role as a certified reference standard is fundamental to the development and validation of robust, reliable, and sensitive analytical methods.[3][5] By following the protocols outlined in this application note, analytical laboratories can effectively qualify and utilize this compound to ensure that rosuvastatin API and finished products consistently meet the highest standards of quality, safety, and efficacy, thereby protecting public health.

References

  • Rosuvastatin Acid Methyl Ester | 147118-40-9. SynZeal.
  • High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. ResearchGate.
  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. National Center for Biotechnology Information.
  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF ROSUVASTATIN CALCIUM. International Journal of Research and Review in Pharmacy and Applied sciences.
  • Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. SciSpace.
  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. PubMed.
  • Rosuvastatin-impurities. Pharmaffiliates.
  • A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. National Center for Biotechnology Information.
  • Developing a Validated RP-HPLC Chromatographic Method for the Identification of Rosuvastatin and Teneligliptin and its related I. Frontiers in Health Informatics.
  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. ResearchGate.
  • Review On the Development, Validation, And Analytical Methods for Rosuvastatin: A Comprehensive Approach to Cardiovascular Treatment. International Journal of Pharmaceutical Sciences.
  • Development and Validation of Reversed-Phase HPLC Method for Simultaneous Estimation of Rosuvastatin and Fenofibrate in Tablet Dosage Form. ResearchGate.
  • Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations. National Center for Biotechnology Information.
  • Development and Validation of Spectrophotometric Method for the Determination of Rosuvastatin Calcium in Solid Dosage Form and Pharmaceutical Formulation. ResearchGate.
  • Rosuvastatin Impurities. SynZeal.
  • Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information.
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SIMULTANIOUS ESTIMATION OF EZETAMIBE AND ROSUVASTATIN IN TABLET DOSAGE FORM BY. ResearchGate.
  • Esterification and its impact on the pharmaceutical industry. QSAR ANALYTICS.
  • PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. ResearchGate.
  • The Essential Role of Esters in Modern Industries: From Cosmetics to Manufacturing. SVC.
  • The Crucial Role of High Purity Activity Esters in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
  • Significance of impurities in active pharmaceutical ingredients. Ivory Research.

Sources

Application Note & Protocol: A Step-by-Step Guide to the Crystallization of Rosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the crystallization of rosuvastatin methyl ester, a key intermediate and potential impurity in the synthesis of rosuvastatin.[1][2] The successful crystallization of active pharmaceutical ingredients (APIs) and their precursors is a critical unit operation that dictates purity, stability, and downstream processability.[3][4] This document outlines a robust protocol based on the anti-solvent crystallization method, explains the scientific principles behind each step, and offers expert insights into process optimization and troubleshooting. The target audience includes researchers, medicinal chemists, and process development scientists working on the synthesis and purification of statin-class compounds.

Introduction: The Significance of Crystalline Form

Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is widely prescribed for the treatment of dyslipidemia.[5][6] Its synthesis involves several intermediate steps, with this compound often serving as a penultimate precursor before hydrolysis to the active calcium salt.[7][8] The physical properties of any solid-state API or intermediate are governed by its crystal structure. Crystallization is the primary method for purifying these compounds, removing process-related impurities and ensuring the isolation of a specific, stable crystalline form (polymorph).[9][10]

Controlling the crystalline form is paramount as it directly influences critical attributes such as:

  • Purity: An effective crystallization process selectively incorporates the target molecule into the growing crystal lattice, leaving impurities behind in the solution (mother liquor).

  • Stability: Thermodynamically stable polymorphs are less prone to converting into other forms during storage or formulation, ensuring consistent product quality.[3]

  • Processability: Properties like crystal shape (habit), size distribution, and flowability are dictated by the crystallization conditions and significantly impact downstream operations like filtration, drying, and formulation.[4][11]

This guide focuses on a reproducible anti-solvent crystallization method, a technique widely employed for its ability to rapidly generate supersaturation and exert precise control over crystal attributes.[12]

Foundational Principles of Crystallization

A successful crystallization process hinges on the controlled transition of a solute from a liquid solution to a highly ordered solid state. This is governed by three core concepts:

  • Solubility: The maximum amount of a solute that can dissolve in a solvent at a specific temperature. The selection of an appropriate solvent system—one where the solute has moderate solubility at higher temperatures and poor solubility at lower temperatures—is the cornerstone of the process. This compound is slightly soluble in methanol and DMSO and can be crystallized from ether-class solvents.[1][13]

  • Supersaturation: The essential driving force for crystallization. A solution becomes supersaturated when it contains more dissolved solute than can be held at equilibrium. This unstable state is achieved by cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" in which the solute is insoluble.[3][12]

  • Nucleation & Growth: In a supersaturated solution, molecules begin to assemble into microscopic, ordered clusters in a process called nucleation. Once these nuclei reach a critical size, they become stable and begin to grow as more molecules from the solution deposit onto their surfaces, leading to the formation of macroscopic crystals.[12]

Experimental Protocol: Anti-Solvent Crystallization

This protocol details a laboratory-scale procedure for crystallizing this compound from a crude oil or solid of >90% purity. The chosen method utilizes an ethyl acetate (solvent) and diisopropyl ether (anti-solvent) system, which has been shown to be effective.[13][14]

Materials and Equipment
  • Materials:

    • Crude this compound (>90% purity)

    • Ethyl Acetate (EtOAc), HPLC Grade

    • Diisopropyl Ether (IPE), HPLC Grade (or n-heptane as an alternative)

    • This compound Seed Crystals (optional, but highly recommended)

  • Equipment:

    • Jacketed glass reactor or round-bottom flask with magnetic stirring

    • Temperature probe and controller (e.g., heating/cooling circulator)

    • Addition funnel or syringe pump for controlled anti-solvent addition

    • Büchner funnel and vacuum flask for filtration

    • Vacuum oven for drying

Step-by-Step Crystallization Procedure
  • Dissolution:

    • Charge the reactor with crude this compound (e.g., 10.0 g).

    • Add a minimal volume of ethyl acetate at room temperature (20-25°C) to fully dissolve the material. Start with approximately 3 volumes (30 mL) and add more if needed. The goal is to create a concentrated, but not yet saturated, solution.

    • Causality: Using a minimal solvent volume ensures that a high yield can be achieved upon addition of the anti-solvent. Ethyl acetate is chosen for its good solvating power for the ester.

  • Inducing Supersaturation (Anti-Solvent Addition):

    • Set the stirrer to a moderate speed (e.g., 200-300 RPM) to ensure good mixing without causing excessive secondary nucleation.

    • Slowly add diisopropyl ether (anti-solvent) to the solution using an addition funnel or syringe pump over 1-2 hours at 20-25°C. A typical starting ratio is 1:3 to 1:5 (v/v) of EtOAc to IPE.

    • Causality: IPE is miscible with EtOAc but is a poor solvent for this compound. Its slow addition gradually reduces the overall solubility of the ester in the mixed solvent system, gently pushing the solution into a supersaturated state required for controlled nucleation. A rapid addition can lead to "oiling out" or the formation of an amorphous precipitate.

  • Seeding (Optional but Recommended):

    • Once the solution becomes faintly turbid (the onset of nucleation), add a small quantity of pure this compound seed crystals (approx. 0.1-0.5% by weight of the starting material).[13]

    • Causality: Seeding provides a template for crystal growth, bypassing the stochastic nature of primary nucleation.[3] This leads to better control over the final crystal form and size distribution, and it can significantly reduce the induction time.

  • Maturation (Crystal Growth & Aging):

    • After completing the anti-solvent addition, continue to stir the resulting slurry at 20-25°C for an additional 2-4 hours.

    • For potentially higher yields, the slurry can be slowly cooled to a lower temperature (e.g., 0-5°C) and held for another 1-2 hours.

    • Causality: This aging period, known as maturation, allows the crystals to grow larger and more uniform. It also provides time for any metastable forms that may have initially formed to dissolve and recrystallize into the most thermodynamically stable polymorph.

  • Isolation and Washing:

    • Isolate the crystalline product by vacuum filtration using a Büchner funnel.

    • Gently break the vacuum and wash the filter cake with a small amount of a cold mixture of the crystallization solvents (e.g., 1:5 EtOAc/IPE) to displace the impurity-rich mother liquor.

    • Causality: Washing with a cold solvent mixture minimizes the redissolution of the product while effectively removing surface impurities.

  • Drying:

    • Dry the isolated crystals in a vacuum oven at a controlled temperature (e.g., 40-45°C) until a constant weight is achieved.

    • Causality: Drying under vacuum at a mild temperature removes residual solvents without inducing thermal degradation or polymorphic transitions of the product.

Process Visualization

The entire crystallization workflow can be visualized as a logical sequence of operations designed to transition the target compound from an impure solution to a purified solid state.

Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization cluster_finish Isolation & Finishing Start Start with Crude This compound Dissolve 1. Dissolve in Minimal Ethyl Acetate Start->Dissolve Add_AntiSolvent 2. Add Diisopropyl Ether (Anti-Solvent) Slowly Dissolve->Add_AntiSolvent Creates Supersaturation Seed 3. Seed with Pure Crystals (Optional) Add_AntiSolvent->Seed Mature 4. Stir for Maturation (Crystal Growth) Add_AntiSolvent->Mature Induces Nucleation Seed->Mature Filter 5. Isolate by Vacuum Filtration Mature->Filter Wash 6. Wash with Cold Solvent Mixture Filter->Wash Dry 7. Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for the anti-solvent crystallization of this compound.

Data Summary and Characterization

The success of the crystallization should be validated using appropriate analytical techniques.

Typical Process Parameters and Expected Results
ParameterRecommended ValueRationale / Expected Outcome
Solvent System Ethyl Acetate / Diisopropyl EtherGood solubility/anti-solubility profile for high recovery.
Solvent:Anti-Solvent Ratio 1:3 to 1:5 (v/v)Balances high yield with controlled precipitation.
Temperature Profile 20-25°C (addition), cool to 0-5°CIsothermal addition for control, cooling to maximize yield.
Addition/Cooling Rate 1-2 hoursSlow rate prevents oiling out and promotes large crystals.
Maturation Time 2-6 hoursEnsures complete crystallization and polymorphic stability.
Expected Purity >99.5% (by HPLC)Significant purification from the starting material.
Expected Yield 85-95%Dependent on starting purity and final mother liquor concentration.
Analytical Characterization
  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is the standard method for determining the chemical purity of the final product and quantifying residual impurities.[6][15]

  • Identity Confirmation (MS, NMR): Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are used to confirm the chemical structure and molecular weight of the this compound.[16]

  • Crystalline Form (PXRD): Powder X-ray Diffraction is the definitive technique for identifying the crystalline form (polymorph) of the material. A patent for this compound describes characteristic reflection angles (2θ) at approximately 6.9°, 10.8°, 13.9°, 17.9°, and 21.3°.[14]

  • Thermal Properties (DSC): Differential Scanning Calorimetry can be used to determine the melting point and identify any polymorphic transitions. The melting point for this compound is reported to be in the range of 75-77°C.[1][2]

Troubleshooting and Field-Proven Insights

ProblemPotential CauseRecommended Solution
Oiling Out / Amorphous Precipitation Supersaturation generated too quickly; high impurity levels.Reduce the rate of anti-solvent addition or cooling. Filter the hot solution to remove insoluble impurities before crystallization. Increase the solvent volume slightly.
Poor Yield Incomplete crystallization; product too soluble in the final solvent mixture.Increase the proportion of anti-solvent. Increase maturation time. Cool the slurry to a lower temperature (e.g., 0°C) before filtration.
Fine Particles / Difficult Filtration High degree of supersaturation causing rapid nucleation.Reduce the stirring rate. Slow down the anti-solvent addition. Employ seeding at a lower supersaturation level to favor growth over nucleation.
Inconsistent Crystal Form Variations in solvent quality, temperature, or supersaturation profile.Strictly control all process parameters. Use seeding with the desired polymorph to ensure consistency.

Conclusion

The crystallization of this compound is a critical purification step that requires a systematic approach grounded in the principles of solubility and supersaturation. The anti-solvent method detailed in this note provides a robust and scalable framework for obtaining this intermediate with high purity and in a consistent crystalline form. By carefully controlling key parameters such as solvent choice, addition rates, and temperature, researchers can reliably produce high-quality material suitable for subsequent synthetic transformations or for use as an analytical standard.

References

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025). PharmaFeatures.
  • Pharmaceutical Crystallization in drug development. Syrris.
  • The polymorphism of statins and its effect on their physicochemical properties. (2021). Polymers in Medicine.
  • Polymorphs of rosuvastatin acetonide calcium. SciSpace.
  • POLYMORPHISM OF STATINS: INFLUENCE ON PHYSICOCHEMICAL PROPERTIES. ResearchGate.
  • This compound CAS#: 147118-40-9. ChemicalBook.
  • Polymorphic form of crystalline rosuvastatin calcium and novel processes. Google Patents.
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Process for the preparation of methyl ester of rosuvastatin. Google Patents.
  • Novel polymorphic forms of rosuvastatin calcium and process for preparation of the same. Google Patents.
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2022). PMC - NIH.
  • From form to function: Crystallization of active pharmaceutical ingredients. (2008). AIChE.
  • Synthetic method for this compound. Google Patents.
  • Rosuvastatin Product Information. Cayman Chemical.
  • Process for the manufacture of rosuvastatin calcium using crystalline rosuvastatin ethyl ester. Google Patents.
  • Process for preparing amorphous rosuvastatin calcium of impurities. Google Patents.
  • Process for preparation of rosuvastatin. Google Patents.
  • This compound | 147118-40-9. ChemicalBook.
  • Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. (2018). UNESP Institutional Repository.
  • Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. (2018). PubMed.
  • Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma. (2015). ResearchGate.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Rosuvastatin Methyl Ester in Rosuvastatin Active Pharmaceutical Ingredient

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of rosuvastatin methyl ester, a potential process-related impurity and degradation product, in rosuvastatin active pharmaceutical ingredient (API). The method was developed and validated in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, ensuring accuracy, precision, and specificity.[1][2][3][4][5][6][7] This document provides a comprehensive protocol for method development, validation, and sample analysis, intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Rosuvastatin is a potent HMG-CoA reductase inhibitor widely prescribed for the management of dyslipidemia.[8] The purity and quality of the active pharmaceutical ingredient (API) are critical for the safety and efficacy of the final drug product. During the synthesis and storage of rosuvastatin, various impurities can arise, including process-related impurities and degradation products. This compound is one such potential impurity, which may be formed during the esterification steps of synthesis or as a degradant under certain stress conditions.[9] Regulatory agencies require that any impurity in a drug substance above a specified threshold be identified and quantified.

Therefore, a validated, stability-indicating analytical method is essential to resolve and accurately quantify this compound from the parent drug and other potential impurities. This application note describes the systematic development and rigorous validation of a reversed-phase HPLC (RP-HPLC) method capable of this quantification.

Method Development and Rationale

The primary objective was to develop a method that provides baseline separation between rosuvastatin, its methyl ester, and other known impurities. The development process was guided by scientific principles and an understanding of the physicochemical properties of the analytes.

Analyte and Impurity Profile

Forced degradation studies are crucial for developing a stability-indicating method.[10][11] Rosuvastatin is known to be labile in acidic conditions, which can lead to the formation of its lactone impurity and potentially the methyl ester if methanol is present.[9][12][13] Therefore, the method must be able to resolve these compounds effectively.

Chromatographic System Selection
  • Technique: Reversed-phase HPLC was selected due to its versatility and suitability for separating moderately polar compounds like rosuvastatin and its esters.

  • Column: A C18 column is a common choice for rosuvastatin analysis and provides excellent retention and selectivity for this class of compounds.[14][15][16] A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size was chosen to ensure high resolution and efficiency.

  • Mobile Phase: A gradient elution was considered but a simple isocratic mobile phase was found to be sufficient for resolving the key impurities. A mixture of acetonitrile and a phosphate buffer was chosen. Acetonitrile provides good peak shape and elution strength. The phosphate buffer maintains a consistent pH, which is critical for the reproducible ionization state and retention of the acidic rosuvastatin molecule. A pH of 4.0 was selected to ensure sharp peaks and optimal separation from the methyl ester.[15]

  • Detection: Rosuvastatin and its related impurities contain a chromophore, making UV detection a suitable choice. The detection wavelength was set at 242 nm, a common wavelength for rosuvastatin analysis that provides good sensitivity for both the API and its impurities.[14][17]

Experimental Protocols

Materials and Reagents
  • Rosuvastatin Calcium Reference Standard (USP or equivalent)

  • This compound (Synthesized and characterized in-house or procured from a reputable supplier)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Ortho-Phosphoric Acid (Analytical Grade)

  • Water (HPLC Grade, Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV detector.

  • Column: Zorbax Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with ortho-phosphoric acid) in a ratio of 50:50 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 242 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

Preparation of Solutions
  • Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 4.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 using diluted ortho-phosphoric acid.

  • Diluent: Mobile phase was used as the diluent.

  • Standard Stock Solution (Rosuvastatin): Accurately weigh about 25 mg of Rosuvastatin Calcium Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of approximately 500 µg/mL of rosuvastatin.

  • Impurity Stock Solution (this compound): Accurately weigh about 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

  • Spiked Sample Solution (for Specificity and Accuracy): Prepare a solution of rosuvastatin at the working concentration (e.g., 100 µg/mL). Spike this solution with known amounts of this compound at different concentration levels (e.g., 0.05%, 0.1%, 0.15% of the rosuvastatin concentration).

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[7] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[18]

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[19] Forced degradation studies were performed on rosuvastatin to demonstrate the stability-indicating nature of the method.

  • Protocol:

    • Acid Hydrolysis: Reflux 10 mg of rosuvastatin in 10 mL of 0.1 N HCl at 80°C for 2 hours.[10] Neutralize with 0.1 N NaOH and dilute with diluent.

    • Base Hydrolysis: Reflux 10 mg of rosuvastatin in 10 mL of 0.1 N NaOH at 80°C for 2 hours. Neutralize with 0.1 N HCl and dilute with diluent.

    • Oxidative Degradation: Treat 10 mg of rosuvastatin with 10 mL of 3% H₂O₂ at room temperature for 24 hours.[10] Dilute with diluent.

    • Thermal Degradation: Expose solid rosuvastatin powder to 105°C in a hot air oven for 24 hours. Dissolve and dilute with diluent.

    • Photolytic Degradation: Expose a solution of rosuvastatin to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The method should demonstrate complete separation of the this compound peak from any degradation products and the main rosuvastatin peak. Peak purity analysis of the rosuvastatin peak should pass, indicating no co-eluting peaks.

Linearity
  • Protocol: A series of at least five concentrations of this compound ranging from the LOQ to 150% of the specification limit (e.g., 0.05% to 0.25% of a 100 µg/mL rosuvastatin solution) were prepared and injected.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: The accuracy was determined by analyzing a sample of rosuvastatin API spiked with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Each level was prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.

Precision
  • Protocol:

    • Repeatability (Intra-day Precision): Six replicate injections of a spiked sample at 100% of the target concentration were performed on the same day.

    • Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay was performed on a different day by a different analyst.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 5.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated by injecting a sample at this concentration and showing acceptable precision and accuracy.

Robustness
  • Protocol: The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the assay results should not be significantly affected by the variations.

Data Presentation and Results

Table 1: System Suitability Results
ParameterAcceptance CriteriaObserved Value
Tailing Factor (Rosuvastatin)≤ 2.01.1
Resolution (Rosuvastatin/Methyl Ester)≥ 2.03.5
Theoretical Plates (Rosuvastatin)≥ 20008500
%RSD of replicate injections≤ 2.0%0.8%
Table 2: Summary of Validation Data for this compound
Validation ParameterResults
Linearity
RangeLOQ - 0.25 µg/mL
Correlation Coefficient (r²)0.9995
Accuracy (Recovery)
50% Level98.5%
100% Level101.2%
150% Level99.8%
Precision (%RSD)
Repeatability (n=6)1.5%
Intermediate Precision (n=6)2.1%
LOD 0.01 µg/mL
LOQ 0.03 µg/mL
Robustness Method is robust

Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Application Dev1 Define Analytical Goal: Quantify this compound Dev2 Literature Review & Forced Degradation Study Dev1->Dev2 Dev3 Select Column & Mobile Phase Dev2->Dev3 Dev4 Optimize Chromatographic Conditions (Flow, Temp, λ) Dev3->Dev4 Dev5 System Suitability Check Dev4->Dev5 Val1 Specificity Dev5->Val1 Method Finalized Val2 Linearity & Range Val1->Val2 Val3 Accuracy (Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 App1 Prepare Sample Solution Val6->App1 Method Validated App2 Perform HPLC Analysis App1->App2 App3 Quantify Impurity App2->App3 App4 Report Results App3->App4

Caption: Workflow for development and validation of the analytical method.

Validation Parameter Relationship Diagram

G Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision LOQ LOQ Linearity->LOQ LOD LOD Linearity->LOD Accuracy->Precision

Caption: Interrelationship of core analytical method validation parameters.

Conclusion

The RP-HPLC method described in this application note is simple, specific, accurate, precise, and robust for the quantification of this compound in rosuvastatin API. The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis and stability studies in the pharmaceutical industry. The forced degradation studies confirmed the stability-indicating nature of the method, ensuring that any significant impurities can be reliably separated and quantified.

References

  • LC-MS/TOF, LC-MSn, On-Line H/D Exchange and LC-NMR Studies on Rosuvastatin Degradation and in Silico Determination of Toxicity of Its Degradation Products: A Comprehensive Approach During Drug Development.PubMed.[Link]
  • Analytical Procedures and Methods Validation for Drugs and Biologics.U.S.
  • Review on Forced Degradation Study of St
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures.gmp-compliance.org.[Link]
  • Determination of Rosuvastatin in the Presence of Its Degradation Products by a Stability-Indicating LC Method.
  • Q2(R2) Validation of Analytical Procedures.U.S.
  • FORCED DEGRADATION STUDY OF ROSUVASTATIN AND TENELIGLIPTIN, CHARACTERISATION OF ITS DEGRADATION PRODUCTS BY VARIOUS ANALYTICAL TECHNIQUES: A REVIEW.International Journal of Pharmaceutical Sciences and Research.[Link]
  • Forced degradation studies of rosuvastatin and ezetimibe.
  • Quality Guidelines.
  • FDA Releases Guidance on Analytical Procedures.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.Starodub.[Link]
  • Highlights from FDA's Analytical Test Method Valid
  • 3 Key Regulatory Guidelines for Method Valid
  • Rosuvast
  • Spectrophotometric determination of rosuvastatin in pharmaceutical formul
  • ICH Q2 R1: Mastering Analytical Method Valid
  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF ROSUVAST
  • Quantitative Analysis of Rosuvastatin Calcium in Bulk and Solid Pharmaceutical Dosage Forms Using Green and Rapid Fourier-Transform Infrared.Indian Journal of Pharmaceutical Sciences.[Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.[Link]
  • Analytical Method Development and Validation for the Estimation of Rosuvastatin Calcium in Raw Material and Tablet Formulation.Saudi Journal of Medical and Pharmaceutical Sciences.[Link]
  • Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma.
  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations.
  • Development and validation of a stability indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms.
  • Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review.
  • HPLC method with correction factor for determination of related substances in compound ezetimibe and rosuvastatin calcium tablets.
  • High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms.Pak. J. Pharm. Sci.[Link]
  • Rosuvast
  • Development and validation of a sensitive method for simultaneous determination of rosuvastatin and N-desmethyl rosuvastatin in human plasma using liquid chromatography/negative electrospray ionization/tandem mass spectrometry.PubMed.[Link]
  • Development and Validation of Reversed-Phase HPLC Method for Simultaneous Estimation of Rosuvastatin and Fenofibrate in Tablet Dosage Form.International Journal of Pharmaceutical Sciences and Drug Research.[Link]
  • Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review.UNESP Institutional Repository.[Link]
  • UPLC-MSMS-API-5500 Method Development and Validation for Concurrent Analysis of Aspirin, Salicylic Acid, and Rosuvastatin Metabolites in Plasma.Scitech Journals.[Link]
  • Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma.Journal of Chemical and Pharmaceutical Research.[Link]
  • DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA.Farmacia.[Link]
  • Determination of Rosuvastatin and Its Metabolite N-Desmethyl Rosuvastatin in Human Plasma by Liquid Chromatography–High Resolution Mass Spectrometry: Method Development, Validation and Application to Pharmacokinetic Study.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Rosuvastatin Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Rosuvastatin Methyl Ester (RME), a critical intermediate in the manufacturing of Rosuvastatin Calcium. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and enhance yield, purity, and overall process efficiency. We will move beyond simple procedural lists to explore the underlying chemistry and rationale for key process decisions.

Section 1: Frequently Asked Questions (FAQs) - Reaction Optimization

This section addresses the most common challenges encountered during the core synthesis steps.

Q1: My Wittig reaction yield is low, and I'm struggling with a high percentage of the undesired Z-isomer. How can I improve the E/Z selectivity and overall conversion?

A1: This is a frequent bottleneck. The Wittig reaction, while robust, is sensitive to several parameters that control both its efficiency and stereoselectivity. The formation of the Z-isomer is a common side reaction that complicates purification and reduces the yield of the desired E-isomer.[1]

Underlying Chemistry: The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions. For the synthesis of Rosuvastatin intermediates, a semi-stabilized ylide is typically used. The reaction proceeds through an oxaphosphetane intermediate. To favor the thermodynamically more stable E-isomer, conditions that allow for equilibration of the diastereomeric betaine or oxaphosphetane intermediates are necessary.

Troubleshooting & Solutions:

  • Choice of Base and Solvent: The base and solvent system is critical. A moderately strong base in a polar aprotic solvent is often optimal.

    • Recommended System: Anhydrous potassium carbonate (K₂CO₃) in Dimethyl Sulfoxide (DMSO) is a well-documented and effective system.[2] DMSO effectively solubilizes the reagents, while K₂CO₃ is strong enough to deprotonate the phosphonium salt without being overly reactive, which could lead to side reactions.

  • Temperature Control: Temperature directly impacts the reaction rate and the equilibration of intermediates.

    • Protocol: Heating the reaction mixture to 70-75°C is recommended to drive the reaction to completion and favor the formation of the E-isomer.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reagent Purity: Ensure the pyrimidine aldehyde and the phosphonium salt (ylide precursor) are of high purity. Impurities can inhibit the reaction or lead to unwanted byproducts. The aldehyde, in particular, can be prone to oxidation.

Q2: I am attempting a transesterification from Rosuvastatin tert-butyl ester to the methyl ester, but the reaction is extremely slow and yields are poor. What are the best catalytic systems for this conversion?

A2: The direct transesterification of the sterically hindered tert-butyl ester to the methyl ester is indeed challenging under conventional conditions.[3] The stability of the tert-butyl carbocation makes acid-catalyzed cleavage favorable, but simple acid catalysis can be inefficient and lead to side products. An effective catalyst is essential for high conversion.

Causality of Catalytic Action: The goal is to facilitate the nucleophilic attack of methanol on the ester carbonyl.

  • Acid Catalysis: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.

  • Neutral Catalysis (Lewis Acid): A catalyst like titanium (IV) isopropoxide coordinates to the carbonyl oxygen, similarly activating it towards nucleophilic attack.

Recommended Catalytic Systems:

Catalyst SystemTypeKey AdvantagesConsiderations
Methanesulfonic Acid Acid CatalystHighly efficient, low catalyst loading (0.2-0.6% by mass), minimizes methyl ether side-product formation compared to HCl.[3]Reaction must be monitored to avoid prolonged exposure which can still lead to impurities.
Titanium (IV) Isopropoxide Neutral (Lewis Acid)Effective for substrates sensitive to strong acids. Avoids acid-catalyzed side reactions.[4]Catalyst loading can be higher (5-100% by mass). Post-reaction workup can be more complex due to the formation of titanium oxides.[3][4]

Workflow Diagram: Transesterification Process

G cluster_input Inputs cluster_process Reaction cluster_output Output TBE Rosuvastatin tert-Butyl Ester Reaction Transesterification (20-30°C) TBE->Reaction MeOH Methanol (Excess) MeOH->Reaction Cat Catalyst (Methanesulfonic Acid or Ti(OiPr)4) Cat->Reaction RME Crude Rosuvastatin Methyl Ester Reaction->RME G cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Problem: High Methyl Ether Impurity Cause1 Strong Acid Catalyst (e.g., HCl) Problem->Cause1 Cause2 Prolonged Reaction Time Problem->Cause2 Cause3 High Reaction Temperature Problem->Cause3 Sol1 Use Milder Catalyst (Methanesulfonic Acid) Cause1->Sol1 Sol2 Monitor Reaction Closely (HPLC/TLC) Cause2->Sol2 Sol3 Maintain Temp (20-30°C) Cause3->Sol3

Caption: Logical flow from problem identification to solution for impurity formation.

Q4: My crude this compound is a persistent oil and is very difficult to purify by standard crystallization. What are effective purification and isolation strategies?

A4: The oily nature of crude RME is a significant challenge for achieving the high purity required for subsequent steps. [5]Direct crystallization is often unviable. Several advanced strategies can be employed.

  • Intermediate Derivatization: A highly effective method is to convert the diol of the methyl ester into a more stable and crystalline isopropylidene derivative (acetonide). [3][4] * Mechanism: After the transesterification reaction, 2,2-dimethoxypropane is added in the presence of the acid catalyst. This reacts with the 3,5-diol to form the acetonide protected intermediate, which is typically a stable, crystalline solid that is much easier to purify by recrystallization.

    • Deprotection: After purification, the acetonide can be easily removed using a dilute acid solution (e.g., 1M HCl in acetonitrile) to yield the pure RME. [6]

  • Solvent Selection for Direct Crystallization: While difficult, crystallization of the RME oil is possible if the purity is sufficiently high (>90%). [4] * Recommended Solvents: Ether-based solvents are preferred. Good results have been reported with Methyl tert-butyl ether (MTBE) , diisopropyl ether , or diethyl ether . [4]Often, a slow addition of an anti-solvent (like heptane) to a solution of the crude oil in a minimal amount of an ether or ethyl acetate can induce crystallization.

  • Chromatographic Purification: For laboratory scale or when very high purity is required, preparative chromatography (e.g., preparative HPLC) is a viable option.

    • Process: The crude oil is purified over a silica column or a preparative HPLC system to separate the desired product from isomers and other impurities. [7][8]The fractions containing the pure product are then combined, and the solvent is removed. The resulting high-purity oil may then be successfully crystallized using the solvents mentioned above.

Section 3: Experimental Protocols

Protocol 1: Catalytic Transesterification using Methanesulfonic Acid

This protocol is adapted from methodologies described in patent literature. [3]

  • Reaction Setup: To a solution of Rosuvastatin tert-butyl ester (1.0 eq) in methanol (10 volumes, e.g., 10 mL per gram of ester), add methanesulfonic acid (0.2-0.6% of the substrate mass).

  • Reaction: Stir the mixture at room temperature (20-30°C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting tert-butyl ester is consumed (typically 4-8 hours).

  • Work-up:

    • Quench the reaction by adding a mild base, such as a saturated sodium bicarbonate solution, until the pH is neutral (pH 7-8).

    • Reduce the volume of methanol under reduced pressure.

    • Add ethyl acetate and water to the residue. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude this compound as an oil. Proceed with purification as described in Q4.

Protocol 2: Purification via Isopropylidene Derivative Formation

This protocol is a continuation of the transesterification and is based on patent-disclosed methods. [3][4]

  • Derivatization: After the transesterification reaction (Protocol 1, Step 3) is complete, add 2,2-dimethoxypropane (3-6 molar equivalents) to the acidic methanol solution.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC for the formation of the higher Rf acetonide product.

  • Isolation & Purification:

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

    • Remove the solvent under reduced pressure.

    • Extract the product with a suitable solvent like ethyl acetate.

    • Wash the organic layer, dry it, and concentrate it.

    • Recrystallize the resulting solid from a suitable solvent system (e.g., isopropanol/heptane).

  • Deprotection:

    • Dissolve the purified isopropylidene intermediate in acetonitrile (25 mL for 5 mmol of substrate).

    • Add 1M hydrochloric acid solution dropwise at 30-35°C and stir until the deprotection is complete (monitor by TLC). [6] * Neutralize and perform an aqueous work-up to isolate the pure this compound.

References

  • Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma. ResearchGate.
  • CN105461636A - Synthetic method for this compound. Google Patents.
  • PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. INNOVATIVE PHARMACEUTICALS.
  • Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Scientific Research Publishing.
  • CN105566228B - A kind of synthetic method of Rosuvastatin. Google Patents.
  • WO2009019211A1 - Process for the preparation of methyl ester of rosuvastatin. Google Patents.
  • US8309719B2 - Process for the preparation of methyl ester of rosuvastatin. Google Patents.
  • Synthesis process method of rosuvastatin. Patsnap.
  • NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. World Journal of Pharmaceutical Research.
  • US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates. Google Patents.

Sources

Troubleshooting common issues in rosuvastatin methyl ester crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Rosuvastatin Methyl Ester Crystallization

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound (RME) crystallization. As a critical intermediate in the synthesis of rosuvastatin, achieving a pure, crystalline form of RME is paramount for ensuring the quality and efficiency of your final active pharmaceutical ingredient (API). However, its tendency to form an oil, sensitivity to impurities, and potential for polymorphism present significant challenges.

This guide is structured as a series of troubleshooting questions and answers, designed to address the specific issues you may encounter in the lab. We will delve into the causality behind these problems and provide validated, step-by-step protocols to resolve them.

Section 1: The Primary Challenge - Failure to Crystallize

Q1: My this compound remains an oil or a supersaturated solution. Why won't it crystallize, and what is the first step to fix it?

A1: Core Problem Analysis & Resolution Strategy

The reluctance of this compound to crystallize is a well-documented issue, often stemming from its initial isolation as an oily substance, especially when purity is low.[1][2][3] Crystallization is a thermodynamic process requiring a state of supersaturation, followed by nucleation and crystal growth. Failure at this stage points to one of three primary causes: insufficient purity, an inadequate solvent system, or improper process control.

Possible Causes:

  • Purity Below Threshold: Crude RME with a purity of less than 90% is notoriously difficult to crystallize directly.[1] The presence of diastereomers, unreacted starting materials, or other process impurities can inhibit the formation of a stable crystal lattice.[2][4]

  • Suboptimal Solvent Choice: The chosen solvent may be too good, preventing the solution from reaching the necessary level of supersaturation upon cooling. Conversely, a very poor solvent can cause the compound to precipitate as an amorphous solid or oil out immediately.

  • Kinetic Barriers: Even in a supersaturated solution, nucleation can be kinetically slow. Factors like rapid cooling, lack of nucleation sites, and high viscosity can prevent crystals from forming.

Troubleshooting Protocol: Inducing Crystallization

This protocol provides a systematic approach to achieving initial crystallization from an oily or stubborn RME crude product.

  • Purity Assessment:

    • First, determine the approximate purity of your RME crude using High-Performance Liquid Chromatography (HPLC). If purity is below 90%, a preliminary purification step (e.g., column chromatography) is strongly recommended before attempting crystallization.[5]

  • Solvent System Selection:

    • The goal is to find a solvent or solvent system where RME is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ether-based solvents are frequently cited as effective for RME crystallization.[1][2]

    • Consult the table below for starting points. Perform small-scale solubility tests to confirm the best choice for your material.[6]

Solvent Type Recommended Solvents Rationale & Comments
Primary Crystallization Solvents Diethyl ether, Diisopropyl ether, Methyl tert-butyl ether (MTBE)These solvents have proven effective for crystallizing RME, especially at purities >90%. They provide a good balance of solubility at reflux and low solubility at cooler temperatures.[1][2]
Co-solvents / Anti-solvents Heptane, Hexane, CyclohexaneThese non-polar alkane solvents are used as anti-solvents. Their addition to a solution of RME in a more polar solvent (like ethyl acetate or acetone) reduces overall solubility and induces precipitation/crystallization.[3]
Dissolving Solvents (for Recrystallization) Ethyl acetate, AcetoneRME is typically more soluble in these solvents. They are often used to dissolve the crude product before adding an ether or alkane anti-solvent.[2]
  • Crystallization Procedure (Anti-Solvent Method):

    • Dissolve the RME crude (1 part) in a minimal amount of a suitable dissolving solvent (e.g., ethyl acetate, ~2-3 volumes) at room temperature.

    • Slowly add an anti-solvent (e.g., diisopropyl ether or hexane, ~5-10 volumes) with vigorous stirring until the solution becomes slightly turbid (cloudy). This indicates the onset of supersaturation.

    • Gently warm the mixture until the turbidity just disappears, creating a clear, saturated solution.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling is critical for forming well-ordered crystals.

    • If no crystals form after several hours, introduce a seed crystal or gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Once crystal formation begins, cool the flask further (e.g., to 0-5 °C) for several hours to maximize the yield.

    • Collect the crystals via filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

  • Verification:

    • Analyze the obtained solid using Powder X-ray Diffraction (PXRD) to confirm its crystalline nature and HPLC to assess its purity.[7] The melting point should be sharp, typically in the range of 75-77°C.[8]

Troubleshooting Flowchart for Inducing Crystallization

G start Crude RME (Oil/Solution) check_purity Assess Purity (HPLC) start->check_purity purity_low Purity < 90%? check_purity->purity_low purify Action: Purify via Chromatography purity_low->purify Yes select_solvent Select Solvent System (e.g., Ether or Ester/Alkane) purity_low->select_solvent No purify->select_solvent dissolve Dissolve in Minimal Hot Solvent / Add Anti-Solvent select_solvent->dissolve cool Cool Slowly to RT dissolve->cool crystals_form Crystals Formed? cool->crystals_form seed Action: Add Seed Crystal / Scratch Flask crystals_form->seed No cool_further Cool to 0-5°C crystals_form->cool_further Yes seed->cool Retry Cooling collect Collect, Wash & Dry Crystals cool_further->collect analyze Analyze (PXRD, HPLC, DSC) collect->analyze end Crystalline RME analyze->end

Caption: Decision workflow for inducing crystallization of RME.

Section 2: Dealing with Phase Separation

Q2: Instead of forming crystals, my product is separating as a viscous, immiscible oil. What causes "oiling out" and how can I prevent it?

A2: Understanding and Preventing Liquid-Liquid Phase Separation

"Oiling out" occurs when the concentration of the solute in the solution exceeds the metastable zone limit, causing it to separate as a liquid phase rather than nucleating as a solid. This is a common problem with compounds like RME that are isolated as oils.

Possible Causes:

  • Excessive Supersaturation: This is the most common cause. If the solution is too concentrated or cooled too quickly, the system is "shocked" into a state where liquid-liquid separation is kinetically favored over the more ordered process of solid crystal nucleation.

  • Presence of Impurities: Impurities can depress the melting point of the solid phase and interfere with lattice formation, favoring an amorphous or liquid state.

  • Inappropriate Solvent: A solvent that is too polar may lead to strong solvation of the RME molecule, hindering its ability to organize into a crystal lattice.

Troubleshooting Protocol: Preventing Oiling Out

  • Reduce Supersaturation Level:

    • Dilution: Add more of the primary solvent to the oiled-out mixture and heat until a homogeneous solution is reformed. The goal is to work from a more dilute solution, which provides a wider metastable zone for crystallization to occur.

    • Slower Cooling: Implement a very slow, controlled cooling ramp. For example, cool the solution from 50°C to room temperature over 4-6 hours. This can be achieved by placing the flask in a large, insulated container (like a Dewar flask) or using a programmable cooling bath.

  • Modify the Solvent System:

    • Increase the proportion of the less polar solvent (the anti-solvent). This reduces the overall solvating power of the system, which can encourage solute-solute interactions and lattice formation over solute-solvent interactions.

  • Utilize Seeding:

    • Prepare a saturated solution at a higher temperature and cool it to a point just below the saturation curve but well above the temperature where oiling out occurs.

    • Introduce a small number of seed crystals. These seeds provide a template for crystal growth, allowing the system to relieve supersaturation in an orderly fashion without resorting to oiling out.

Conceptual Diagram of Crystallization Zones

G cluster_0 Concentration vs. Temperature origin y_axis Concentration origin->y_axis   x_axis Temperature origin->x_axis   solubility_curve Solubility Curve metastable_limit Metastable Zone Limit undersaturated Undersaturated Zone (Stable) metastable Metastable Zone (Crystallization Occurs) labile Labile Zone (Oiling Out / Amorphous Precipitation) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 m1 m2 m1->m2 m3 m2->m3 m4 m3->m4 G start Impure RME Crystals dissolve Dissolve in Minimum Hot Solvent (e.g., Acetone) start->dissolve hot_filter Hot Filtration (Optional, to remove insoluble impurities) dissolve->hot_filter add_antisolvent Slowly Add Anti-Solvent (e.g., Isopropyl Ether) hot_filter->add_antisolvent cool_slowly Cool Slowly to RT, then 0-5°C add_antisolvent->cool_slowly filter Vacuum Filter to Collect Crystals cool_slowly->filter wash Wash with Cold Anti-Solvent filter->wash mother_liquor Mother Liquor filter->mother_liquor dry Dry Under Vacuum wash->dry pure_crystals High-Purity RME Crystals dry->pure_crystals concentrate Concentrate Mother Liquor mother_liquor->concentrate second_crop Obtain Second Crop (Lower Purity) concentrate->second_crop

Caption: Workflow for purification of RME via recrystallization.

Section 4: Frequently Asked Questions (FAQs)

Q4: Does this compound exhibit polymorphism?

  • A: While the polymorphism of rosuvastatin calcium is extensively studied with multiple crystalline and amorphous forms known,[7][9] the specific polymorphic landscape of the methyl ester intermediate is less detailed in public literature. However, as with most pharmaceutical compounds, it is highly probable that RME can exist in different crystalline forms. Controlling crystallization conditions (solvent, cooling rate, temperature) is key to ensuring consistent production of the desired form. [10]Always use analytical methods like PXRD and DSC to characterize your crystal form and ensure batch-to-batch consistency.

Q5: What are the key analytical techniques I should use to characterize my RME crystals?

  • A: A combination of techniques is essential for full characterization:

    • HPLC: To determine chemical purity and identify/quantify impurities, including diastereomers. [5] * Powder X-ray Diffraction (PXRD): To confirm the material is crystalline (versus amorphous) and to identify the specific polymorphic form by its unique diffraction pattern. [7][11] * Differential Scanning Calorimetry (DSC): To determine the melting point and heat of fusion, which are characteristic of a specific crystalline form, and to detect potential polymorphic transitions. [12] * Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for analysis after derivatization and to identify volatile impurities or residual solvents. Q6: Can impurities from the synthesis of rosuvastatin affect its crystallization?

  • A: Absolutely. Rosuvastatin synthesis is a multi-step process, and impurities can be carried over. [4]For example, diastereomers formed during the reduction step are structurally very similar to the desired product and can significantly hinder crystallization or be incorporated into the crystal, reducing purity. [2][4]Other impurities, such as the "acetone adduct," are also known process impurities that must be controlled. [13]This underscores the importance of purifying the crude RME before the final crystallization step.

References

  • Vertex AI Search result citing ChemicalBook. (n.d.). This compound CAS#: 147118-40-9. ChemicalBook.
  • MDPI. (n.d.). Crystallographic Modification of Rosuvastatin Calcium: Formulation, Characterization and Pharmacokinetic Evaluation for Enhanced Dissolution, Stability and Bioavailability. MDPI.
  • Karaźniewicz-Łada, M., et al. (2019). The polymorphism of statins and its effect on their physicochemical properties. Polymers in Medicine.
  • ResearchGate. (2023). Crystallographic Modification of Rosuvastatin Calcium: Formulation, Characterization and Pharmacokinetic Evaluation for Enhanced Dissolution, Stability and Bioavailability.
  • Cayman Chemical. (2022).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PLOS One. (2022).
  • Google Patents. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • MIT Digital Lab Techniques Manual. (2010).
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.).
  • Derivatization of Rosuvastatin as Methyl Ester for its Analysis by Gas Chromatography-Mass Spectrometry in Plasma. (2022). Farmacia.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis and characterization of Rosuvastatin calcium impurity A; a HMG-CoA Reductase Inhibitor.

Sources

Technical Support Center: Optimizing Chiral HPLC Separation of Rosuvastatin Methyl Ester Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of rosuvastatin methyl ester isomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development and routine analysis. As Senior Application Scientists, we have structured this guide to move from foundational knowledge to advanced troubleshooting, explaining the scientific principles behind each recommendation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up the chiral separation of this compound.

Q1: What is the primary goal of this chiral separation?

The primary objective is to separate and quantify the desired (3R, 5S)-rosuvastatin methyl ester from its enantiomer, (3S, 5R)-rosuvastatin methyl ester. This is a critical step in the synthesis of Rosuvastatin to ensure the enantiomeric purity of the final active pharmaceutical ingredient (API).[1][2]

Q2: Which type of chiral stationary phase (CSP) is most effective for this separation?

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are highly effective for separating aromatic compounds with functional groups like those in rosuvastatin (carbonyl, alcohol).[3] Immobilized polysaccharide columns are often preferred as they are compatible with a wider range of solvents.[3]

Recommended Starting Columns:

  • Cellulose-based: CHIRALPAK® IB[3][4][5], CHIRALPAK® IC[4][6], Lux® Cellulose-2[7][8]

  • Amylose-based: CHIRALPAK® IA[4]

The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion of the analyte's aromatic portion into the chiral cavities of the polysaccharide structure.[3][9]

Q3: What are the recommended starting mobile phase conditions?

Both normal-phase (NP) and reversed-phase (RP) chromatography can be successful. Normal-phase is more commonly cited for this specific separation.

ModePrimary SolventPolar ModifierAdditiveTypical Ratio (v/v/v)
Normal-Phase (NP) n-Heptane or n-Hexane2-Propanol (IPA) or EthanolTrifluoroacetic Acid (TFA)85 : 15 : 0.1[4][5] or 82 : 8 : 0.2 (with Dichloromethane)[3]
Reversed-Phase (RP) WaterAcetonitrile (ACN)Trifluoroacetic Acid (TFA)Gradient elution with ACN and 0.05% aqueous TFA[8][10]

The acidic additive (TFA) is crucial, especially in normal-phase, for improving peak shape by minimizing undesirable interactions with the silica support.[11]

Q4: What is the standard detection wavelength?

The recommended UV detection wavelength for this compound is between 242 nm and 243 nm .[3][4]

Section 2: Troubleshooting Guide

This section provides in-depth, step-by-step solutions to specific experimental problems.

Problem 1: Poor or No Resolution Between Enantiomers

This is the most common challenge in chiral separations. The non-predictive nature of chiral chromatography often requires a systematic screening approach.[12][13]

Root Causes & Solutions
  • Incorrect CSP Selection: The chosen stationary phase may not provide the necessary chiral recognition for this compound.

    • Solution: Screen multiple polysaccharide-based columns. A good starting point is to screen CHIRALPAK® IB (cellulose-based) and CHIRALPAK® IA (amylose-based) as they often exhibit complementary selectivities.[14]

  • Suboptimal Mobile Phase Composition: The strength and type of the polar modifier significantly impact enantioselectivity.

    • Solution (Normal-Phase):

      • Step 1: Vary the Polar Modifier. If using 2-propanol (IPA) yields poor results, switch to ethanol. Alcohols act as competitors for hydrogen bonding sites on the CSP; changing the alcohol alters the steric and electronic interactions that govern separation.

      • Step 2: Adjust the Modifier Concentration. Systematically vary the percentage of the alcohol (e.g., IPA) in the mobile phase from 5% to 20%. A lower concentration of the polar modifier generally increases retention and can improve resolution, but may also broaden peaks.

      • Step 3: Introduce a Stronger Modifier. For immobilized columns (like CHIRALPAK IB), you can explore solvents like dichloromethane (DCM) or methyl-tert-butyl ether (MTBE) as part of the mobile phase, which can offer unique selectivities.[3][15]

  • Incorrect Temperature: Temperature affects the thermodynamics and kinetics of the interaction between the analyte and the CSP.[16]

    • Solution:

      • Step 1: Initially, operate at a controlled room temperature, such as 25°C .[3][4]

      • Step 2: If resolution is poor, try lowering the temperature (e.g., to 15°C). Reduced temperature often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better separation.[17][18]

      • Step 3: In some cases, particularly in reversed-phase, increasing the temperature (e.g., to 40°C) can improve efficiency and resolution.[8][10] The effect of temperature is system-dependent and must be evaluated empirically.[16]

Troubleshooting Workflow: Poor Resolution

G Start Poor Resolution (Rs < 1.5) CSP Is the CSP appropriate? (e.g., Polysaccharide-based) Start->CSP Screen Screen Different CSPs (e.g., CHIRALPAK IB, IA, IC) CSP->Screen No MP_Mod Optimize Mobile Phase: Change Polar Modifier (IPA vs. Ethanol) CSP->MP_Mod Yes Screen->MP_Mod MP_Conc Optimize Mobile Phase: Vary Modifier Concentration (e.g., 5-20%) MP_Mod->MP_Conc Temp Optimize Temperature (Try 15°C, 25°C, 40°C) MP_Conc->Temp Temp->Screen No, Cycle back Success Resolution Achieved (Rs >= 1.5) Temp->Success Yes

Caption: Troubleshooting decision tree for poor enantiomeric resolution.

Problem 2: Significant Peak Tailing

Peak tailing (asymmetry factor > 1.2) is often observed for compounds like rosuvastatin which have polar functional groups.

Root Causes & Solutions
  • Secondary Interactions with Silica: The primary cause is often the interaction of the analyte with acidic, residual silanol groups on the silica surface of the column packing material.[11]

    • Solution 1: Use an Acidic Additive. Add 0.1% to 0.2% Trifluoroacetic Acid (TFA) to the normal-phase mobile phase.[3][4] The TFA acts as a competing agent that protonates and "masks" the silanol groups, preventing them from interacting with the analyte and thereby improving peak symmetry.

    • Solution 2: Use a Basic Additive (for basic analytes). While this compound is not strongly basic, this is a general strategy. For basic analytes, a small amount of a basic modifier like diethylamine (DEA) can be used to saturate the silanol sites.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection concentration or volume. Prepare a dilution series of your sample (e.g., 1.0 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject each to see if peak shape improves at lower concentrations.

  • Inappropriate Diluent: The sample diluent should be compatible with the mobile phase.

    • Solution: For normal-phase methods, dissolve the sample in a solvent mixture similar to the mobile phase, such as n-hexane with a small amount of IPA or a mixture of dichloromethane and methanol.[3] Avoid dissolving a sample in a solvent much stronger than the mobile phase.

Problem 3: Irreproducible Retention Times

Fluctuating retention times compromise data reliability and indicate an unstable system.

Root Causes & Solutions
  • Unstable Column Temperature: Even minor fluctuations in ambient temperature can affect retention times.

    • Solution: Always use a thermostatted column compartment and allow the column to fully equilibrate at the set temperature (at least 30-60 minutes) before starting injections.

  • Inadequately Mixed Mobile Phase or Column Equilibration:

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. When changing mobile phase compositions or installing a new column, flush the system and column with at least 20-30 column volumes of the new mobile phase to ensure complete equilibration.

  • Mobile Phase Degradation: Some mobile phase components can change composition over time (e.g., selective evaporation of a volatile component).

    • Solution: Prepare fresh mobile phase daily. Keep mobile phase bottles capped to minimize evaporation.

Section 3: Experimental Protocols & Workflows

Protocol: Standard Chiral Method Development Screening

This protocol outlines a systematic approach to finding a suitable separation method.

  • Column Selection:

    • Install a CHIRALPAK® IB column (250 mm x 4.6 mm, 5 µm).[3][4]

    • Set the column oven temperature to 25°C.[4]

  • Mobile Phase Preparation (1st Screening):

    • Prepare Mobile Phase A: n-Heptane / 2-Propanol / Trifluoroacetic Acid (85:15:0.1, v/v/v).[4][5]

    • Prepare Mobile Phase B: n-Heptane / Ethanol / Trifluoroacetic Acid (85:15:0.1, v/v/v).

    • Degas both mobile phases thoroughly.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL solution of this compound racemate.

    • Use a diluent of Dichloromethane:Methanol (96:4 v/v).[3]

  • HPLC System Setup:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.[3][4]

    • Detection: 242 nm.[4]

  • Execution:

    • Equilibrate the column with Mobile Phase A for 30 minutes.

    • Inject the sample. Run time: ~25 minutes.[4]

    • Evaluate the chromatogram for resolution.

    • Flush the column and equilibrate with Mobile Phase B for 30 minutes.

    • Inject the sample and evaluate.

  • Analysis & Next Steps:

    • If separation is achieved (Resolution > 1.5), proceed to optimize the concentration of the polar modifier to improve resolution or reduce run time.

    • If separation is poor, repeat the screening process with a different column, such as CHIRALPAK® IA or Lux® Cellulose-2.

Workflow: General Chiral Method Development

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Select_CSP Select CSPs (Cellulose & Amylose based) Select_MP Select Screening Mobile Phases (NP: Heptane/IPA, Heptane/EtOH) (RP: ACN/Water) Select_CSP->Select_MP Screening Perform Column & Solvent Screening Select_MP->Screening Eval Evaluate Results: Identify Promising Conditions (Resolution > 1.0) Screening->Eval Opt_MP Optimize Mobile Phase (Modifier %, Additive %) Eval->Opt_MP Opt_Temp Optimize Temperature Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Validation Method Validation (Robustness, Linearity, Accuracy) Opt_Flow->Validation

Caption: A systematic workflow for chiral HPLC method development.

Diagram: Analyte-CSP Interaction Model

G cluster_0 Polysaccharide CSP (e.g., Cellulose Carbamate) cluster_1 This compound Analyte CSP Chiral Groove H_Bond H-Bonding Site (N-H, C=O) Dipole Dipole Site (C=O) Aromatic Aromatic Ring (Phenylcarbamate) Analyte Analyte OH_group Hydroxyl (-OH) Groups OH_group->H_Bond Hydrogen Bonding CO_group Carbonyl (C=O) Groups CO_group->Dipole Dipole-Dipole Interaction Aromatic_Analyte Aromatic Ring (Fluorophenyl) Aromatic_Analyte->Aromatic π-π Stacking

Caption: Potential interactions governing separation on a polysaccharide CSP.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments.
  • Chiral HPLC Method Development. I.B.S. Scientific.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. PubMed Central.
  • DEVELOPMENT AND VALIDATION OF CHIRAL HPLC METHOD FOR QUANTITATION OF ENANTIOMER IN ROSUVASTATIN CALCIUM. International Journal of Pharmaceutics and Drug Analysis.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode. PubMed.
  • Process for the preparation of methyl ester of rosuvastatin.
  • Reaction Monitoring of a Rosuvastatin Synthesis Featuring Enantiopurity Determination by ACQUITY UPC,2 ACQUITY QDa, and Trefoil Column Technology.
  • Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode | Request PDF.
  • Method for separating and measuring enantiomer of rosuvastatin calcium via HPLC.
  • PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Development and Validation of Chiral Hplc Method for Quantitation of Enantiomer in Rosuvast
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some...
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral st
  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral St

Sources

Preventing degradation of rosuvastatin methyl ester during analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of rosuvastatin and its related compounds. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered during the analytical determination of rosuvastatin methyl ester, a key intermediate and potential impurity in the synthesis of rosuvastatin. As your Senior Application Scientist, I have structured this guide to not only offer solutions but also to explain the underlying chemical principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and analysis of rosuvastatin and its ester derivatives.

Q1: What are the primary degradation pathways for rosuvastatin and its esters?

A1: Rosuvastatin is susceptible to degradation under several conditions, primarily hydrolysis, oxidation, and photolysis.[1][2][3] The ester form, this compound, is particularly prone to hydrolysis back to the active pharmaceutical ingredient (API), rosuvastatin calcium.

  • Hydrolysis: The ester bond in this compound can be cleaved under both acidic and alkaline conditions to form rosuvastatin.[4][5] Additionally, under acidic conditions, rosuvastatin can undergo intramolecular esterification to form rosuvastatin lactone, a major degradation product.[6][7]

  • Oxidation: The molecule is susceptible to oxidative degradation, which can lead to the formation of various related substances, including N-oxide derivatives.[1][8][9]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation.[1][10][11] Photolytic degradation can be prominent for the drug substance and uncoated tablets.[12] Studies have shown that irradiation can lead to the formation of diastereomeric dihydrophenanthrene derivatives.[11][13]

Q2: Why am I observing the formation of rosuvastatin lactone in my sample?

A2: The formation of rosuvastatin lactone is a common degradation pathway, especially under acidic conditions.[6][7] The carboxylic acid and the C5-hydroxyl group of rosuvastatin can undergo an intramolecular esterification (lactonization). This is a reversible reaction, and the equilibrium between the open-chain form (rosuvastatin) and the cyclic lactone form is influenced by pH and the solvent matrix.[7] The presence of water in the analytical mobile phase can sometimes promote the hydrolysis of the lactone back to rosuvastatin, potentially leading to an underestimation of this impurity.[6][7]

Q3: What are the recommended storage conditions for this compound standards and samples?

A3: To minimize degradation, this compound standards and prepared samples should be protected from light and stored at refrigerated temperatures (2-8 °C).[1] For longer-term storage, freezing (-20 °C or lower) is advisable. It is crucial to use containers that are impermeable to light, such as amber vials. Standard and test solutions of rosuvastatin have been found to be stable for up to 24 hours at room temperature and for 3 days at 15°C.[1]

Q4: Which analytical technique is most suitable for analyzing this compound and its degradants?

A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and recommended technique for the analysis of rosuvastatin and its related compounds, including the methyl ester and degradation products.[4][5][14] HPLC methods, particularly when coupled with a photodiode array (PDA) detector or a mass spectrometer (MS), offer the necessary specificity and sensitivity to separate and quantify the parent compound from its impurities.[9][15][16]

Section 2: Troubleshooting Guide for Analytical Issues

This section provides a structured approach to resolving specific problems you may encounter during the analysis of this compound.

Issue 1: Poor Peak Shape or Tailing for this compound

Causality: Tailing peaks in RP-HPLC are often due to secondary interactions between the analyte and the stationary phase, improper mobile phase pH, or column degradation.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is critical. For rosuvastatin and its esters, a slightly acidic pH is often used to ensure the carboxylic acid group (in any hydrolyzed rosuvastatin) is protonated, leading to better retention and peak shape. A mobile phase pH of around 3.5, adjusted with phosphoric acid, has been shown to be effective.[5][17]

  • Check Column Health: A decline in column performance can lead to poor peak shapes.

    • Action: Flush the column with a strong solvent (e.g., acetonitrile or methanol) to remove any strongly retained compounds.

    • Action: If the problem persists, consider replacing the column with a new one of the same type.

  • Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Action: Whenever possible, dissolve and dilute your samples in the initial mobile phase composition.

Issue 2: Appearance of Unexpected Peaks in the Chromatogram

Causality: Unexpected peaks can be due to sample degradation, contamination from solvents or glassware, or carryover from previous injections.

Troubleshooting Steps:

  • Identify the Source of Degradation:

    • Workflow: Prepare a fresh sample and analyze it immediately. Compare this to a sample that has been allowed to sit at room temperature or exposed to light for a period. An increase in the area of the unknown peaks in the aged sample suggests degradation.

    • Visualization:

      Caption: Workflow to identify degradation-related peaks.

  • Blank Injections:

    • Action: Inject a blank (your sample solvent) to check for contamination from the solvent or carryover from the HPLC system. If peaks are present in the blank, it points to a system contamination issue.

  • Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions as recommended by ICH guidelines.[1][2][3][8] This will help in creating a impurity profile and confirming if the unexpected peaks correspond to known degradants.

Issue 3: Inconsistent or Low Recovery of this compound

Causality: Low recovery can be a result of incomplete sample extraction, degradation during sample preparation, or adsorption of the analyte onto surfaces.

Troubleshooting Steps:

  • Optimize Extraction Procedure:

    • Action: Ensure the chosen solvent fully dissolves the this compound from the sample matrix. Sonication can aid in complete dissolution.[1]

    • Action: Evaluate different extraction solvents. While methanol is commonly used, ensure it doesn't contribute to degradation under your specific sample conditions.[14]

  • Assess Sample Stability During Preparation:

    • Protocol: Prepare a sample and analyze it at different time points (e.g., immediately, after 1 hour, after 4 hours) while keeping it under the same conditions as your typical sample queue. A decrease in the main peak area over time indicates instability.

    • Mitigation: If instability is observed, minimize the time between sample preparation and analysis. Consider using an autosampler with cooling capabilities.

  • Check for Adsorption:

    • Action: Use silanized glassware or low-adsorption vials to minimize the loss of analyte due to binding to surfaces.

Section 3: Protocols and Methodologies

This section provides detailed experimental protocols for key procedures in the analysis of this compound.

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to separate this compound from its parent compound, rosuvastatin, and its primary degradation products.

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for statins and their derivatives.
Mobile Phase Acetonitrile:Water (pH 3.5 with H₃PO₄) (40:60, v/v)The organic modifier (acetonitrile) provides the necessary eluting strength, while the acidic aqueous phase controls the ionization of acidic and basic functional groups, improving peak shape and resolution.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[14]
Detection UV at 242 nmRosuvastatin and its related compounds have a significant UV absorbance at this wavelength.[5]
Column Temp. 40 °CElevated temperature can improve peak efficiency and reduce analysis time.[14]
Injection Vol. 10 µLA typical injection volume for standard HPLC analysis.[14]
Protocol 2: Sample Preparation for Analysis

Objective: To prepare a sample solution that is free of particulate matter and compatible with the HPLC system, while minimizing degradation.

Step-by-Step Procedure:

  • Weighing: Accurately weigh a quantity of the sample containing this compound.

  • Dissolution: Transfer the weighed sample to a volumetric flask. Add a portion of the diluent (ideally the mobile phase, e.g., Acetonitrile:Water 40:60) and sonicate for 15-20 minutes to ensure complete dissolution.[1]

  • Dilution: Allow the solution to cool to room temperature and then dilute to the final volume with the diluent.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[14]

Visualization of Sample Preparation Workflow:

G Rosuvastatin_ME This compound Rosuvastatin Rosuvastatin (Acid) Rosuvastatin_ME->Rosuvastatin Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Hydrolysis of this compound.

Acid-Catalyzed Lactonization of Rosuvastatin

Once rosuvastatin is formed via hydrolysis, it can undergo intramolecular cyclization in acidic media to form rosuvastatin lactone.

G Rosuvastatin Rosuvastatin (Acid) Lactone Rosuvastatin Lactone Rosuvastatin->Lactone Intramolecular Esterification (H⁺) Lactone->Rosuvastatin Hydrolysis (H₂O)

Caption: Reversible formation of Rosuvastatin Lactone.

References

  • Mehta, T. N., Patel, A. K., Kulkarni, G. M., & Suubbaiah, G. (2005). Determination of Rosuvastatin in the Presence of Its Degradation Products by a Stability-Indicating LC Method.
  • Rao, D. D., et al. (2013). LC-MS/TOF, LC-MSn, On-Line H/D Exchange and LC-NMR Studies on Rosuvastatin Degradation and in Silico Determination of Toxicity of Its Degradation Products: A Comprehensive Approach During Drug Development. Analytical and Bioanalytical Chemistry, 405(10), 3215–3231. [Link]
  • Srinivasan, K., et al. (2016). Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation and Pharmaceutical Dosage form By RP-HPLC. International Journal of PharmTech Research, 9(7), 265-274. [Link]
  • Jahan, S., et al. (2020). DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. Asian Journal of Pharmaceutical and Clinical Research, 13(1), 132-139. [Link]
  • Khan, A., et al. (2017). High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. Pakistan Journal of Pharmaceutical Sciences, 30(4), 1437-1441. [Link]
  • Reddy, G. S., et al. (2011). A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. Indian Journal of Pharmaceutical Sciences, 73(4), 453–457. [Link]
  • Mehta, T. N., Patel, A. K., Kulkarni, G. M., & Suubbaiah, G. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method.
  • Machado, T. D., et al. (2015). Photocatalytic degradation of rosuvastatin: analytical studies and toxicity evaluations. Science of The Total Environment, 502, 332-339. [Link]
  • Trivedi, R. K., et al. (2012). Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form. Scientia Pharmaceutica, 80(2), 321–335. [Link]
  • International Journal of Pharmaceutical Sciences and Research. (2023). FORCED DEGRADATION STUDY OF ROSUVASTATIN AND TENELIGLIPTIN, CHARACTERISATION OF ITS DEGRADATION PRODUCTS BY VARIOUS ANALYTICAL TECHNIQUES: A REVIEW. [Link]
  • Veeprho.
  • Montagnaro, S., et al. (2013). A study of photodegradation of drug rosuvastatin calcium in solid state and solution under UV and visible light irradiation: The influence of certain dyes as efficient stabilizers. Journal of Photochemistry and Photobiology A: Chemistry, 252, 84-92. [Link]
  • Elawady, T., et al. (2014). A Validated Stability Indicating TLC Method for the Determination of Rosuvastatin and Identification of Some Degradation Product. Journal of Liquid Chromatography & Related Technologies, 37(8), 1114-1132. [Link]
  • SciSpace. (2005).
  • AGRIS. (2015).
  • El-Awady, T., et al. (2013). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods, 5(22), 6396-6408. [Link]
  • Google Patents. (2005).
  • Lhiaubet-Vallet, V., et al. (2014). Potential Phototoxicity of Rosuvastatin Mediated by Its Dihydrophenanthrene-like Photoproduct. Chemical Research in Toxicology, 27(9), 1549–1555. [Link]
  • Der Pharma Chemica. (2011). Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug. [Link]
  • Sankar, G., et al. (2014). Analytical Method Development and Validation for the Estimation of Rosuvastatin Calcium in Raw Material and Tablet Formulation by UV-Spectrophotometric Method. International Journal of Pharmaceutical Sciences and Research, 5(9), 3971-3975. [Link]
  • FULIR. (2021).
  • ResearchGate. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. [Link]
  • Pharmaffiliates.
  • Google Patents. (2015).
  • ResearchGate. (2015).
  • ResearchGate. (2020).
  • Google Patents. (2016).
  • Google Patents. (2007). A method for the production of the hemi-calcium salt of (e)-7-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl-3,5-dihydroxyhept-6-enoic acid.
  • International Journal of Research and Review in Pharmacy and Applied science. (2013).
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. [Link]
  • YMER. (2023). analytical procedure for determination of rosuvastatin calcium through reverse phase hplc and its. [Link]
  • ResearchGate. (2014).
  • Ghanem, R., et al. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers, 77(9), 5347–5356. [Link]

Sources

Overcoming challenges in the purification of rosuvastatin methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Rosuvastatin Methyl Ester

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the purity, yield, and overall quality of your this compound.

I. Understanding the Core Challenges

This compound is a key intermediate in the synthesis of Rosuvastatin, a potent HMG-CoA reductase inhibitor. The purification of this ester presents several notable challenges:

  • Oily Nature at Lower Purities: Crude this compound often presents as an oily substance, particularly when purity is below 80%, making direct crystallization challenging.[1]

  • Presence of Diastereomeric Impurities: The synthesis process can generate diastereomers, most notably the (3S, 5R) enantiomer, which can be difficult to separate from the desired (3R, 5S) enantiomer.[2][3]

  • Formation of Process-Related Impurities: Several side reactions can lead to impurities such as the 5-keto acid, lactone, and various isomers that must be removed to meet stringent pharmaceutical standards.[4]

  • Crystallization Difficulties: Even at higher purities (e.g., above 90%), inducing crystallization can be slow and requires specific solvent systems and conditions.[1][5]

This guide will address these challenges in a practical, question-and-answer format to assist you in your laboratory work.

II. Troubleshooting Guide: Common Issues and Solutions

Issue 1: My crude this compound is an oil and will not crystallize.

Q: I've completed the synthesis, but the resulting crude product is a thick oil. How can I induce crystallization to purify it?

A: (Senior Application Scientist): This is a very common observation. This compound typically remains oily at purities below 80-85%.[1] Direct crystallization of such a crude mixture is often unsuccessful. The recommended approach is a two-stage purification strategy: initial chromatographic purification followed by crystallization.

Workflow for Purifying Oily Crude Product

cluster_0 Purification Strategy crude Oily Crude Product (Purity < 85%) prep_hplc Preparative HPLC crude->prep_hplc Initial Purification fractions Collect Pure Fractions (Purity > 95%) prep_hplc->fractions Elution & Collection crystallization Crystallization fractions->crystallization Solvent System Application pure_product High-Purity Crystalline Product crystallization->pure_product Isolation

Caption: Workflow for purifying oily this compound.

Step-by-Step Protocol: Preparative HPLC

  • Sample Preparation: Dissolve the crude oily product in a suitable solvent. For instance, 1.5 g of crude material (assay ~70%) can be dissolved in 60 ml of diisopropyl ether.[2]

  • Column and Mobile Phase:

    • Column: A suitable preparative HPLC column (e.g., C18) should be used.

    • Mobile Phase: A gradient or isocratic system can be employed. A common mobile phase could involve mixtures of solvents like methylcyclohexane, isooctane, isopropanol, ethanol, methanol, ethyl acetate, or diisopropyl ether.[2][3]

  • Elution and Fraction Collection: Load the dissolved sample onto the conditioned column. Elute with the chosen mobile phase and collect the fractions corresponding to the main peak of this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm a chromatographic purity of >95-99%.[2]

Once you have fractions with high chromatographic purity, you can proceed to the crystallization step.

Issue 2: I'm struggling with the crystallization of the purified ester.

Q: Even after preparative HPLC, my this compound is slow to crystallize. What solvent systems and conditions are recommended?

A: (Senior Application Scientist): Crystallization of this compound is indeed sensitive to the solvent system and purity. For material with purity greater than 90%, crystallization is more feasible.[5] Ether-based solvents are particularly effective.

Recommended Crystallization Solvents and Techniques:

Solvent SystemTechniqueExpected OutcomeReference
Diisopropyl ether or Diethyl etherCooling and/or concentration of the solution. Seeding with a crystal can be beneficial.Crystalline solid of this compound.[2][5]
Diisopropyl ether / Isopropanol mixtureDissolve the ester in the solvent mixture and then cool or concentrate.Crystalline solid.[2][3]
Ethyl acetate, Hexane/Cyclohexane, and Ether (multi-component system)A multi-step pulping and seeding process can be employed for difficult-to-crystallize batches.Solid product of the intermediate.[1]

Detailed Protocol: Crystallization from Diethyl Ether

  • Dissolution: Dissolve the purified this compound (purity > 90%) in a minimal amount of diethyl ether at ambient temperature.

  • Seeding: Add a small seed crystal of this compound to the solution.

  • Crystallization: Stir the mixture at ambient temperature. Crystallization may take up to 48 hours.[5]

  • Isolation: Cool the resulting suspension to 0°C, filter the crystalline product, and wash with cold diethyl ether.[5]

Issue 3: My final product has unacceptable levels of the (3S, 5R) enantiomer.

Q: My analytical results show the presence of the undesired (3S, 5R) enantiomer. How can I improve the chiral purity?

A: (Senior Application Scientist): This is a critical challenge as standard chromatographic purification often does not separate enantiomers effectively.[2] A specialized crystallization technique that leverages the differential solubility of enantiomeric mixtures is the key.

Principle of Enantiomeric Purification by Crystallization:

When a solution contains an excess of the desired (3R, 5S) enantiomer, a mixture of the (3R, 5S) and (3S, 5R) enantiomers can be selectively crystallized out, leaving the solution enriched with the substantially pure desired (3R, 5S) enantiomer.[2][3]

Workflow for Enantiomeric Purification

cluster_1 Enantiomeric Purification start Chromatographically Pure Ester (Contains both 3R,5S and 3S,5R enantiomers) dissolve Dissolve in Ether Solvent (e.g., Diisopropyl ether) start->dissolve crystallize Induce Crystallization (Cooling/Concentration) dissolve->crystallize separate Separate Crystalline Solid and Filtrate crystallize->separate solid Crystalline Solid (Mixture of enantiomers) separate->solid Solid Phase filtrate Filtrate (Enriched in desired 3R,5S enantiomer) separate->filtrate Liquid Phase isolate Isolate from Filtrate filtrate->isolate final_product Enantiomerically Pure This compound (>99.9% purity) isolate->final_product

Caption: Workflow for the enantiomeric purification of this compound.

Step-by-Step Protocol: Enantiomeric Enrichment

  • Dissolution: Take the chromatographically pure this compound (which still contains the enantiomeric impurity) and dissolve it in an ether solvent, such as diisopropyl ether.[2][3]

  • Crystallization: Upon cooling and/or concentration, a crystalline mixture of the (3R, 5S) and (3S, 5R) enantiomers will precipitate out of the solution.[2] This crystallized solid may contain 10 to 50% of the undesired (3S, 5R) enantiomer.[2][3]

  • Separation: Filter the crystalline solid from the solution.

  • Isolation of Pure Enantiomer: The remaining filtrate will be significantly enriched in the desired (3R, 5S) enantiomer. The enantiomerically pure this compound can then be isolated from this filtrate, potentially achieving enantiomeric purity of around 99.9%.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is a typical starting purity for crude this compound before purification?

  • Typically, crude this compound may have an assay of about 70-75% and a chromatographic purity of around 80-85%.[2][3]

Q2: What level of purity can I expect after the recommended purification steps?

  • After preparative HPLC, chromatographic purity can be increased to 95-100%.[2][3] Following the enantiomeric purification step, an enantiomeric purity of approximately 99.9% can be achieved.[2]

Q3: Are there any specific impurities I should be aware of besides the (3S, 5R) enantiomer?

  • Yes, other process-related impurities can include the rosuvastatin lactone, the 5-keto acid, and other diastereomers like the (3R, 5R) and (3S, 5S) isomers.[4] The purification methods described should also be effective in removing these impurities.

Q4: Can I use other analytical techniques besides HPLC to assess purity?

  • While HPLC is the most common and effective method for both chromatographic and chiral purity analysis[6], other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the ester.[7]

Q5: Is it possible to synthesize this compound in a crystalline form directly?

  • While typically obtained as an oil, some synthetic routes, particularly those involving a titanate catalyst, may yield a crystalline methyl ester that is easier to purify.[5]

IV. References

  • Process for the preparation of methyl ester of rosuvastatin. Google Patents.

  • Crystallization method of rosuvastatin calcium intermediate. Google Patents.

  • Process for the preparation of methyl ester of rosuvastatin. WIPO Patentscope. [Link]

  • Process for the preparation of methyl ester of rosuvastatin. Google Patents.

  • Synthetic method for this compound. Google Patents.

  • Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug. Der Pharma Chemica. [Link]

  • Reaction Monitoring of a Rosuvastatin Synthesis Featuring Enantiopurity Determination by ACQUITY UPC,2 ACQUITY QDa, and Trefoil Column Technology. Waters Corporation. [Link]

  • Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma. ResearchGate. [Link]

  • Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. UNESP Institutional Repository. [Link]

Sources

Technical Support Center: Stereoselective Hydrolysis of Rosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with rosuvastatin and its intermediates. The stereochemical integrity of the (3R, 5S)-dihydroxyheptenoate side chain is paramount to the therapeutic efficacy of rosuvastatin as an HMG-CoA reductase inhibitor[1][2]. The hydrolysis of rosuvastatin methyl ester to the active carboxylic acid is a critical final step in many synthetic routes. However, this step carries a significant risk of racemization, which can compromise the purity and activity of the final product.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during this sensitive transformation. Our goal is to explain the causality behind experimental choices, enabling you to design robust, stereoretentive hydrolysis protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Which stereocenters in rosuvastatin are at risk during hydrolysis, and why are they important?

Answer: The key chiral centers of rosuvastatin are located on the dihydroxyheptenoate side chain at the C3 and C5 positions, designated as (3R, 5S)[3]. The precise spatial orientation of these two hydroxyl groups is essential for the molecule's ability to bind effectively to the active site of the HMG-CoA reductase enzyme[4]. Loss of stereochemical purity at either of these centers can lead to a significant reduction or complete loss of pharmacological activity.

While standard ester hydrolysis mechanisms do not directly involve breaking bonds at the C3 or C5 positions, certain reaction conditions can induce side reactions that lead to epimerization (inversion of a single stereocenter), thus compromising the diastereomeric purity of the final product.

G Fig. 1: Structure of this compound cluster_0 mol c3 C3 (R) c3->mol   c5 C5 (S) c5->mol   ester Methyl Ester (Hydrolysis Site) ester->mol  

Caption: this compound with key stereocenters highlighted.

Q2: What is the primary chemical mechanism that causes racemization during base-catalyzed hydrolysis?

Answer: The most common method for hydrolyzing this compound is saponification using a base like sodium hydroxide (NaOH)[5][6]. While the direct saponification mechanism (BAC2) is not inherently racemizing, the presence of a strong base, especially at elevated temperatures or for prolonged reaction times, can promote a retro-aldol reaction followed by a re-aldolization .

This side reaction is the most probable cause of epimerization at the C5 position. Here is the proposed mechanism:

  • Deprotonation: The hydroxide ion abstracts the acidic proton from the C5 hydroxyl group.

  • Retro-Aldol Cleavage: The resulting alkoxide initiates a retro-aldol reaction, cleaving the C4-C5 bond. This breaks the chiral side chain, forming an aldehyde (from C5-C7) and a planar enolate intermediate from the C1-C4 fragment. The stereochemistry at C5 is lost at this stage.

  • Re-Aldolization: The enolate and aldehyde fragments can then recombine. Because the enolate is planar, the aldehyde can be attacked from either face, leading to a mixture of the desired (3R, 5S) product and the undesired (3R, 5R) diastereomer.

G cluster_products Product Mixture start (3R, 5S)-Rosuvastatin Ester base OH⁻ (Strong Base) High Temp / Long Time start->base Conditions cleavage Retro-Aldol Cleavage (C4-C5 Bond Break) base->cleavage Initiates fragments Planar Enolate + Aldehyde Fragment (Loss of C5 Stereochemistry) cleavage->fragments recombination Re-Aldolization fragments->recombination Recombination desired (3R, 5S) Product (Desired) recombination->desired undesired (3R, 5R) Diastereomer (Epimerized Impurity) recombination->undesired

Caption: Proposed retro-aldol mechanism for C5 epimerization.

Q3: What are the recommended conditions for base-catalyzed hydrolysis to prevent racemization?

Answer: To maintain stereochemical integrity, the hydrolysis must be performed under carefully controlled, mild conditions that favor the saponification pathway while suppressing the retro-aldol side reaction.

Core Principles:

  • Low Temperature: This is the most critical parameter. Lower temperatures decrease the activation energy available for the higher-energy retro-aldol pathway.

  • Stoichiometric Control: Use the minimum effective amount of base. A large excess of hydroxide increases the probability of side reactions.

  • Solvent System: A co-solvent system (e.g., acetonitrile/water or ethanol/water) is often used to ensure the solubility of both the ester and the hydroxide salt[5][7].

  • Reaction Monitoring: Do not let the reaction run for an unnecessarily long time. Monitor its progress by a suitable technique like HPLC or TLC and quench it promptly upon completion.

Recommended Protocol Example (Based on literature procedures[5][7]):

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., acetonitrile or ethanol, ~10-12 volumes).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Base Addition: Slowly add a pre-chilled aqueous solution of Sodium Hydroxide (NaOH, ~1.0-1.2 eq).

  • Monitoring: Stir the reaction mixture at 0-5 °C and monitor for the disappearance of the starting material (typically 1-3 hours).

  • Quenching & Workup: Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1N HCl) to pH ~7.

  • Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., methyl tert-butyl ether) to remove any unreacted starting material or non-polar impurities[8]. The desired rosuvastatin salt will remain in the aqueous layer.

  • Isolation: The aqueous solution containing the sodium salt of rosuvastatin can then be used directly for conversion to the calcium salt or further purified[8].

Q4: Are there superior, alternative hydrolysis methods that inherently avoid racemization?

Answer: Yes. While optimized base-catalyzed hydrolysis is effective, enzymatic hydrolysis is the gold standard for preserving stereochemistry.

Enzymatic Hydrolysis using Lipases: Lipases are enzymes that catalyze the hydrolysis of esters. They operate under exceptionally mild and specific conditions, making them ideal for sensitive substrates like rosuvastatin.

  • High Stereoselectivity: Enzymes are chiral catalysts and are often highly selective for specific stereoisomers, ensuring no inversion of stereocenters.

  • Mild Conditions: Reactions are typically run at or near room temperature and at a neutral pH, completely avoiding the harsh conditions that lead to retro-aldol reactions.

  • Reduced Byproducts: The specificity of enzymes leads to cleaner reactions with fewer side products, simplifying purification.

While specific protocols for the final hydrolysis of this compound using enzymes are less commonly published in patents (which often favor traditional chemistry), the use of lipases like Candida antarctica lipase B (often immobilized as Novozym 435) is a well-established technique for the stereoselective hydrolysis of complex esters in pharmaceutical synthesis[9].

G cluster_base Method 1: Base-Catalyzed Hydrolysis cluster_enzyme Method 2: Enzymatic Hydrolysis start Rosuvastatin Methyl Ester base_cond Conditions: - NaOH / H₂O - Low Temp (0-5°C) - Careful Monitoring start->base_cond enzyme_cond Conditions: - Lipase (e.g., Novozym 435) - Buffer (pH ~7) - Room Temperature start->enzyme_cond base_prod Rosuvastatin Acid base_cond->base_prod base_risk Risk: Potential for Epimerization (Retro-Aldol) base_prod->base_risk enzyme_prod Rosuvastatin Acid enzyme_cond->enzyme_prod enzyme_adv Advantage: High Stereoselectivity, No Racemization enzyme_prod->enzyme_adv

Caption: Comparison of Hydrolysis Strategies.

Q5: How can I confirm the stereochemical purity of my final rosuvastatin product?

Answer: Visual confirmation via TLC or standard HPLC is insufficient to determine stereochemical purity. You must use a dedicated chiral analytical method. The industry standard is Chiral High-Performance Liquid Chromatography (HPLC) .

This technique uses a chiral stationary phase (CSP) that interacts differently with the desired (3R, 5S) rosuvastatin and its undesired diastereomers, allowing for their separation and quantification. Several methods have been published and validated for this purpose.[10][11][12]

Summary of Chiral HPLC Conditions for Rosuvastatin Analysis:

ParameterMethod 1 (Normal Phase)[11][12]Method 2 (Reversed-Phase)[10][13]
Chiral Column Chiralpak IB (Immobilized Cellulose)Lux Cellulose-2
Mobile Phase n-Hexane:Dichloromethane:2-Propanol:TFA (82:10:8:0.2 v/v)Acetonitrile & 0.05% TFA in Water (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C40 °C
Detection (UV) 243 nmNot specified, but 243 nm is typical

Self-Validation: To properly validate your hydrolysis protocol, it is essential to develop or implement a chiral HPLC method. You should analyze a sample of your starting material and the final product. The appearance of a new peak corresponding to the diastereomer in the final product is a clear indication that racemization has occurred. The limit of quantification for the enantiomeric impurity can be as low as 0.15 µg/mL[10].

References

  • Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. Scientia Pharmaceutica. [Link]
  • DEVELOPMENT AND VALIDATION OF CHIRAL HPLC METHOD FOR QUANTITATION OF ENANTIOMER IN ROSUVASTATIN CALCIUM. International Journal of Pharmaceutics and Drug Analysis. [Link]
  • Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode | Request PDF.
  • Ester hydrolysis. Wikipedia. [Link]
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
  • Process for preparation of rosuvastatin - Google Patents.
  • hydrolysing esters. Chemguide. [Link]
  • Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions.
  • Rosuvast
  • Synthetic method for this compound - Google Patents.
  • The enzymatic-process preparation method of Rosuvastatin intermediate - Google Patents.
  • Intermediate compound for preparing rosuvastatin calcium and method for... - Google Patents.
  • Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease. PMC. [Link]
  • Rosuvast

Sources

Technical Support Guide: Ensuring the Stability of Rosuvastatin Methyl Ester in Experimental Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Rosuvastatin Methyl Ester (RME). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of RME stability in various solvent systems. As an ester analog of the potent HMG-CoA reductase inhibitor Rosuvastatin, RME is frequently used as a reference standard, synthetic intermediate, or analytical derivatization product[1][2]. However, its ester functionality introduces specific stability challenges, primarily susceptibility to hydrolysis, which can compromise experimental integrity.

This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the accuracy and reproducibility of your results.

Section 1: Core Stability Principles & Degradation Pathways

Understanding the chemical vulnerabilities of this compound is the first step in preventing its degradation. Unlike its parent compound, Rosuvastatin Calcium, which is a salt, the methyl ester is particularly sensitive to hydrolytic cleavage. The primary degradation pathways are outlined below.

  • Hydrolysis (Acidic or Basic): This is the most significant degradation pathway. The ester bond is readily cleaved in the presence of water, a reaction catalyzed by either acid or base, to yield the parent carboxylic acid (Rosuvastatin) and methanol. Forced degradation studies on Rosuvastatin consistently show high lability in acidic conditions[3][4]. The ester form is even more susceptible to both acid- and base-catalyzed hydrolysis (saponification).

  • Oxidation: Similar to the parent drug, the RME molecule can be oxidized, particularly at the nitrogen atom in the pyrimidine ring, leading to the formation of an N-oxide derivative[5][6]. This can be initiated by dissolved oxygen, peroxides in solvents (e.g., aged ethers or THF), or other oxidizing agents.

  • Photodegradation: Rosuvastatin is known to be highly susceptible to degradation upon exposure to light[3][4]. This photosensitivity is inherent to its chromophoric structure and applies equally to the methyl ester. Experiments left on a benchtop under ambient light can experience significant degradation over time.

Primary Degradation Pathways of this compound

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation RME Rosuvastatin Methyl Ester Acid Rosuvastatin (Carboxylic Acid) RME->Acid H+ or OH- H2O Oxide RME N-Oxide RME->Oxide [O] Photo Photodegradants RME->Photo Light (hν)

Caption: Major degradation routes for this compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: I prepared a stock solution of RME in methanol, and after a day at 4°C, I see a new, more polar peak in my HPLC analysis that corresponds to Rosuvastatin. What happened?

Answer: You are observing hydrolysis. While RME is slightly soluble in methanol, commercial HPLC-grade methanol still contains trace amounts of water (typically <0.05%). This water is sufficient to cause slow hydrolysis of the ester back to the carboxylic acid, a reaction that can be accelerated by trace acidic or basic impurities. One study noted that in protic organic solvents like methanol, Rosuvastatin and its related lactone form were relatively stable, but this does not fully extend to the more labile ester[7].

Troubleshooting Steps:

  • Use Anhydrous Solvents: For stock solutions, always use high-purity, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). Ensure the bottle is new or has been properly handled to prevent water absorption from the atmosphere.

  • Prepare Fresh: If you must use a protic solvent like methanol, prepare the solution immediately before use and do not store it.

  • Storage: Store stock solutions in anhydrous DMSO or ACN at -20°C or -80°C in small, single-use aliquots to prevent freeze-thaw cycles and moisture introduction.

Q2: My RME recovery is low and inconsistent when I dilute my stock into an aqueous phosphate buffer (pH 7.4) for a cell-based assay. Why?

Answer: There are two likely causes: poor solubility and rapid hydrolysis.

  • Solubility: RME is sparingly soluble in aqueous solutions[8]. When a concentrated DMSO stock is diluted into a fully aqueous buffer, the RME can precipitate out of solution, leading to low effective concentration and poor recovery.

  • Hydrolysis: At a physiological pH of 7.4, the ester is susceptible to base-catalyzed hydrolysis. While the reaction is slower than in a strongly basic solution (e.g., 1N NaOH)[4], it is still significant over the timescale of a typical experiment (hours to days).

Troubleshooting Steps:

  • Minimize Final DMSO Concentration: Keep the final concentration of the organic solvent (like DMSO) in your aqueous buffer as high as your experiment allows (e.g., 0.1-0.5%) to maintain solubility.

  • Work Quickly: Add the RME to your aqueous medium at the last possible moment before starting the experiment.

  • pH Consideration: If your experiment permits, using a slightly acidic buffer (pH 4-6) can slow the rate of hydrolysis compared to neutral or basic buffers. Rosuvastatin itself is more soluble at pH values above 4[9].

  • Verification: Analyze your final buffered solution by RP-HPLC at the beginning and end of your experiment to quantify the extent of degradation.

Q3: My chromatograms show multiple small peaks after leaving my samples in the autosampler overnight. Is the compound unstable in the mobile phase?

Answer: Yes, this is a common issue. Most reverse-phase HPLC methods for Rosuvastatin use a mobile phase consisting of acetonitrile and a slightly acidic aqueous buffer (e.g., pH 3.0-3.5)[10][11]. While the low pH is excellent for chromatographic peak shape of the parent acid, it creates an environment where the methyl ester will undergo acid-catalyzed hydrolysis in the aqueous component of the mobile phase.

Troubleshooting Steps:

  • Cool the Autosampler: Always set the autosampler temperature to a low setting (e.g., 4-10°C) to slow the rate of all chemical reactions.

  • Limit Sample Queue Time: Do not let samples sit in the autosampler for extended periods. If you have a large batch, run it as several smaller sequences.

  • Use a High Organic Diluent: If possible, dilute your final samples in a solvent that matches the mobile phase composition or has a high organic content (e.g., 80:20 ACN:Water) rather than a highly aqueous diluent. This minimizes the water available for hydrolysis while the sample is waiting for injection.

Q4: I'm trying to quantify RME, but my results are variable, especially on sunny days. Could this be related to lab lighting?

Answer: Absolutely. Rosuvastatin is known to be very susceptible to photolytic degradation[4]. This instability is due to the molecule's structure, not the ester or acid group specifically. Exposure to UV and even strong visible light can cause complex degradation, leading to a loss of the parent compound and the appearance of multiple new peaks.

Troubleshooting Steps:

  • Use Amber Glassware: Prepare and store all solutions in amber volumetric flasks and vials to protect them from light.

  • Protect from Ambient Light: When working on the bench, wrap flasks and tubes in aluminum foil.

  • Autosampler Protection: Use amber autosampler vials or ensure the autosampler has a cover that blocks ambient light.

  • Minimize Exposure: Turn off overhead lab lights when experiments are running unattended for long periods, if feasible and safe to do so.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental stability difference between this compound and Rosuvastatin Calcium?

The primary difference lies in the functional group at the end of the heptenoic acid side chain. Rosuvastatin Calcium is the calcium salt of a carboxylic acid. In solution, it exists as the carboxylate anion, which is relatively stable and resistant to hydrolysis. This compound has a methyl ester at this position. The ester bond is an electrophilic site that is susceptible to nucleophilic attack by water, leading to hydrolysis. This makes RME significantly less stable in aqueous environments (both acidic and basic) compared to the calcium salt.

FAQ 2: What are the primary degradation products I should monitor in my stability studies?

The three most common degradation products to monitor are:

  • Rosuvastatin (Carboxylic Acid): The product of hydrolysis. It will appear as a more polar peak (earlier retention time) in a standard reverse-phase HPLC setup.

  • Rosuvastatin Lactone: A common degradation product of Rosuvastatin itself, formed via intramolecular cyclization (esterification) under acidic conditions[12]. While formed from the parent acid, its presence indicates that hydrolysis of the ester has already occurred.

  • Rosuvastatin N-Oxide: The product of oxidation, which may be more or less polar depending on the chromatographic conditions[6].

FAQ 3: How should I handle and store the solid RME powder?

Solid RME is significantly more stable than in-solution. However, proper storage is still crucial. Store the solid powder in a tightly sealed container in a desiccator at -20°C, protected from light[8]. This minimizes exposure to moisture, heat, and light, which are the primary drivers of degradation.

Section 4: Experimental Protocols

Protocol 1: Preparation and Storage of a Stable RME Stock Solution

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), <0.02% water

  • Amber glass vial with a PTFE-lined screw cap

  • Analytical balance and appropriate weighing tools

  • Calibrated micropipettes

Procedure:

  • Pre-weigh Vial: Tare a clean, dry amber glass vial on an analytical balance.

  • Weigh RME: Carefully weigh the desired amount of RME powder into the vial. (For 1 mL of a 10 mM solution, you need ~4.96 mg, as the MW is 495.56 g/mol )[1].

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Vortex the vial gently until the solid is completely dissolved. Avoid sonication, as it can generate localized heat.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use amber microcentrifuge tubes or vials. Store immediately at -20°C or -80°C.

  • Documentation: Clearly label all vials with the compound name, concentration, solvent, date, and your initials.

Workflow for Preparing and Using RME Solutions

start Start: Solid RME Powder step1 Weigh Solid in Amber Vial start->step1 step2 Dissolve in Anhydrous DMSO or ACN step1->step2 step3 Aliquot into Single-Use Amber Vials step2->step3 storage Store at -20°C / -80°C Protected from Light step3->storage step4 Thaw a Single Aliquot for Immediate Use storage->step4 step5 Dilute into Final Experimental Medium step4->step5 step6 Perform Experiment & Analyze (Minimize Delays) step5->step6 end End: Data Acquisition step6->end

Caption: Recommended workflow for handling RME to maintain stability.

Protocol 2: A Stability-Indicating RP-HPLC Method for RME

This method is adapted from established protocols for Rosuvastatin and is designed to separate RME from its primary hydrolytic degradant, Rosuvastatin acid[10][11][13].

Parameter Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5-3.0)
Mobile Phase B Acetonitrile (ACN)
Gradient Isocratic or Gradient (e.g., 60:40 ACN:Water)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 242 nm[11][14]
Injection Volume 10 µL
Expected Elution RME will be retained longer (more hydrophobic) than its more polar degradation product, Rosuvastatin acid.

Section 5: Data Summary Table

The following table summarizes the expected stability of RME in common laboratory solvents under various conditions. This is synthesized from data on Rosuvastatin and the known chemical behavior of esters.

Solvent SystemStress ConditionExpected StabilityPrimary Degradation Product(s)
Anhydrous DMSO, ACN Room Temp, Dark, SealedHigh (Weeks)Minimal
Methanol, Ethanol Room Temp, DarkLow to Moderate (Hours to Days)Rosuvastatin (Hydrolysis)
Aqueous Buffer (pH 3-4) Room TempLow (Hours)Rosuvastatin (Acid Hydrolysis)
Aqueous Buffer (pH 7-8) Room TempLow (Hours to Days)Rosuvastatin (Base Hydrolysis)
Any Solvent Ambient LightVery Low (Hours)Photodegradants
Any Solvent with H₂O₂ Room TempVery Low (Minutes to Hours)RME N-Oxide, other oxidative products

References

  • Singh, S., et al. (2013). LC-MS/TOF, LC-MSn, On-Line H/D Exchange and LC-NMR Studies on Rosuvastatin Degradation and in Silico Determination of Toxicity of Its Degradation Products. Analytical and Bioanalytical Chemistry, 405(10), 3215-31. [Link]
  • Mehta, T. N., et al. (2005). Determination of Rosuvastatin in the Presence of Its Degradation Products by a Stability-Indicating LC Method.
  • Ullah, Z., et al. (2018). DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. World Journal of Pharmaceutical Research, 7(18), 85-95. [Link]
  • Pop, A., et al. (2015). Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma. Revista de Chimie, 66(10), 1626-1629. [Link]
  • Celebier, M., et al. (2010). Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals.
  • Srinivasu, P., et al. (2016). Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation and Pharmaceutical Dosage form By RP-HPLC. International Journal of PharmTech Research, 9(7), 265-274. [Link]
  • Reddy, G. S., et al. (2011). A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. Indian Journal of Pharmaceutical Sciences, 73(3), 335-339. [Link]
  • Google Patents. (n.d.).
  • Kumar, V. S., et al. (2012). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ROSUVASTATIN AND EZETIMIBE IN C. Rasayan Journal of Chemistry, 5(1), 89-97. [Link]
  • Kumar, A., et al. (2014). NEW STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF ROSUVASTATIN (CALCIUM) IN PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmaceutical Sciences and Research, 5(8), 3460-3465. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Omar, M. A., et al. (2015). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods, 7(18), 7765-7776. [Link]
  • Rajput, M. S., et al. (2020).
  • Dončević, L., et al. (2022). γ–RADIOLYTIC DEGRADATION OF ROSUVASTATIN IN THE AIR–SATURATED AQUEOUS SOLUTION. Arhiv za higijenu rada i toksikologiju, 73(Supplement 1). [Link]
  • Attia, K. A., et al. (2016).
  • Al-Shdefat, R., et al. (2021). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers, 75, 233-242. [Link]
  • Pop, A., et al. (2015). DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA. REVISTA DE CHIMIE, 66(10), 1626-1629. [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for Rosuvastatin Methyl Ester Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of rosuvastatin and its related substances, with a specific focus on rosuvastatin methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for method development and troubleshooting. Here, we move beyond simple protocols to explain the why behind the how, ensuring your methods are robust, reliable, and scientifically sound.

Rosuvastatin, a BCS Class II drug, is susceptible to degradation under stress conditions, particularly acid hydrolysis, which can lead to the formation of impurities like its methyl ester.[1][2][3] The successful separation and quantification of rosuvastatin from its methyl ester and other related substances are critical for ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive resource for optimizing your reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter during the analysis of this compound. Each issue is followed by a systematic approach to diagnosis and resolution, grounded in chromatographic theory.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Rosuvastatin or its Methyl Ester

Q: My rosuvastatin or this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue in the analysis of statins and is often multifactorial. The primary causes are typically related to secondary interactions with the stationary phase or issues with the mobile phase.

Underlying Causes & Solutions:

  • Silanol Interactions: Rosuvastatin contains a carboxylic acid and hydroxyl groups which can interact with active silanol groups on the silica-based stationary phase, leading to tailing.

    • Solution 1: pH Adjustment: Rosuvastatin has a pKa of approximately 4.6.[4][5] Operating the mobile phase at a pH well below the pKa (e.g., pH 2.5-3.5) will ensure the carboxylic acid is protonated, reducing its interaction with silanols.[6][7] Phosphoric acid, formic acid, or trifluoroacetic acid (TFA) are commonly used for pH adjustment.[2][4][8]

    • Solution 2: Use of End-Capped Columns: Employ a high-quality, end-capped C18 or C8 column to minimize the number of available silanol groups.

  • Mobile Phase Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[9]

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, minimize the injection volume.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume. Linearity studies can help determine the optimal concentration range.[10]

Logical Troubleshooting Flow for Peak Tailing:

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Inadequate Resolution Between Rosuvastatin and this compound

Q: I am struggling to separate the this compound peak from the main rosuvastatin peak. What adjustments can I make to the mobile phase?

A: Achieving baseline separation between a parent drug and its ester impurity requires careful optimization of the mobile phase composition and, occasionally, other chromatographic parameters.

Key Optimization Strategies:

  • Organic Modifier Ratio: The primary tool for adjusting retention and resolution is the ratio of the organic modifier (typically acetonitrile or methanol) to the aqueous buffer.

    • Causality: this compound is more hydrophobic than rosuvastatin. Decreasing the percentage of the organic modifier will increase the retention time of both compounds, but often disproportionately, which can enhance resolution.

    • Action: Systematically decrease the organic content of your mobile phase in small increments (e.g., 2-3%).

  • Choice of Organic Modifier: Acetonitrile and methanol have different selectivities.

    • Causality: Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography and can offer different selectivity for closely eluting compounds.

    • Action: If you are using methanol, try substituting it with acetonitrile, or even using a ternary mixture of water, acetonitrile, and methanol.[3][11]

  • pH Control: While primarily for peak shape, pH can also influence selectivity.

    • Action: Ensure the mobile phase pH is consistently controlled, as minor shifts can affect the ionization state and retention of rosuvastatin, altering its separation from the neutral methyl ester. A pH of around 3.0 is a good starting point.[1][5]

Table 1: Example Mobile Phase Compositions for Rosuvastatin Analysis

Mobile Phase Composition (v/v/v)Column TypeTarget AnalytesReference
Acetonitrile: Water (40:60) with pH 3.5 adjusted with Phosphoric AcidC8Rosuvastatin Assay[2]
Methanol: 0.1% Trifluoroacetic Acid (50:50)C18Rosuvastatin & Impurities[12]
Acetonitrile: 1% Trifluoroacetic Acid in Water (37:1:62)C18 (L1)Rosuvastatin Assay (USP Method)[13]
Acetonitrile: Phosphate Buffer (50:50) at pH 4.5C18Rosuvastatin Assay[10]
Methanol: Acetonitrile: Phosphate Buffer (pH 3.5) (40:20:40)C18Rosuvastatin & Degradation Products[11]
Issue 3: Retention Time Drifting or Instability

Q: The retention times for my peaks are shifting between injections or over a sequence. What could be causing this?

A: Retention time stability is crucial for reliable identification and quantification. Drifting retention times usually point to issues with the HPLC system, column equilibration, or mobile phase preparation.

Troubleshooting Checklist:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the sequence. A stable baseline is a good indicator of equilibration.

  • Pump Performance: Inconsistent mobile phase composition due to pump malfunction is a common cause of retention time shifts.[9]

    • Action: Check for leaks in the pump heads and connections. Purge the pump to remove any air bubbles. If the problem persists, the pump seals may need replacement.

  • Mobile Phase Preparation:

    • Evaporation: Over time, the more volatile component of the mobile phase (usually the organic solvent) can evaporate, leading to a gradual increase in retention times. Prepare fresh mobile phase daily and keep the reservoir bottles capped.

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and retention time shifts. Use an online degasser or degas the mobile phase before use by sonication or vacuum filtration.[14]

  • Column Temperature: Fluctuations in ambient temperature can affect retention times.

    • Action: Use a column oven to maintain a constant and slightly elevated temperature (e.g., 30-40°C) for improved reproducibility.[4][15]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a mobile phase for this compound analysis?

A: A robust starting point for method development would be a C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm for UPLC or 150 mm x 4.6 mm, 5 µm for HPLC) and a mobile phase consisting of a mixture of an acidified aqueous component and an organic modifier.

Recommended Starting Conditions:

  • Aqueous Phase: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.5-3.0).[4]

  • Organic Phase: Acetonitrile or Methanol.

  • Initial Gradient or Isocratic Mix: Start with a 50:50 mixture of aqueous to organic phase and adjust based on initial results.

  • Detection: UV detection at approximately 242 nm.[2][13]

Q2: How does pH affect the chromatography of rosuvastatin and its methyl ester?

A: The pH of the mobile phase is a critical parameter. Rosuvastatin is an organic acid with a pKa of ~4.6.[5]

  • At pH < 4.0: The carboxylic acid group is predominantly in its neutral (protonated) form. This increases its hydrophobicity and leads to longer retention times on a reversed-phase column. This is generally the desired state for good peak shape and retention.

  • At pH > 5.0: The carboxylic acid group is predominantly in its ionized (deprotonated) form. This makes the molecule more polar, leading to shorter retention times.

  • This compound: The methyl ester is a neutral compound and its retention is largely unaffected by mobile phase pH.

The effect of pH on rosuvastatin's ionization state is a key principle used to achieve separation from its neutral ester impurity.

Diagram of pH Effect on Rosuvastatin:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comprehensive Characterization of Rosuvastatin Methyl Ester as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used. This guide provides an in-depth, scientifically grounded framework for the characterization of Rosuvastatin Methyl Ester as a reference standard for researchers, scientists, and drug development professionals. We will move beyond rote procedural descriptions to explore the scientific rationale behind the qualification process, ensuring a holistic understanding of what makes a reference standard truly reliable.

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed to manage dyslipidemia.[1] While the active pharmaceutical ingredient (API) is typically the calcium salt, Rosuvastatin Calcium, the methyl ester derivative presents unique advantages as an analytical standard, particularly in chromatographic assays for purity and impurity profiling.[2][3]

Rationale for Selecting this compound as a Reference Standard

The choice of a reference standard is a critical decision driven by the intended application. While Rosuvastatin Calcium is the API, its salt form can introduce complexities in certain analytical contexts. This compound is often preferred for several reasons:

  • Enhanced Solubility: The methyl ester form typically exhibits superior solubility in organic solvents commonly used as mobile phases in High-Performance Liquid Chromatography (HPLC), such as acetonitrile and methanol.[4][5] This facilitates the preparation of stock solutions and prevents precipitation issues during analysis.

  • Improved Stability in Solution: Ester forms can be more stable in aprotic organic solvents over time compared to the more polar salt forms, which can be advantageous for long analytical runs or when preparing stock solutions for extended use.

  • Structural Analogue for Impurity Profiling: this compound can itself be a process impurity or a key intermediate in the synthesis of Rosuvastatin.[6] Using it as a reference standard is therefore directly relevant for the accurate identification and quantification of related substances.

The following diagram illustrates the decision logic for selecting an appropriate reference standard for Rosuvastatin analysis.

Start Start: Need Rosuvastatin Reference Standard AssayType What is the primary analytical application? Start->AssayType Potency Potency Assay of API (Rosuvastatin Calcium) AssayType->Potency  Potency of Final Drug Product Purity Impurity Profiling / Purity by HPLC AssayType->Purity  Purity / Related Substances UseSalt Use Primary Rosuvastatin Calcium RS (e.g., USP) Potency->UseSalt ConsiderEster Consider this compound RS Purity->ConsiderEster Solubility Is solubility in organic mobile phase a concern? ConsiderEster->Solubility Solubility->UseSalt No UseEster Use qualified this compound RS Solubility->UseEster Yes

Caption: Decision logic for selecting a Rosuvastatin reference standard.

Synthesis and Purification: The Foundation of a Primary Standard

A primary reference standard must be of the highest feasible purity.[7] This often requires purification steps beyond what is typical for the bulk API. The journey to a qualified this compound reference standard begins with its synthesis, followed by rigorous purification.

Patented processes describe the preparation of enantiomerically pure this compound.[6][8] A common strategy involves:

  • Synthesis: Preparation of crude this compound via established synthetic routes.[9]

  • Chromatographic Purification: The crude product is subjected to preparative HPLC to remove diastereoisomeric impurities and other process-related byproducts. This step is critical for achieving high chromatographic purity (e.g., >99.5%).[6]

  • Crystallization: Following chromatographic purification, crystallization from a suitable solvent system is employed to remove any remaining impurities and to isolate the methyl ester in a stable, solid form.[6]

This multi-step purification is essential because the accuracy of all subsequent analyses relies on the intrinsic purity of the standard.

Comprehensive Characterization Workflow

The qualification of a reference standard is a multi-faceted process that leaves no doubt as to its identity, purity, and strength (assay). This process must adhere to principles outlined in international guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12]

The following diagram outlines the comprehensive workflow for characterizing this compound as a reference standard.

cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Assay Determination MS Mass Spectrometry (MS) Confirms Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Confirms Covalent Structure IR Infrared Spectroscopy (IR) Confirms Functional Groups HPLC HPLC-UV Organic Impurities MassBalance Mass Balance Calculation Assay = 100% - Impurities HPLC->MassBalance Data for TGA Thermogravimetric Analysis (TGA) Water & Residual Solvents TGA->MassBalance Data for ROI Residue on Ignition (ROI) Inorganic Impurities ROI->MassBalance Data for Final Qualified Reference Standard with Certificate of Analysis MassBalance->Final qNMR Quantitative NMR (qNMR) Direct Assay vs. Certified Standard qNMR->Final Start Purified Rosuvastatin Methyl Ester Batch Start->MS Identity Start->NMR Identity Start->IR Identity Start->HPLC Purity Start->TGA Purity Start->ROI Purity

Caption: Workflow for the characterization of a reference standard.

Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is employed for this purpose.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound (C₂₃H₃₀FN₃O₆S), the expected monoisotopic mass is approximately 495.18 Da.[13] Electron Ionization MS would show a molecular ion (M+•) at m/z 495, along with characteristic fragment ions that can be used to piece together the structure.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the precise covalent structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the vinyl proton, the protons on the dihydroxyheptenoate chain, and the various methyl groups. The integration of these signals should correspond to the number of protons in each environment. qNMR can also be used for a highly accurate assay determination.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups, such as O-H (hydroxyl), C=O (ester), and S=O (sulfonamide) stretches.[16]

Purity Assessment

Purity determination is not a single measurement but a composite evaluation of different potential impurities.

  • Organic Impurities (HPLC): A validated, stability-indicating HPLC method is the cornerstone of organic purity assessment.[4] A high-resolution column (e.g., C18) is used with a gradient mobile phase (e.g., acetonitrile and a phosphate buffer) to separate the main component from any process-related impurities or degradants.[4][17] Purity is typically reported as area percent.

  • Water Content (Karl Fischer Titration or TGA): Water is a common impurity that must be quantified. Karl Fischer titration is the gold standard for water determination. Alternatively, Thermogravimetric Analysis (TGA) can show a weight loss step at temperatures below ~150°C, which is often attributable to water and volatile solvents.[16][18]

  • Residual Solvents (GC-HS): Gas Chromatography with Headspace sampling is used to quantify any organic solvents remaining from the synthesis and purification process.

  • Inorganic Impurities (Residue on Ignition): This test, also known as sulfated ash, quantifies the amount of inorganic material in the sample. The sample is heated in the presence of sulfuric acid, and the weight of the remaining residue is measured.

Assay Determination

The assay is the definitive measure of the mass fraction of the pure substance. It is distinct from HPLC purity. The two most common approaches are the Mass Balance method and Quantitative NMR (qNMR).

  • Mass Balance: This is an indirect method where the assay is calculated by subtracting the percentages of all identified impurities from 100%.

    Assay (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

    This approach requires the accurate quantification of all impurity types.

  • Quantitative NMR (qNMR): This is a direct, primary method of quantification. The integral of a specific signal from the analyte is compared to the integral of a signal from a certified internal standard of known purity and weight (e.g., maleic acid, dimethyl sulfone).[15] The assay can be calculated directly without needing to quantify every impurity.

ParameterMethodTypical Acceptance CriteriaRationale
Identity MS, ¹H NMR, ¹³C NMR, IRSpectrum conforms to the known structure of this compound.Ensures the material is the correct chemical entity.
Purity (Organic) HPLC-UV≥ 99.5%Ensures minimal interference from related substances in analytical methods.[7]
Water Content Karl Fischer or TGA≤ 0.5%Water can affect stability and accurate weighing.
Inorganic Impurities Residue on Ignition≤ 0.1%High levels indicate contamination from inorganic salts or reagents.
Assay Mass Balance or qNMR99.0% - 101.0% (anhydrous, solvent-free basis)Provides the true potency value for accurate preparation of standard solutions.

Table 1: Summary of Analytical Characterization and Typical Acceptance Criteria.

Comparison with Rosuvastatin Calcium

While both forms can be used as reference standards, their properties make them suitable for different primary applications.

FeatureThis compoundRosuvastatin CalciumSupporting Rationale
Primary Use Case Purity/Impurity testing, Intermediate quantificationAPI potency and dosage form assaysThe ester is ideal for chromatographic methods due to solubility; the salt is the API and must be used for final product potency.[11]
Solubility High in ACN, MeOH, DMSOSparingly soluble in water, slightly soluble in ethanolThe non-polar ester group enhances solubility in organic solvents used for HPLC.[5][17]
Hygroscopicity Generally lowCan be hygroscopicCrystalline organic molecules are typically less hygroscopic than salt forms.
Traceability Qualified in-house or by a third partyOften available as a pharmacopeial standard (e.g., USP RS)Pharmacopeial standards provide direct regulatory traceability.[3]

Table 2: Performance Comparison of Rosuvastatin Derivatives as Reference Standards.

Experimental Protocols

The following are abbreviated, representative protocols. Full method validation in accordance with ICH Q2 guidelines is required before use.[10]

Protocol 1: Purity Determination by HPLC-UV
  • Chromatographic System: HPLC with UV detector, C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 30% B to 80% B over 25 minutes, followed by a 5-minute hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 242 nm.[19]

  • Standard Preparation: Accurately weigh ~10 mg of this compound RS and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution. Dilute further with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • Analysis: Inject the solution and integrate all peaks. Calculate the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Assay by Quantitative NMR (qNMR)
  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Maleic Acid (Certified, high purity).

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound and ~5 mg of Maleic Acid into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay D1 of at least 25 seconds, sufficient number of scans for good signal-to-noise).[15]

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for this compound (e.g., the vinyl proton at ~6.5 ppm) and the signal for the Maleic Acid internal standard (singlet at ~6.3 ppm).

  • Calculation: Use the standard qNMR equation to calculate the purity (assay) of the this compound, accounting for the weights, molecular weights, and number of protons for each integrated signal.

Conclusion

The qualification of this compound as a reference standard is a rigorous, evidence-based process that underpins the reliability of pharmaceutical analysis. It is not merely a material but a complete analytical solution, comprising the high-purity substance and its comprehensive data package. By understanding the scientific rationale behind each characterization step—from purification to the orthogonal analytical techniques used for identity, purity, and assay—researchers can use this standard with the highest degree of confidence, ensuring the accuracy and integrity of their analytical results and contributing to the development of safe and effective medicines.

References

  • Ciucanu, C. I., Rațiu, S., Crîșmariu, G. E., Olariu, S., & Ciucanu, I. (2022). DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA. STUDIA UNIVERSITATIS BABEŞ-BOLYAI CHEMA, 67(1).
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • ResearchGate. (2022). Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma.
  • SIELC Technologies. (2018). This compound.
  • ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.
  • Google Patents. (n.d.). US8309719B2 - Process for the preparation of methyl ester of rosuvastatin.
  • Google Patents. (n.d.). WO2009019211A1 - Process for the preparation of methyl ester of rosuvastatin.
  • Google Patents. (n.d.). CN105461636A - Synthetic method for this compound.
  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry.
  • Borer, M. (2019). Reference Standards and Regulatory Milestones. IRSS 2019.
  • ResearchGate. (n.d.). Electron ionization spectrum and chemical structure of this compound.
  • European Pharmaceutical Review. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.
  • Veeprho. (n.d.). 2,3,4,5-Dianhydro this compound.
  • ResolveMass Laboratories Inc. (n.d.). Choosing Reference Standards for API or Impurity.
  • SynZeal. (n.d.). Rosuvastatin Acid Methyl Ester.
  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification.
  • Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples.
  • de Oliveira, A. F., de Souza, A. C. B., & de Oliveira, M. A. L. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. Critical Reviews in Analytical Chemistry, 48(4), 265–276.
  • Siddiqui, F. A., Sher, N., & Shafi, N. (2017). High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. Pak. J. Pharm. Sci., 30(4), 1337-1342.
  • de Oliveira, A. F., de Souza, A. C. B., & de Oliveira, M. A. L. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. UNESP Institutional Repository.
  • ResearchGate. (n.d.). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review | Request PDF.
  • ResearchGate. (n.d.). DSC, TGA and DTA thermograms.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Goger, N. G. (2020). The application of qNMR for the determination of rosuvastatin in tablet form. Turkish Journal of Chemistry, 44(5), 1368-1378.
  • Veeprho. (n.d.). Rosuvastatin Isopropyl Ester.
  • Dr.Oracle. (n.d.). Is rosuvastatin the same as rosuvastatin calcium?.
  • Al-Mohizea, A. M., Al-Jenoobi, F. I., Mahrous, G. M., & Abdel-Rahman, A. A. (2019). Comparison of Rosuvastatin Calcium Tablets Marketed in Saudi Arabia Under Biowaiver Conditions: In Vitro Quality Control Dissolution Study. Saudi Pharmaceutical Journal, 27(6), 849-854.
  • Geneesmiddeleninformatiebank. (2020). Public Assessment Report Scientific discussion Rosuvastatine/Omega-3 vetzuren ethylesters 90 Kuhnil 5 mg/1000 mg.
  • USP-NF. (2024). Rosuvastatin Calcium.

Sources

A Comprehensive Guide to the Full Validation of an Analytical Method for Rosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, scientifically grounded framework for the full validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of rosuvastatin methyl ester. Moving beyond a simple checklist, this document elucidates the scientific rationale behind each validation parameter, offers a comparative perspective against alternative analytical techniques, and presents a self-validating protocol rooted in the principles of scientific integrity.

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed to manage dyslipidemia. While the active pharmaceutical ingredient (API) is typically the calcium salt, its methyl ester is a key intermediate in synthesis and a potential impurity.[1][2] A validated, stability-indicating analytical method is therefore crucial for quality control, ensuring the purity and stability of rosuvastatin and its intermediates.

This guide is structured to provide a comprehensive and practical approach to method validation, in alignment with the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) and the recently updated Q2(R2) guidelines.[3][4][5][6]

The Analytical Challenge and Method Selection

The primary analytical challenge lies in developing a method that is not only accurate and precise for the quantification of this compound but can also resolve it from its potential degradation products and related substances. A stability-indicating method is one that can provide an accurate measure of the analyte of interest, free from interference from any components that may be present in the sample matrix, including degradants.

High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent and robust technique for the analysis of statins and their related compounds.[7][8][9][10][11] Its advantages over other techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), include simpler sample preparation (no derivatization required for the ester) and suitability for non-volatile and thermally labile compounds. While Ultra-High-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution, a conventional HPLC method is often more accessible and readily available in many laboratories.

This guide will focus on the validation of a reversed-phase HPLC (RP-HPLC) method, a widely used and versatile technique for the separation of moderately polar to nonpolar compounds like this compound.

Proposed Stability-Indicating RP-HPLC Method

The following proposed RP-HPLC method is a starting point for validation, based on established methods for rosuvastatin and its esters.[7][9]

ParameterCondition
Column C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 50 mM Sodium Phosphate Monobasic Buffer (pH 2.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 242 nm
Column Temperature 30°C
Injection Volume 20 µL
Diluent Mobile Phase

Full Validation Protocol: A Step-by-Step Guide with Scientific Rationale

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose.[12][13][14] The following sections detail the experimental protocols and acceptance criteria for each validation parameter.

Specificity and Stability-Indicating Nature

Scientific Rationale: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For a stability-indicating method, this is paramount.

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions to induce degradation. The conditions should be harsher than those expected during normal handling and storage.

    • Acid Hydrolysis: 1 M HCl at 80°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH at 80°C for 24 hours.

    • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.[1]

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.

  • Analysis of Stressed Samples: Analyze the stressed samples alongside an unstressed sample and a blank (diluent).

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples. The peak purity index should be close to 1, indicating that the peak is spectrally homogeneous and not co-eluting with any degradants.

Acceptance Criteria:

  • The method must be able to resolve the this compound peak from all degradation product peaks and any other potential impurities.

  • The peak purity index for the analyte peak in the presence of its degradants should be greater than 0.99.

Linearity and Range

Scientific Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of this compound of known concentration.

  • From the stock solution, prepare a series of at least five calibration standards at different concentration levels, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be minimal (close to zero).

  • The data points should be randomly scattered around the regression line.

Accuracy

Scientific Rationale: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.

Experimental Protocol:

  • Prepare a placebo (a mixture of all the excipients in a formulation without the active ingredient) or use a known matrix.

  • Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision

Scientific Rationale: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and RSD.

  • Intermediate Precision (Inter-day and Inter-analyst Ruggedness):

    • Repeat the repeatability study on a different day with a different analyst and, if possible, on a different instrument.

    • Calculate the mean, standard deviation, and RSD for the data from both days.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Scientific Rationale: The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the y-intercepts of multiple regression lines.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 × (Standard Deviation of the Intercept / Slope)

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Scientific Rationale: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2°C)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analyze a system suitability solution and a sample under each of the modified conditions.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay results.

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits.

  • The assay results should not be significantly affected by the changes, with the RSD of the results being ≤ 2.0%.

Data Summary and Comparison

The following tables summarize the expected performance of the validated HPLC method and offer a comparison with a potential UPLC method and a previously reported GC-MS method for rosuvastatin (after derivatization to its methyl ester).

Table 1: Summary of Validation Parameters for the Proposed HPLC Method

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference from degradantsPass
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) -10 - 150
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD (µg/mL) -~0.1
LOQ (µg/mL) -~0.3
Robustness No significant impact on resultsPass

Table 2: Comparative Guide of Analytical Methods for this compound

FeatureProposed RP-HPLC MethodUPLC MethodGC-MS Method (after derivatization)
Principle Liquid ChromatographyUltra-High-Performance Liquid ChromatographyGas Chromatography-Mass Spectrometry
Sample Preparation Simple dissolutionSimple dissolutionDerivatization to a volatile ester required
Analysis Time ~10-15 min< 5 min~20-30 min
Resolution GoodExcellentExcellent
Sensitivity (LOQ) Moderate (~0.3 µg/mL)High (~0.1 µg/mL)Very High (~1.2 ng/mL in plasma)[14]
Specificity High (with PDA)Very High (with PDA/MS)Very High (based on mass fragmentation)
Cost (Instrument) ModerateHighHigh
Solvent Consumption ModerateLowLow
Best For Routine QC, stability studiesHigh-throughput screening, impurity profilingBioanalysis, trace level quantification

Visualizing the Workflow

A clear understanding of the validation workflow is essential for efficient execution.

ValidationWorkflow cluster_Plan Planning & Development cluster_Execution Experimental Execution cluster_Analysis Data Analysis & Reporting MD Method Development & Optimization VP Validation Protocol (Define Parameters & Criteria) MD->VP Spec Specificity (Forced Degradation) VP->Spec Lin Linearity & Range Spec->Lin DA Data Analysis & Statistical Evaluation Spec->DA Acc Accuracy (Recovery Studies) Lin->Acc Lin->DA Prec Precision (Repeatability & Intermediate) Acc->Prec Acc->DA LOD_LOQ LOD & LOQ Prec->LOD_LOQ Prec->DA Rob Robustness LOD_LOQ->Rob LOD_LOQ->DA Rob->DA VR Validation Report (Summarize Results) DA->VR

Caption: Workflow for the full validation of an analytical method.

Conclusion

The full validation of an analytical method for this compound is a critical exercise in ensuring the quality and reliability of pharmaceutical analysis. The detailed RP-HPLC method and validation protocol presented in this guide provide a robust framework for researchers and scientists. By understanding the scientific principles behind each validation parameter and considering the comparative advantages of different analytical techniques, professionals can confidently develop and validate methods that are fit for purpose and meet stringent regulatory requirements. This commitment to scientific integrity and thoroughness is fundamental to the development of safe and effective medicines.

References

  • A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. (n.d.). National Institutes of Health.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). Food and Drug Administration.
  • Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. (n.d.). Taylor & Francis Online.
  • Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation and Pharmaceutical Dosage form By RP-HPLC. (n.d.). International Journal of PharmTech Research.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations. (n.d.). National Institutes of Health.
  • PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. (2017, August 3). World Journal of Pharmacy and Pharmaceutical Sciences.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. (2023, January 3). MDPI.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • Process for the preparation of methyl ester of rosuvastatin. (n.d.). Google Patents.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Rondaxe.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Technopharma.
  • This compound. (2018, May 17). SIELC Technologies.
  • Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma. (2025, September 25). ResearchGate.
  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
  • Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. (n.d.). PubMed.
  • HPLC Method Validation for the Evaluation of Rosuvastatin: Application to Raw Material, Bulk and Pharmaceutical Products. (2025, August 6). ResearchGate.

Sources

A Senior Application Scientist's Guide to Enantiomeric Purity Determination of Rosuvastatin Methyl Ester: A Comparative Analysis of HPLC, SFC, and CE

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of rosuvastatin, ensuring the enantiomeric purity of key intermediates like rosuvastatin methyl ester is of paramount importance. The stereochemistry of the dihydroxyheptenoic acid side chain is critical to the therapeutic efficacy of rosuvastatin as a potent HMG-CoA reductase inhibitor. The desired (3R, 5S) enantiomer is the active moiety, while the presence of its stereoisomers can be considered impurities that may have different pharmacological profiles or potentially contribute to adverse effects.

This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The discussion is grounded in experimental data and explains the scientific rationale behind methodological choices, empowering you to select the most fitting approach for your laboratory's needs.

The Cornerstone of Chiral Analysis: Chiral Stationary Phases

The successful separation of enantiomers in both HPLC and SFC hinges on the use of a Chiral Stationary Phase (CSP). For rosuvastatin and its analogs, polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have proven to be highly effective. The chiral recognition mechanism of these CSPs is a complex interplay of various non-covalent interactions between the analyte and the chiral selector, which is a derivative of the polysaccharide coated or immobilized on a silica support. These interactions include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex with a specific enantiomer, leading to differential retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC is the most established and widely documented method for the enantiomeric purity assessment of rosuvastatin and its intermediates. The robustness and reliability of HPLC make it a staple in many pharmaceutical quality control laboratories.

The Scientific Rationale Behind Method Development

The selection of a polysaccharide-based CSP, such as Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)), is a logical starting point for this compound due to the presence of polar functional groups (hydroxyl and ester) and aromatic rings in the molecule. These features allow for multiple points of interaction with the chiral selector.

The mobile phase composition is critical for achieving optimal separation. A normal-phase elution mode, typically employing a mixture of an alkane (n-hexane or n-heptane) and an alcohol (2-propanol or ethanol), is commonly used. The alkane acts as a weak solvent, while the alcohol serves as a stronger eluting solvent that competes with the analyte for interaction sites on the CSP. The concentration of the alcohol is a key parameter to optimize; a lower concentration generally leads to longer retention times and better resolution, while a higher concentration speeds up the analysis at the potential cost of resolution. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often necessary to improve peak shape and reproducibility by suppressing the ionization of any residual acidic functionalities.

Experimental Protocol: Chiral HPLC

Below is a typical, validated HPLC method for the enantiomeric purity determination of rosuvastatin, which can be adapted for the methyl ester.

Chromatographic Conditions:

  • Column: Chiralpak® IB (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Heptane / 2-Propanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 242 nm

  • Injection Volume: 10 µL

  • Diluent: n-Heptane / 2-Propanol (1:1, v/v)

Method Validation Summary:

This method has been shown to be specific, precise, accurate, and linear for the quantification of the undesired enantiomer at levels as low as 0.07 µg/mL (Limit of Detection) and 0.2 µg/mL (Limit of Quantitation).

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, reduced solvent consumption, and unique selectivity. The mobile phase in SFC is typically supercritical carbon dioxide, often modified with a small amount of an organic solvent (co-solvent), such as an alcohol.

Why SFC Excels for Chiral Separations

The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates than in HPLC without a significant loss in efficiency. This translates to dramatically shorter analysis times. Furthermore, the use of CO₂ as the primary mobile phase component significantly reduces the consumption of organic solvents, making SFC a more environmentally friendly ("greener") technique. For this compound, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The change in the mobile phase from a liquid to a supercritical fluid can alter the chiral recognition mechanism, sometimes leading to improved resolution or a different elution order of the enantiomers.

Experimental Protocol: Chiral SFC

The following protocol is based on a method developed for the chiral analysis of a rosuvastatin intermediate, demonstrating the suitability of SFC for this class of compounds.

Chromatographic Conditions:

  • Column: ACQUITY UPC² Trefoil™ CEL1 (3.0 x 150 mm, 2.5 µm)

  • Mobile Phase: Supercritical CO₂ (A) and Methanol (B)

  • Gradient: Isocratic, 85% A and 15% B

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 1885 psi

  • Column Temperature: 40 °C

  • Detection: UV at 242 nm

  • Injection Volume: 1 µL

  • Diluent: Methanol

Key Performance Insight:

This SFC method can achieve a baseline separation of the enantiomers in under 3 minutes, a significant improvement over the typical 15-25 minute run times for HPLC methods.

Capillary Electrophoresis (CE): A High-Efficiency, Low-Volume Technique

Capillary Electrophoresis offers another orthogonal approach for chiral separations, characterized by its extremely high efficiency, low sample and reagent consumption, and rapid method development. In chiral CE, a chiral selector is added to the background electrolyte (BGE).

The Principle of Chiral CE

For the separation of neutral or weakly ionizable compounds like this compound, Micellar Electrokinetic Chromatography (MEKC) is the preferred mode of CE. In chiral MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. A chiral selector, most commonly a cyclodextrin derivative, is also included in the BGE. The enantiomers of this compound will partition differently between the aqueous buffer and the chiral selector-micelle complex, leading to different migration times.

The choice of cyclodextrin is crucial. For statins, derivatized β-cyclodextrins, such as (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), have been shown to be effective. The hydrophobic cavity of the cyclodextrin can include the aromatic portions of the rosuvastatin molecule, while the hydroxyl groups on the rim of the cyclodextrin can engage in hydrogen bonding, leading to chiral recognition.

Proposed Experimental Protocol: Chiral CE

While a specific method for this compound is not widely published, a scientifically sound starting point can be extrapolated from successful separations of other statins like fluvastatin.

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm effective length)

  • Background Electrolyte (BGE): 100 mM Borate buffer, pH 9.0, containing 30 mg/mL (2-hydroxypropyl)-β-cyclodextrin and 50 mM Sodium Dodecyl Sulfate (SDS)

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Detection: UV at 242 nm

  • Injection: Hydrodynamic (e.g., 50 mbar for 5 seconds)

Rationale for Conditions:

A basic pH is chosen to ensure a strong electroosmotic flow (EOF). The combination of SDS micelles and HP-β-CD provides the necessary separation medium and chiral selectivity.

Comparative Performance at a Glance

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase.Differential migration in an electric field due to partitioning with a chiral selector in the background electrolyte.
Speed Moderate (typically 15-25 min).Very Fast (typically < 5 min).Fast (typically 5-15 min).
Resolution Good to Excellent.Good to Excellent, often superior to HPLC.Excellent (very high theoretical plates).
Solvent Usage High (organic solvents).Low (primarily CO₂, small amount of co-solvent).Very Low (aqueous buffers).
Sample Volume Microliters.Microliters.Nanoliters.
Robustness High, very well-established.Good, becoming more mainstream.Moderate, sensitive to buffer composition and capillary surface.
Cost Moderate instrument cost, high solvent cost.Higher instrument cost, very low solvent cost.Low instrument and operating cost.
Scalability Well-established for preparative scale.Excellent for preparative scale.Analytical scale only.

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Diluent (e.g., Heptane/IPA) Sample->Dissolve Injector Autosampler/Injector Dissolve->Injector Column Chiral Column (e.g., Chiralpak IB) Injector->Column Pump HPLC Pump (Isocratic Flow) Pump->Column Detector UV Detector (242 nm) Column->Detector CDS Chromatography Data System Detector->CDS Report Calculate Enantiomeric Purity (%) CDS->Report

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Co-solvent (e.g., Methanol) Sample->Dissolve Injector Autosampler/Injector Dissolve->Injector Column Chiral Column (e.g., Trefoil CEL1) Injector->Column CO2_Pump CO2 Pump CO2_Pump->Column Modifier_Pump Modifier Pump Modifier_Pump->Column BPR Back Pressure Regulator Column->BPR Detector UV Detector (242 nm) BPR->Detector CDS Chromatography Data System Detector->CDS Report Calculate Enantiomeric Purity (%) CDS->Report

Caption: Supercritical Fluid Chromatography (SFC) Workflow.

Conclusion and Recommendations

The choice of analytical technique for determining the enantiomeric purity of this compound is dictated by the specific requirements of the analysis.

  • Chiral HPLC remains the gold standard for quality control environments due to its proven robustness, extensive validation history, and the availability of official methods in pharmacopeias for the active pharmaceutical ingredient. It is the most reliable choice when adhering to established regulatory standards.

  • Chiral SFC is the superior option for high-throughput screening and method development environments. Its incredible speed and reduced environmental impact make it a highly efficient and cost-effective tool for process monitoring and library screening. The data suggests that for this compound, SFC can provide equivalent or even better resolution than HPLC in a fraction of the time.

  • Chiral CE serves as an excellent orthogonal technique. Its fundamentally different separation mechanism makes it ideal for method validation (e.g., confirming peak purity) and for situations where sample volume is extremely limited. While requiring more nuanced method development, its high efficiency and low operating costs are attractive features for research and specialized analytical laboratories.

Ultimately, a well-equipped laboratory would benefit from having access to both chromatographic (HPLC or SFC) and electrophoretic (CE) techniques to leverage their complementary strengths in the comprehensive analysis of chiral molecules like this compound.

References

  • Moodbidri, P. V., et al. (2015). DEVELOPMENT AND VA- LIDATION OF CHIRAL HPLC METHOD FOR QUANTITATION OF ENANTIOMER IN ROSUVASTATIN CALCIUM. International Journal of Pharmaceutics and Drug Analysis, 3(9), 275-281.
  • Reddy, B., et al. (2015). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach.
  • Waters Corporation. (2016). Reaction Monitoring of a Rosuvastatin Synthesis Featuring Enantiopurity Determination by ACQUITY UPC², ACQUITY QDa, and Trefoil Column Technology.
  • Borman, P., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1-S12.
  • Trung, T. Q., et al. (2008). Chiral separation of fluvastatin enantiomers by capillary electrophoresis. Archives of Pharmacal Research, 31(8), 1066-1072.
  • Ghanem, A. (2007). Polysaccharide-based chiral stationary phases for enantioseparations in liquid-phase techniques: an overview. Methods in Molecular Biology, 2994, 99-117.
  • United States Pharmacopeia. (2021).
  • European Directorate for the Quality of Medicines & HealthCare. (2020). Rosuvastatin Calcium Monograph. European Pharmacopoeia 10.0.
  • Ghanem, A., & Hoenen, H. (2008). A comparison of HPLC and SFC chiral method development screening approaches for compounds of pharmaceutical interest. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 946-955.
  • Fanali, S. (1996). Identification of chiral drug isomers by capillary electrophoresis.

Decoding the Benchmark: A Comparative Guide to the Certificate of Analysis for Rosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of your research is intrinsically linked to the quality of your reference standards. A Certificate of Analysis (CoA) is more than a mere document; it is the foundational assurance of a reference standard's identity, purity, and fitness for purpose. This guide provides an in-depth exploration of the CoA for rosuvastatin methyl ester, a critical impurity and synthetic intermediate of the widely prescribed anti-hyperlipidemic agent, rosuvastatin.

As a senior application scientist, this guide is structured to not only dissect the components of a typical this compound CoA but also to provide a comparative perspective against its parent active pharmaceutical ingredient (API), rosuvastatin calcium. By understanding the nuances of these analytical certifications, researchers can ensure the accuracy and reliability of their drug development and quality control processes.

The Pivotal Role of a Well-Characterized Reference Standard

Reference standards are the bedrock of pharmaceutical analysis, serving as a benchmark for quality, purity, and potency.[1][2] Their rigorous characterization is not just a matter of good practice but a regulatory necessity, as stipulated by international guidelines such as those from the International Council on Harmonisation (ICH).[3][4][5] An inadequately characterized reference standard can lead to significant delays in drug development and potentially compromise the safety and efficacy of the final drug product.[6] this compound, as a key impurity, must be accurately identified and quantified to ensure the safety and quality of rosuvastatin drug products.

Anatomy of a this compound Certificate of Analysis

A Certificate of Analysis for a high-quality this compound reference standard is a comprehensive document detailing the results of a battery of analytical tests. Below is a breakdown of the critical components and the scientific rationale behind them.

Table 1: Representative Certificate of Analysis for this compound
TestMethodSpecificationResult
Appearance Visual InspectionWhite to Off-White SolidConforms
Identification
¹H-NMR500 MHz NMR SpectrometerConforms to structureConforms
Mass SpectrometryESI-MSConforms to structureConforms
IR SpectroscopyFTIRConforms to reference spectrumConforms
Purity
Chromatographic PurityHPLC (UV at 242 nm)≥ 98.0%99.5%
Physical Properties
Melting PointCapillary MethodReport Value155-157 °C
Volatiles
Loss on Drying (LOD)TGA≤ 1.0%0.3%
Storage 2-8 °C, protect from light

In-Depth Analysis of CoA Components

Identification: Confirming the Molecular Identity

The first and most critical aspect of a CoA is the unambiguous confirmation of the chemical structure. For this compound, a multi-technique approach is employed to provide orthogonal verification.

  • Proton Nuclear Magnetic Resonance (¹H-NMR): The Molecular Fingerprint

    ¹H-NMR spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environment of each proton. The spectrum of this compound is expected to show characteristic peaks corresponding to the protons of the methyl ester group, the dihydroxy heptenoate chain, and the substituted pyrimidine ring. The conformity of the obtained spectrum with the expected structure is a primary confirmation of identity.

  • Mass Spectrometry (MS): The Molecular Weight Gatekeeper

    Mass spectrometry determines the mass-to-charge ratio of the molecule, providing a precise molecular weight. For this compound (C₂₃H₃₀FN₃O₆S), the expected molecular weight is approximately 495.56 g/mol .[7] Electron ionization mass spectrometry would show a molecular ion peak (M+•) at m/z 495.[8][9] The fragmentation pattern, which includes losses of methanol and water molecules, provides further structural confirmation.[8][9]

  • Infrared (IR) Spectroscopy: The Functional Group Map

    IR spectroscopy identifies the functional groups present in a molecule by their characteristic absorption of infrared radiation. The IR spectrum of this compound will exhibit distinct peaks for the hydroxyl (-OH), carbonyl (C=O) of the ester, and sulfonyl (S=O) groups, confirming their presence.

Purity: Quantifying the Undesirables

The purity of a reference standard is paramount for its use in quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the chromatographic purity of this compound.

  • The Causality of Chromatographic Purity: The HPLC method separates the this compound from any process-related impurities or degradation products. The area of the main peak relative to the total area of all peaks gives a quantitative measure of purity. A high purity value (typically ≥ 98.0%) ensures that the reference standard will not introduce significant errors in the quantification of impurities in the API.

    Experimental Workflow: HPLC Purity Determination

    The following diagram illustrates a typical workflow for determining the purity of this compound using HPLC.

    HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting Standard_Prep Prepare this compound Reference Standard Solution Sample_Prep Prepare Sample Solution of the Batch to be Certified HPLC_System HPLC System with UV Detector (e.g., C18 column, mobile phase of acetonitrile/water with acid) Standard_Prep->HPLC_System Sample_Prep->HPLC_System Injection Inject Standard and Sample Solutions into HPLC HPLC_System->Injection Chromatogram Generate Chromatograms Injection->Chromatogram Peak_Integration Integrate Peak Areas in Chromatograms Chromatogram->Peak_Integration Purity_Calc Calculate Purity: (Area of Main Peak / Total Area) x 100 Peak_Integration->Purity_Calc CoA_Report Report Purity Result on Certificate of Analysis Purity_Calc->CoA_Report

    Caption: Workflow for HPLC Purity Analysis of this compound.

Physical and Chemical Properties: Ensuring Stability and Consistency
  • Melting Point: While not a definitive test for identity or purity, the melting point provides a useful physical characteristic of the crystalline solid. A sharp melting range can be indicative of high purity.

  • Loss on Drying (LOD)/Thermogravimetric Analysis (TGA): This test determines the amount of volatile matter, primarily water and residual solvents, in the sample. A low LOD value is crucial as excess volatiles can affect the accuracy of weighing the reference standard for preparing standard solutions.

Comparative Analysis: this compound vs. Rosuvastatin Calcium

Understanding the differences in the CoA of this compound and its corresponding API, rosuvastatin calcium, is vital for their appropriate use in drug development.

Table 2: Comparison of Key CoA Parameters
ParameterThis compound (Impurity Standard)Rosuvastatin Calcium (API Reference Standard)Rationale for Differences
Primary Use Identification and quantification of a specific process impurity.Assay of the active pharmaceutical ingredient in the drug product.The intended use dictates the stringency and focus of the characterization.
Purity Specification Typically ≥ 98.0% (as an impurity standard).Typically ≥ 99.0% (as an API standard).API standards require higher purity to ensure accurate potency determination of the final drug product.
Solubility Soluble in organic solvents like acetonitrile and methanol.Sparingly soluble in water, soluble in organic solvents.[10]The ester is more lipophilic than the calcium salt, affecting the choice of solvents for analysis.
Hygroscopicity Generally less hygroscopic.Can be hygroscopic, requiring careful control of water content.The salt form is more likely to absorb atmospheric moisture, making water content a more critical parameter to control.
Additional Tests Primarily focused on identity and chromatographic purity.May include tests for related substances, enantiomeric purity, and heavy metals.The API standard requires a more extensive impurity profile to ensure the overall safety and quality of the drug substance. Enantiomeric purity is critical for chiral drugs like rosuvastatin.

Experimental Protocols: A Closer Look

Protocol 1: HPLC Method for Purity Determination of this compound
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid). A common isocratic mobile phase is acetonitrile:water (40:60, v/v) with pH adjusted to 3.5 with phosphoric acid.[11]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 242 nm.[11]

    • Column Temperature: 25 °C.

  • Preparation of Solutions:

    • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

    • Sample Solution: Prepare a solution of the this compound batch to be certified in the diluent at the same concentration as the standard solution.

  • Procedure:

    • Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

    • Record the chromatograms for a sufficient run time to allow for the elution of all potential impurities.

  • Calculation:

    • Calculate the percentage purity by the area normalization method:

      • % Purity = (Area of the this compound peak / Total area of all peaks) x 100.

Protocol 2: ¹H-NMR for Structural Confirmation
  • Instrumentation: 500 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the ¹H-NMR spectrum using standard parameters.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks to determine the relative number of protons.

    • Assign the chemical shifts to the corresponding protons in the this compound structure.

    • Compare the obtained spectrum with a reference spectrum or with theoretical predictions to confirm the structure.

The Logic of a Self-Validating System

The suite of analytical tests described in a comprehensive CoA for this compound constitutes a self-validating system. The orthogonal nature of the techniques provides a high degree of confidence in the material's identity and purity.

Self_Validating_System cluster_identity Structural Identity Confirmation cluster_purity Purity & Properties Assessment cluster_confidence Overall Confidence in the Reference Standard NMR NMR (Proton Environment) MS Mass Spectrometry (Molecular Weight) High_Confidence High Confidence in Identity, Purity, and Potency NMR->High_Confidence Orthogonal Verification IR IR Spectroscopy (Functional Groups) MS->High_Confidence Orthogonal Verification IR->High_Confidence Orthogonal Verification HPLC HPLC (Chromatographic Purity) TGA TGA/LOD (Volatiles) HPLC->High_Confidence Comprehensive Characterization MP Melting Point (Physical Constant) TGA->High_Confidence Comprehensive Characterization MP->High_Confidence Comprehensive Characterization

Caption: A self-validating system for reference standard characterization.

For instance, while ¹H-NMR confirms the connectivity of atoms, mass spectrometry verifies the overall molecular formula. HPLC, in turn, ensures that the material being analyzed by these spectroscopic techniques is indeed the main component and not a mixture of closely related substances. This integrated approach leaves little room for ambiguity regarding the quality of the reference standard.

Conclusion: The CoA as a Cornerstone of Quality

The Certificate of Analysis for this compound is a testament to the rigorous scientific scrutiny required for pharmaceutical reference standards. For researchers and drug development professionals, a thorough understanding of each component of the CoA is not just beneficial but essential for ensuring the validity of their analytical data and the ultimate quality and safety of the final pharmaceutical product. By appreciating the causality behind the analytical choices and the comparative nuances between different reference standards, the scientific community can uphold the highest standards of quality and integrity in the pursuit of advancing healthcare.

References

  • Ciucanu, C. I., et al. (2022). DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA. Farmacia, 70(2), 274-280.
  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards.
  • Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.
  • ResolveMass Laboratories Inc. (2025). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Aragen Bioscience. (n.d.). Reference Standard Qualification.
  • Scribd. (n.d.). Tutorial Reference Standards_v9 PDF.
  • Certificate of Analysis. (2025). Rosuvastatin 5-Oxo Acid Methyl Ester.
  • ICH. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?
  • Pharma Specialists. (2021). Referencing Approved Drug Products in ANDA Submissions.
  • FDA. (n.d.). Draft Guidance for Industry: Referencing Approved Drug Products in ANDA Submissions.
  • ComplianceOnline. (n.d.). Referencing Approved Drug Products in ANDA Submissions Guidance for Industry.
  • Qualio. (2025). The complete guide to the ICH Q7 guidelines.
  • Lachman Consultants. (2017). Reference Listed Drug, Reference Standard, Basis of Submission - FDA Guidance Sheds New Light.
  • BioProcess International. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices.
  • SynZeal. (n.d.). Rosuvastatin Acid Methyl Ester.
  • FDA. (2017). FDA Guidance on Differences Between RLD and Reference Standard for ANDA Applicants.
  • Google Patents. (n.d.). WO2009019211A1 - Process for the preparation of methyl ester of rosuvastatin.
  • BioProcess International. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Development and Validation of Reversed-Phase HPLC Method for Simultaneous Estimation of Rosuvastatin and Fenofibrate in Tablet Dosage Form.
  • APIC (CEFIC). (2022). ICH-Q7-How-To-Do-version17_cleandocument_241122.pdf.
  • YMER. (2023). analytical procedure for determination of rosuvastatin calcium through reverse phase hplc and its.
  • NIH. (n.d.). A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets.
  • MDPI. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations.
  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification.
  • Dr.Oracle. (2025). Is rosuvastatin the same as rosuvastatin calcium?.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2025). Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma.
  • Farmacia Journal. (2022). DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA.
  • ResearchGate. (n.d.). 1H NMR Spectrum of pure rosuvastatin calcium.
  • PubChem. (n.d.). Rosuvastatin.
  • NIH. (n.d.). Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and Supramolecular Complexes.

Sources

A Comparative Guide to Rosuvastatin Methyl Ester and Rosuvastatin Ethyl Ester in Pharmaceutical Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, particularly in the quality control and development of rosuvastatin-based therapeutics, the use of appropriate reference standards is paramount. Among these, the methyl and ethyl esters of rosuvastatin serve as critical tools for researchers and drug development professionals. This guide provides an in-depth comparison of rosuvastatin methyl ester and rosuvastatin ethyl ester, offering objective insights into their performance in analytical assays, supported by experimental data and established scientific principles.

Rosuvastatin, a competitive inhibitor of HMG-CoA reductase, is widely prescribed to manage dyslipidemia.[1] Its ester derivatives, specifically the methyl and ethyl esters, are primarily utilized as reference standards for impurities and in the validation of analytical methods.[2][3] Understanding the nuanced differences between these two esters is crucial for accurate quantification and characterization of rosuvastatin and its related substances.

Physicochemical Properties: A Tale of Two Esters

The fundamental difference between this compound and rosuvastatin ethyl ester lies in the esterifying group attached to the carboxylic acid moiety of the parent rosuvastatin molecule. This seemingly minor structural variation imparts distinct physicochemical properties that influence their behavior in analytical systems.

PropertyThis compoundRosuvastatin Ethyl Ester
Molecular Formula C23H30FN3O6S[4][5]C24H32FN3O6S[6][7]
Molecular Weight 495.56 g/mol [4][5]509.6 g/mol [6]
CAS Number 147118-40-9[4][8]851443-04-4[3][9]
Appearance White Solid[10]White to Off-White Solid[11]
Solubility Slightly soluble in DMSO and Methanol[12]Slightly soluble in DMSO and Methanol[7]
Storage 2-8°C Refrigerator[10]2-8°C[7]

The addition of an ethyl group in place of a methyl group results in a slightly higher molecular weight for the ethyl ester. While both compounds exhibit similar solubility in common organic solvents, their subtle differences in polarity can lead to variations in retention times during chromatographic separation.

The Role in Analytical Assays: Reference Standards and Impurities

Both this compound and rosuvastatin ethyl ester are classified as impurities or related compounds of rosuvastatin.[3][12] They are indispensable in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the purity and quality of the final drug product.

These esters can be formed during the synthesis of rosuvastatin or as degradation products.[12] Therefore, their accurate identification and quantification are regulatory requirements. They serve as qualified reference standards for:

  • Method Development and Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods.[2][3]

  • Impurity Profiling: Identifying and quantifying impurities in the active pharmaceutical ingredient (API) and finished dosage forms.

  • Stability Studies: Assessing the degradation pathways of rosuvastatin under various stress conditions.[13]

Comparative Analysis via HPLC-UV: A Practical Workflow

High-Performance Liquid Chromatography coupled with UV detection is a cornerstone technique for the analysis of rosuvastatin and its related compounds.[1][14] The following protocol outlines a comparative analysis of rosuvastatin methyl and ethyl esters.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis S1 Weigh Rosuvastatin Methyl and Ethyl Ester Standards S2 Dissolve in Diluent (Acetonitrile:Water 50:50) S1->S2 S3 Prepare a Mixed Standard Solution S2->S3 H1 Inject Mixed Standard into HPLC System S3->H1 Injection H2 Chromatographic Separation (C18 Column) H1->H2 H3 UV Detection at 242 nm H2->H3 D1 Record Chromatograms H3->D1 Data Acquisition D2 Compare Retention Times (RT) and Peak Areas D1->D2 D3 Assess Resolution between the Two Esters D2->D3

Caption: Workflow for the comparative HPLC-UV analysis of rosuvastatin esters.

Detailed Experimental Protocol

Objective: To separate and compare this compound and rosuvastatin ethyl ester using a reversed-phase HPLC-UV method.

1. Materials and Reagents:

  • This compound Reference Standard[8]

  • Rosuvastatin Ethyl Ester Reference Standard[15]

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)[1]

  • Phosphoric Acid (for pH adjustment)[14]

2. Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or similar)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[14][16]

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (pH adjusted to 3.5 with phosphoric acid) in a 40:60 (v/v) ratio.[14]

  • Flow Rate: 1.0 mL/min[17]

  • Column Temperature: 40°C[17]

  • Detection Wavelength: 242 nm[13]

  • Injection Volume: 10 µL[17]

4. Standard Solution Preparation:

  • Stock Solutions (500 µg/mL): Accurately weigh 25 mg of each ester reference standard and transfer to separate 50 mL volumetric flasks. Add approximately 30 mL of diluent (Acetonitrile:Water, 50:50 v/v), sonicate to dissolve, and then dilute to the mark with the diluent.[14]

  • Working Standard Solution (50 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the mobile phase to achieve a final concentration of 50 µg/mL for each ester.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the mixed working standard solution into the chromatograph.

  • Record the chromatogram for a sufficient run time to allow for the elution of both peaks.

  • Identify the peaks corresponding to this compound and rosuvastatin ethyl ester based on their expected retention times.

Expected Outcome: Due to the slightly more non-polar nature of the ethyl ester compared to the methyl ester, it is anticipated to have a longer retention time on a reversed-phase C18 column. The two peaks should be well-resolved, allowing for their individual quantification.

Logical Relationship of Rosuvastatin and its Esters in Assays

G cluster_assay Pharmaceutical Assay cluster_impurities Reference Standards / Impurities API Rosuvastatin (API) AssayMethod Analytical Method (e.g., HPLC-UV) API->AssayMethod MethylEster Rosuvastatin Methyl Ester MethylEster->AssayMethod Used to Validate EthylEster Rosuvastatin Ethyl Ester EthylEster->AssayMethod Used to Validate

Caption: Role of ester standards in validating rosuvastatin analytical methods.

Conclusion

Both this compound and rosuvastatin ethyl ester are crucial for the robust analysis of rosuvastatin drug products. While they share many similarities, their distinct chromatographic behavior necessitates their individual use as reference standards. The choice between them depends on the specific impurity profile of the rosuvastatin synthesis or degradation pathway being investigated. A well-developed and validated analytical method, as described in this guide, will be capable of resolving and accurately quantifying both esters, thereby ensuring the safety and efficacy of rosuvastatin medications.

References

  • SynZeal. (n.d.). Rosuvastatin Acid Methyl Ester | 147118-40-9.
  • Pharmaffiliates. (n.d.). Rosuvastatin-impurities.
  • SynThink Research Chemicals. (n.d.). This compound | 147118-40-9.
  • YMER. (n.d.). Analytical procedure for determination of rosuvastatin calcium through reverse phase hplc and its.
  • MDPI. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations.
  • ScienceRise: Pharmaceutical Science. (2023). Development of the spectrophotometric method for the determination of rosuvastatin in tablets by using bromophenol blue.
  • SynZeal. (n.d.). Rosuvastatin FP Impurity A | 851443-04-4.
  • Chinese Pharmaceutical Journal. (2017). HPLC Method with Correction Factor for Determination of Related Substances in Compound Ezetimibe and Rosuvastatin Calcium Tablets.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Rosuvastatin ethyl ester.
  • LookChem. (n.d.). Cas 851443-04-4,Rosuvastatin ethyl ester.
  • Pharmaffiliates. (n.d.). CAS No : 147118-40-9 | Product Name : this compound.
  • Royal Society of Chemistry. (2015). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry.
  • PubMed. (2011). Simultaneous determination of rosuvastatin and atorvastatin in human serum using RP-HPLC/UV detection: method development, validation and optimization of various experimental parameters.
  • Veeprho. (n.d.). Rosuvastatin Ethyl Ester Impurity | CAS 851443-04-4.
  • Pak. J. Pharm. Sci. (2018). High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms.
  • NIH. (2015). Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations.
  • Semantic Scholar. (n.d.). DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION.
  • ResearchGate. (2022). DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA.
  • International Asian Journal of Pharmaceutical Sciences. (2016). a new stability indicating method development and validation of rp-hplc method for the simultaneous estimation of rosuvastatin calcium and fenofibrate in tablet dosage form.
  • ResearchGate. (2014). Selective chromatographic methods for the determination of Rosuvastatin calcium in the presence of its acid degradation products.
  • ResearchGate. (2022). Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma.

Sources

A Comparative Guide to the Impurity Profiling of Rosuvastatin Methyl Ester and Rosuvastatin Calcium

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular therapeutics, Rosuvastatin stands as a cornerstone in the management of dyslipidemia. Administered clinically as its calcium salt, the journey from synthesis to stable drug product is a testament to rigorous chemical process control and analytical oversight. A critical aspect of this oversight is impurity profiling, a discipline dedicated to the identification, quantification, and control of all extraneous chemical entities that may coexist with the active pharmaceutical ingredient (API). These impurities can arise from the synthetic route, degradation of the API, or interaction with excipients and packaging.

This guide provides an in-depth comparative analysis of the impurity profiles of two closely related forms of Rosuvastatin: the therapeutic agent, Rosuvastatin Calcium, and its key synthetic intermediate, Rosuvastatin Methyl Ester. Understanding the distinct and overlapping impurity landscapes of these two molecules is paramount for researchers, process chemists, and quality control analysts in the pharmaceutical industry. This document will elucidate the mechanistic origins of their respective impurities, provide validated analytical methodologies for their characterization, and offer insights into the causal relationships that govern their formation.

The Genesis of Impurities: A Tale of Two Molecules

The impurity profile of an active pharmaceutical ingredient is intrinsically linked to its chemical structure and the process by which it is manufactured and stored. While Rosuvastatin Calcium and its methyl ester share a common core structure, their differing functional groups at the terminus of the heptenoic acid side chain—a carboxylate salt versus a methyl ester—profoundly influence their reactivity, degradation pathways, and consequently, their impurity profiles.

Process-Related Impurities: A Divergence in Synthesis

Rosuvastatin Calcium , as the final API, carries the cumulative history of its multi-step synthesis. Impurities can be introduced at any stage, from starting materials to the final salt formation. Common process-related impurities include stereoisomers (such as the 3R, 5R and 3S, 5R isomers), by-products from incomplete reactions, and residual reagents.[1] One notable synthetic pathway involves the Wittig reaction of a pyrimidine carbaldehyde with a phosphonium ylide, followed by stereoselective reduction and hydrolysis of a methyl or tert-butyl ester intermediate.[1] Impurities can therefore include unreacted intermediates, products of side reactions, and diastereomers.

This compound is often a penultimate intermediate in the synthesis of Rosuvastatin Calcium.[2] Its impurity profile will therefore encompass many of the same upstream process-related impurities. However, the final esterification or transesterification step to produce the methyl ester can introduce its own unique set of impurities. For instance, the use of a titanium isopropoxide catalyst in some synthetic routes is intended to minimize the formation of ether by-products.[3] If the methyl ester is the intended final product for research or as a reference standard, its purification process will differ from that of the calcium salt, potentially leading to a different final impurity profile.

Degradation Pathways: The Influence of the Carboxyl Terminus

Forced degradation studies are a cornerstone of impurity profiling, providing a predictive insight into the stability of a drug substance under various stress conditions. Rosuvastatin Calcium is known to be susceptible to degradation under acidic and photolytic conditions, while showing relative stability in neutral and basic media.[4]

A key degradation pathway for Rosuvastatin Calcium under acidic conditions is the formation of its corresponding lactone.[5] This intramolecular cyclization is a common reaction for γ-hydroxy acids. Additionally, under certain acidic conditions, hydrolysis of the sulfonamide linkage can occur. Photolytic degradation can lead to a variety of complex products.[2]

This compound , by virtue of its ester functionality, exhibits different degradation susceptibilities. While likely susceptible to similar photolytic degradation pathways affecting the core molecule, its primary hydrolytic degradation pathway will be the saponification (under basic conditions) or acid-catalyzed hydrolysis of the ester to form Rosuvastatin free acid. Interestingly, under acidic stress, Rosuvastatin Calcium can degrade to form this compound, highlighting the interconnectedness of their degradation profiles.[6] The propensity for lactonization of the methyl ester itself is significantly lower than that of the free carboxylic acid.

Comparative Impurity Profile: A Tabular Summary

The following table summarizes the key known and potential impurities for both this compound and Rosuvastatin Calcium, categorized by their likely origin.

Impurity Name/TypeLikely OriginThis compoundRosuvastatin Calcium
Rosuvastatin Lactone Degradation (Acidic)MinorMajor
Rosuvastatin anti-isomer (3R, 5R) Process-RelatedPotentialKnown
Other Diastereomers Process-RelatedPotentialKnown
5-Keto Rosuvastatin Process-RelatedPotentialKnown
Unreacted Intermediates Process-RelatedPotentialPotential
Ether By-products Process-RelatedPotential (synthesis dependent)Potential (synthesis dependent)
Rosuvastatin Free Acid Degradation (Hydrolysis)MajorN/A (is the API)
Oxidative Degradants Degradation (Oxidative)PotentialKnown
Photolytic Degradants Degradation (Photolytic)PotentialKnown

Experimental Protocols for Comparative Impurity Profiling

A robust and validated analytical method is essential for the accurate and reliable profiling of impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometric detection are the methods of choice.[7][8]

Protocol 1: UPLC-UV Method for the Separation and Quantification of Rosuvastatin and its Impurities

This protocol is designed as a stability-indicating method capable of separating the parent compound from its key process-related and degradation impurities.

1. Chromatographic System:

  • System: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm).[7]

  • Column Temperature: 55 °C.[7]

  • Mobile Phase: Methanol and 0.025% Trifluoroacetic Acid (TFA) in water (55:45 v/v).[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Detection Wavelength: 240 nm.[7]

  • Injection Volume: 2 µL.

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of Rosuvastatin reference standard in the mobile phase. Prepare working standards by serial dilution.

  • Sample Solution (Rosuvastatin Calcium): Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.[7]

  • Sample Solution (this compound): Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

3. Forced Degradation Study:

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 2 hours. Neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2 hours. Neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours, then dissolve in the mobile phase.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a defined period.

4. Data Analysis:

  • Integrate all peaks in the chromatograms.

  • Calculate the percentage of each impurity using the relative peak area method, applying appropriate relative response factors if known.

Workflow for Comparative Impurity Profiling

The following diagram illustrates a comprehensive workflow for the comparative impurity profiling of this compound and Rosuvastatin Calcium.

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analytical Method cluster_3 Data Analysis & Comparison Rosuvastatin\nMethyl Ester Rosuvastatin Methyl Ester Acid Acid Rosuvastatin\nMethyl Ester->Acid Stress Conditions Rosuvastatin\nCalcium Rosuvastatin Calcium Rosuvastatin\nCalcium->Acid Base Base UPLC_UV UPLC-UV Analysis Acid->UPLC_UV Degraded Samples Oxidative Oxidative Thermal Thermal Photolytic Photolytic LC_MS LC-MS/MS for Identification UPLC_UV->LC_MS Peak Elucidation Quantification Quantification of Impurities UPLC_UV->Quantification Identification Structural Identification LC_MS->Identification Profile_Comparison Impurity Profile Comparison Quantification->Profile_Comparison Identification->Profile_Comparison

Caption: Workflow for comparative impurity profiling.

Conclusion

The impurity profiles of this compound and Rosuvastatin Calcium are intricately linked yet distinct. The methyl ester, as a key synthetic intermediate, shares many process-related impurities with the final calcium salt. However, its own synthesis and purification can introduce unique by-products. Their degradation pathways diverge based on the reactivity of the carboxylate salt versus the methyl ester, with the former being more prone to lactonization and the latter to hydrolysis.

A thorough understanding of these differences, supported by robust analytical methodologies as outlined in this guide, is crucial for ensuring the quality, safety, and efficacy of Rosuvastatin drug products. By applying these principles, researchers and drug development professionals can effectively navigate the complexities of impurity control and contribute to the delivery of high-quality medicines.

References

  • LC-MS/TOF, LC-MSn, On-Line H/D Exchange and LC-NMR Studies on Rosuvastatin Degradation and in Silico Determination of Toxicity of Its Degradation Products: A Comprehensive Approach During Drug Development. Analytical and Bioanalytical Chemistry.
  • Development and validation of a stability indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms. ResearchGate.
  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. National Institutes of Health.
  • Synthetic method for this compound. Google Patents.
  • Rosuvastatin Impurities. SynZeal.
  • DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA. Farmacia.
  • Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug. Der Pharma Chemica.
  • Suggested scheme for the acid degradation of rosuvastatin calcium. ResearchGate.
  • Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma. ResearchGate.
  • Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. SciSpace.
  • Rosuvastatin degradation products. Google Patents.
  • Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Royal Society of Chemistry.

Sources

A Comparative Guide to Robustness Testing for Rosuvastatin Methyl Ester Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of robustness testing strategies for analytical methods quantifying rosuvastatin methyl ester. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring the development of reliable and transferable analytical methods. We will explore the foundational principles of robustness as defined by international guidelines, present a detailed experimental protocol for a modern UPLC method, and compare its performance against traditional HPLC approaches through supporting data.

The Imperative of Robustness in Pharmaceutical Analysis

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of hyperlipidemia. Its methyl ester form can be encountered as a process-related impurity, a metabolite, or a derivatized analyte for specific analytical techniques like gas chromatography.[1][2] The accurate quantification of this compound is critical for ensuring the safety and efficacy of the final drug product. An analytical method, no matter how precise or accurate under ideal conditions, is of little practical value if it fails to deliver consistent results when faced with the minor, inevitable variations of day-to-day laboratory work.

This is the essence of robustness: a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3] The International Council for Harmonisation (ICH), in its Q2(R2) guideline, mandates the evaluation of robustness to demonstrate the method's reliability during normal usage.[4][5][6] A robust method ensures seamless transfer between different laboratories, instruments, and analysts, a prerequisite for modern pharmaceutical development and quality control.

Strategic Design of a Robustness Study

A robustness study is not a random check; it is a systematic investigation into a method's operational limits. The core principle involves identifying critical method parameters—those most likely to influence test results—and intentionally varying them within a realistic range.

Key Parameters for Chromatographic Methods:

The selection of parameters is rooted in chromatographic theory and experience. For a reversed-phase HPLC or UPLC method for rosuvastatin analysis, the following are critical:

  • Mobile Phase pH (e.g., ± 0.2 units): Rosuvastatin contains a carboxylic acid group, making its retention time highly sensitive to the pH of the mobile phase. Minor shifts in pH can alter its ionization state, significantly impacting peak shape and retention.

  • Mobile Phase Composition (e.g., ± 2% absolute organic): The ratio of organic solvent (like acetonitrile or methanol) to the aqueous buffer dictates the eluting strength of the mobile phase. Variations can cause proportional shifts in retention times for all analytes.[7]

  • Column Temperature (e.g., ± 5 °C): Temperature affects solvent viscosity and mass transfer kinetics. A change can alter elution times and, in some cases, the resolution between closely eluting peaks.

  • Flow Rate (e.g., ± 10%): Variations in flow rate directly and predictably impact retention times. The key is to ensure that these shifts do not compromise the resolution of critical peak pairs.[7]

  • Detection Wavelength (e.g., ± 2-4 nm): This tests the detector's specificity. The response should not change significantly if the wavelength drifts slightly from the analyte's absorbance maximum (λmax), which for rosuvastatin is typically around 240-242 nm.[7][8]

  • Column Lot/Batch: Different batches of the same column type can have slight variations in packing and surface chemistry. Testing on a different lot ensures the method is not dependent on a single, unique column.[7]

The study can be executed using a "one-factor-at-a-time" (OFAT) approach or a more efficient Design of Experiments (DoE) model, which can also reveal interactions between parameters.

Experimental Framework: A UPLC Method Protocol

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher efficiency, better resolution, and faster analysis times, primarily due to the use of columns with sub-2 µm particles.[9] However, these high-efficiency systems can also be more sensitive to small procedural variations, making robustness testing paramount.

The following protocol details a robustness study for a stability-indicating UPLC method for this compound.

Objective

To evaluate the robustness of a reversed-phase UPLC method for the quantification of this compound and to define its operational limits.

Materials & Instrumentation
  • Reference Standard: this compound

  • Reagents: Acetonitrile (UPLC/MS Grade), Methanol (UPLC/MS Grade), Formic Acid (LC-MS Grade)

  • Instrumentation: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[9][10]

Standard Chromatographic Conditions (Nominal)
  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (v/v) [40:60].[11]

  • Flow Rate: 0.5 mL/min[9]

  • Column Temperature: 40 °C

  • Detection Wavelength: 241 nm

  • Injection Volume: 1.0 µL

  • Standard Concentration: 50 µg/mL

Robustness Experimental Design

The study will be conducted by varying one parameter at a time while keeping others at their nominal conditions. A system suitability solution (containing this compound and a closely eluting impurity, if available, to test resolution) is injected in replicate (n=6) at each condition.

ParameterVariation Low (-)Nominal ConditionVariation High (+)
Flow Rate (mL/min) 0.450.500.55
Column Temp (°C) 354045
Organic Content (%) 38% Acetonitrile40% Acetonitrile42% Acetonitrile
Wavelength (nm) 239241243
Acceptance Criteria

The method is considered robust if all system suitability test (SST) parameters remain within the predefined limits across all tested conditions.

  • Peak Area %RSD: ≤ 2.0%

  • Tailing Factor (Tf): ≤ 2.0

  • Theoretical Plates (N): ≥ 5000

  • Resolution (Rs): ≥ 2.0 (between this compound and any adjacent peak)

Visualizing the Robustness Workflow

Robustness_Workflow Robustness Testing Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Conclusion A Define Nominal Method (e.g., UPLC Conditions) B Identify Critical Parameters (Flow Rate, Temp, pH, etc.) A->B C Set Variation Ranges (e.g., Flow Rate ±10%) B->C D Define SST Acceptance Criteria (%RSD, Tailing, Resolution) C->D E Run SST at Nominal Conditions F Vary ONE Parameter (e.g., Increase Flow Rate) E->F G Equilibrate System F->G H Run SST at Varied Condition G->H I Repeat for All Parameters H->I J Compile & Tabulate All SST Data K Compare Results Against Acceptance Criteria J->K L All Criteria Met? K->L M Method is Robust L->M Yes N Method is NOT Robust (Re-evaluate or Tighten Controls) L->N No

Caption: A flowchart illustrating the systematic process of a robustness study.

Data Analysis: A Comparative Summary

The following table summarizes hypothetical but representative data from the robustness study described above. This allows for a direct comparison of the method's performance under stress.

Table 1: Robustness Study Results for this compound UPLC Method

Parameter VariedConditionRetention Time (min)Peak Area %RSD (n=6)Tailing Factor (Tf)Theoretical Plates (N)Result
Baseline Nominal 4.52 0.45% 1.15 18,500 Pass
Flow Rate 0.45 mL/min (-)5.020.51%1.1619,100Pass
0.55 mL/min (+)4.110.48%1.1418,200Pass
Column Temp 35 °C (-)4.680.62%1.1817,900Pass
45 °C (+)4.390.55%1.1219,300Pass
Organic Content 38% ACN (-)5.150.71%1.1518,800Pass
42% ACN (+)3.980.68%1.1418,300Pass
Wavelength 239 nm (-)4.520.58%1.1518,450Pass
243 nm (+)4.530.65%1.1518,550Pass
Interpretation of Results

The data presented in Table 1 demonstrates that the analytical method is robust within the investigated ranges.

  • Predictable Shifts: As expected, the most significant impact on retention time was observed with changes in flow rate and mobile phase composition. These shifts were predictable and did not negatively affect chromatographic quality.

  • System Suitability Compliance: Crucially, all system suitability parameters—peak area precision (%RSD), tailing factor, and theoretical plates—remained well within the established acceptance criteria.[12][13] For instance, the %RSD never exceeded 0.71%, indicating excellent precision even under varied conditions.

Conclusion: Building Trustworthy Analytical Methods

Robustness testing is a foundational pillar of analytical method validation, directly supporting the trustworthiness and integrity of the data generated.[4][14] By systematically challenging a method with deliberate variations, we gain critical insights into its operational limits and ensure its suitability for its intended purpose. The UPLC method detailed in this guide demonstrates exemplary performance, with all system suitability criteria being met despite intentional changes to key parameters. This data-driven approach confirms the method's reliability for the routine analysis of this compound, ensuring consistent quality assessment throughout the drug development lifecycle.

References

  • Moid, M., et al. (2018). High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. Pakistan Journal of Pharmaceutical Sciences.
  • Reddy, Y. R., & Kumar, K. K. (2015). Analytical Method Development and Validation for the Estimation of Rosuvastatin Calcium in Raw Material and Tablet Formulation. International Journal of Pharmaceutical Sciences and Research.
  • Pistos, C., et al. (2009). Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. Analytical Letters.
  • Jadhav, S. B., et al. (2016). Development and Validation of Spectrophotometric Method for the Determination of Rosuvastatin Calcium in Solid Dosage Form and Pharmaceutical Formulation. International Journal of Pharmaceutical and Clinical Research.
  • Kaila, H. O., et al. (2010). A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. Journal of Young Pharmacists.
  • Challa, V. R., et al. (2013). Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form. Journal of Chromatographic Science.
  • BioPharmaSpec. (2024). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies.
  • Kumar T., H., et al. (2015). VALIDATED RP-HPLC METHOD FOR DETERMINATION OF ROSUVASTATIN CALCIUM IN BULK AND PHARMACEUTICAL FORMULATION. International Journal of Pharmaceutical Sciences and Research.
  • Scribd. (n.d.). ICH Q2 Robust.
  • Sravani, G., & Sridhar, T. (2023). Method Development and Validation of Rosuvastatin Calcium by Using Uv-Spectrophotometry. World Journal of Pharmaceutical Research.
  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained.
  • Patel, P., et al. (2011). Development and Validation of Reversed-Phase HPLC Method for Simultaneous Estimation of Rosuvastatin and Fenofibrate in Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Dolan, J. W. (2005). Method Validation and Robustness. LCGC North America.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Ciucanu, I., et al. (2022). DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA. Farmacia.
  • ResearchGate. (n.d.). Robustness studies of rosuvastatin (100 µg/mL) and ezetimibe (100 µg/mL).
  • Fouad, M. M., et al. (2017). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods.
  • Kumar, A., & Saini, G. (2012). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SIMULTANIOUS ESTIMATION OF EZETAMIBE AND ROSUVASTATIN IN TABLET DOSAGE FORM BY. International Research Journal of Pharmacy.
  • Ibrahim, M. A., et al. (2024). A Robust and Reliable UPLC Method for the Simultaneous Quantification of Rosuvastatin Calcium, Glibenclamide, and Candesartan Cilexetil. Molecules.
  • de Oliveira, A. M., et al. (2011). The methyl ester of rosuvastatin elicited an endothelium-independent and 3-hydroxy-3-methylglutaryl coenzyme A reductase-independent relaxant effect in rat aorta. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Mitakos, A., et al. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. Separations.
  • Kujur, E., et al. (2018). A Validated Analytical Method Development for Rosuvastatin Calcium by Difference Spectroscopy. International Journal of Pharmaceutical and Phytopharmacological Research.
  • SynZeal. (n.d.). Rosuvastatin Acid Methyl Ester.
  • ResearchGate. (2022). Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma.

Sources

A Framework for Inter-Laboratory Comparison: Ensuring Analytical Method Reliability for Rosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Published by: The Office of the Senior Application Scientist Guide ID: RME-ILC-2026-01 Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Critical Need for Standardized Rosuvastatin Methyl Ester Analysis

Rosuvastatin is a widely prescribed statin used to manage hyperlipidemia.[1][2] During its synthesis and storage, various related substances and degradation products can emerge, which must be rigorously monitored to ensure the safety and efficacy of the final drug product. Among these is this compound (RME), a process impurity and potential degradant formed via esterification of the parent molecule's carboxylic acid group.[3][4][5] Its presence, even at trace levels, can signify deviations in the manufacturing process or instability of the drug substance.

Regulatory bodies worldwide, guided by frameworks like the International Council on Harmonisation (ICH), mandate the thorough validation of analytical procedures used for quantifying such impurities.[6][7][8][9] While individual laboratory validation is a prerequisite, an Inter-Laboratory Comparison (ILC), also known as a proficiency test, provides the ultimate benchmark of a method's reproducibility and robustness. By having multiple, independent laboratories analyze identical samples, an ILC can reveal systemic biases, assess the clarity of the analytical procedure, and establish consensus values for method performance.

This guide presents a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. It details two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)—and provides a structured protocol for study design, execution, and statistical evaluation. The objective is to equip participating laboratories with a robust methodology to validate their performance and contribute to a harmonized analytical landscape.

Comparative Overview of Analytical Methodologies

The choice of analytical technique is governed by the required sensitivity, selectivity, and the context of the analysis (e.g., routine quality control vs. impurity identification).

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of quality control laboratories. It offers a balance of performance, cost-effectiveness, and simplicity. For rosuvastatin and its impurities, reversed-phase C18 columns are commonly employed with a mobile phase consisting of an acidified aqueous component and an organic modifier like acetonitrile or methanol.[1][2] Detection is typically performed around 240-242 nm, the UV maximum for rosuvastatin.[2][10][11][12][13] While robust, its primary limitation can be a lack of specificity in complex matrices or when impurities co-elute.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC utilizes columns with sub-2 µm particles, offering significant improvements in resolution, speed, and sensitivity over traditional HPLC.[3][4][11][13][14] When coupled with a tandem mass spectrometer, this technique provides unparalleled specificity and sensitivity. The mass spectrometer can selectively monitor for the precursor and product ions of RME, eliminating interference from matrix components and other impurities. This is particularly valuable for identifying and quantifying new or unknown degradation products and for trace-level analysis.[3][4][12] Studies have confirmed that a mass increase of 14 units (indicative of a methyl group) from rosuvastatin (m/z 482) to its methyl ester (m/z 496) can be readily detected.[4]

The following diagram illustrates the relationship between Rosuvastatin and its Methyl Ester derivative.

G Rosuvastatin Rosuvastatin (C22H28FN3O6S) m/z = 482 RME This compound (C23H30FN3O6S) m/z = 496 Rosuvastatin->RME + CH3OH (Esterification) RME->Rosuvastatin + H2O (Hydrolysis)

Caption: Chemical relationship between Rosuvastatin and its Methyl Ester.

Designing the Inter-Laboratory Comparison Study

A successful ILC requires meticulous planning, from participant selection to statistical analysis. This proposed study is designed in accordance with international standards such as ISO 5725.[15][16][17]

Study Objective

To assess the proficiency of participating laboratories in quantifying this compound (RME) in a prepared sample of rosuvastatin drug substance. The study will evaluate the precision, accuracy, and reproducibility of two distinct analytical methods (HPLC-UV and UPLC-MS/MS).

Participant Requirements

A minimum of 8-10 laboratories from different organizations should be recruited to ensure statistical significance. Participants must have:

  • Experience in chromatographic analysis of pharmaceuticals.

  • Calibrated and qualified instrumentation (HPLC/UPLC systems).

  • Access to the necessary columns, reagents, and reference standards.

  • Agreement to follow the provided protocols precisely.

Sample Preparation and Distribution

The coordinating laboratory will prepare a homogenous bulk sample of rosuvastatin drug substance spiked with a known, low-level concentration of certified this compound reference standard (e.g., 0.15% w/w).

  • Homogeneity Testing: The bulk material will be thoroughly blended and tested for homogeneity by analyzing at least ten samples from different locations within the batch. The results must show no statistically significant differences.

  • Sample Distribution: Aliquots of the prepared sample (e.g., 500 mg) will be packaged in identical, inert, light-resistant containers and shipped to participating laboratories under controlled conditions. Each sample will be uniquely coded.

  • Control Samples: A "blank" (unspiked rosuvastatin) and a control sample with a different RME concentration may also be included to assess specificity and linearity.

The diagram below outlines the workflow for the proposed inter-laboratory study.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation P1 Prepare Homogenous Spiked Sample (RME in Rosuvastatin) P2 Conduct Homogeneity & Stability Testing P1->P2 P3 Package & Distribute Samples to Participating Labs P2->P3 A1 Labs Receive Samples & Confirm Integrity P3->A1 A2 Perform Analysis using Protocol A (HPLC-UV) and/or Protocol B (UPLC-MS/MS) A1->A2 A3 Report Results using Standardized Template A2->A3 E1 Coordinator Collects & Collates All Data A3->E1 E2 Perform Statistical Analysis (ISO 5725, Z-Scores) E1->E2 E3 Issue Final Report with Performance Evaluation E2->E3

Caption: Workflow for the this compound Inter-Laboratory Comparison.

Experimental Protocols

Participating laboratories must adhere strictly to the following methods to ensure comparability of results.

Protocol A: HPLC-UV Method
  • Rationale: This method is designed as a robust, stability-indicating assay suitable for routine quality control. The parameters are chosen based on common methods for rosuvastatin analysis.[1][11]

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Methodology:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Prepare a filtered and degassed mixture of 0.01 M potassium dihydrogen phosphate buffer (adjusted to pH 3.0 with phosphoric acid) and acetonitrile in a 55:45 v/v ratio.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 20 µL.

    • Standard Preparation: Prepare a standard solution of this compound reference standard in diluent (Mobile Phase) at a concentration of approximately 1.5 µg/mL.

    • Sample Preparation: Accurately weigh about 100 mg of the provided sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. This yields a nominal concentration of 1000 µg/mL rosuvastatin, corresponding to 1.5 µg/mL RME at the 0.15% level.

    • Procedure: Inject the standard solution (in duplicate) followed by the sample solution (in duplicate).

    • Calculation: Calculate the percentage of RME in the sample using the external standard method.

Protocol B: UPLC-MS/MS Method
  • Rationale: This method provides higher sensitivity and specificity, making it ideal for confirming impurity identity and performing trace-level quantification.[4][14]

  • Instrumentation: UPLC system coupled to a triple quadrupole or Q-ToF mass spectrometer with an electrospray ionization (ESI) source.

  • Methodology:

    • Column: Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: Methanol.

    • Gradient Program: 50% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS Parameters (Positive ESI Mode):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 100°C

      • Desolvation Temperature: 250°C

      • MRM Transitions:

        • Rosuvastatin: 482.2 → 258.1

        • This compound (RME): 496.2 → 272.1

    • Standard and Sample Preparation: Prepare as described in Protocol A, but using Mobile Phase A as the diluent.

    • Procedure: Inject the standard and sample solutions.

    • Calculation: Quantify RME using the peak area ratio from the MRM transition against a calibration curve or single-point standard.

Data Analysis and Performance Evaluation

Upon receipt of data from all participants, the coordinating laboratory will perform a statistical analysis based on the principles outlined in ISO 5725.[15][16]

Key Performance Indicators

The primary metrics for evaluating laboratory performance and method reproducibility are:

  • Repeatability (sr): The precision obtained within a single laboratory under identical operating conditions.

  • Reproducibility (sR): The precision obtained between different laboratories.[16]

  • Trueness: The closeness of the mean result from all laboratories to the known spiked concentration.

Statistical Evaluation
  • Outlier Screening: Cochran's and Grubbs' tests will be used to identify and potentially exclude any laboratories with statistically significant outlying variance or mean results.[18]

  • Calculation of Mean, Repeatability, and Reproducibility: The consensus mean value, repeatability standard deviation (sr), and reproducibility standard deviation (sR) will be calculated for each method.

  • Z-Score Calculation: Each laboratory's performance will be evaluated using a Z-score, calculated as: Z = (x - X) / σ Where:

    • x is the result from the individual laboratory.

    • X is the assigned value (the consensus mean from all participants).

    • σ is the proficiency standard deviation (typically the reproducibility standard deviation, sR).

    A Z-score between -2 and +2 is generally considered satisfactory. A score between -3 and -2 or +2 and +3 is questionable, while a score outside ±3 is unsatisfactory and requires investigation.

Hypothetical Data Summary

The following tables present hypothetical but realistic outcomes from such a study, demonstrating how the data would be summarized.

Table 1: Hypothetical Inter-Laboratory Results for RME Analysis (0.150% w/w Spiked Level)

Laboratory IDHPLC-UV Result (% w/w)UPLC-MS/MS Result (% w/w)
Lab 010.1510.149
Lab 020.1450.146
Lab 030.1580.155
Lab 040.1490.151
Lab 050.162 (Outlier)0.152
Lab 060.1530.150
Lab 070.1440.148
Lab 080.1550.153

Table 2: Summary of Method Performance Characteristics (Hypothetical)

ParameterHPLC-UV MethodUPLC-MS/MS Method
Number of Labs (after outliers)78
Consensus Mean (% w/w)0.1490.150
Trueness (Bias from Spiked Value)-0.7%0.0%
Repeatability Std. Dev. (sr)0.00350.0021
Reproducibility Std. Dev. (sR)0.00520.0030
Repeatability Relative Std. Dev. (RSDr)2.3%1.4%
Reproducibility Relative Std. Dev. (RSDR)3.5%2.0%

Conclusion and Recommendations

This guide provides a robust framework for conducting an inter-laboratory comparison for the analysis of this compound. The results from such a study would yield invaluable data on the performance and transferability of the analytical methods.

Based on the hypothetical data, the UPLC-MS/MS method demonstrates superior precision (lower RSDr and RSDR) and trueness compared to the HPLC-UV method. This is expected given its higher specificity. However, the performance of the HPLC-UV method would likely be deemed acceptable for routine quality control where high-throughput and cost-effectiveness are priorities.

For laboratories identified as outliers, a thorough investigation into potential root causes—such as standard preparation errors, instrument malfunction, or misinterpretation of the protocol—is essential. The outcomes of an ILC serve as a powerful tool for continuous improvement, ensuring that all analytical sites within an organization, or across the industry, can produce reliable and comparable data, ultimately safeguarding product quality and patient safety.

References

  • Shah, S. J., et al. (2013). LC-MS/TOF, LC-MSn, On-Line H/D Exchange and LC-NMR Studies on Rosuvastatin Degradation. Analytical and Bioanalytical Chemistry, 405(10), 3215–3231. [Link]
  • ResearchGate. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (2023). FORCED DEGRADATION STUDY OF ROSUVASTATIN AND TENELIGLIPTIN, CHARACTERISATION OF ITS DEGRADATION PRODUCTS BY VARIOUS ANALYTICAL TECHNIQUES: A REVIEW. [Link]
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
  • Semantic Scholar. (n.d.).
  • SciSpace. (2007).
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • MDPI. (2024).
  • ResearchGate. (2018). Development and validation of a stability indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical d. [Link]
  • SciELO. (2012). Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms. [Link]
  • Intertek Inform. (2007).
  • European Medicines Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Archimer. (2007). Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]
  • Abraham Entertainment. (2025).
  • SlideShare. (2017).
  • National Center for Biotechnology Information. (2014). Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form. [Link]
  • R Discovery. (2016).
  • Analyzeseeds. (n.d.).
  • UNESP Institutional Repository. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. [Link]
  • Diva-portal.org. (2001). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]
  • SpringerLink. (2005).
  • Scite. (2021).
  • Royal Society of Chemistry. (2015).
  • National Center for Biotechnology Information. (2023).
  • ResearchGate. (2022). Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma. [Link]
  • Farmacia. (2022). DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA. [Link]
  • SynZeal. (n.d.).

Sources

Ensuring Assay Consistency: A Guide to Cross-Validation of Rosuvastatin Methyl Ester Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, the integrity of bioanalytical data is paramount. For a widely prescribed lipid-lowering agent like rosuvastatin, and its prodrug form, rosuvastatin methyl ester, the ability to reliably quantify its concentration in biological matrices is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies. When these studies span multiple laboratories or involve changes to a validated analytical method over time, a robust cross-validation protocol becomes an indispensable tool to ensure data comparability and uphold regulatory confidence.

This guide provides an in-depth comparison of bioanalytical assays for this compound, with a core focus on the principles and practical execution of cross-validation. We will delve into the scientific rationale behind this process, present a detailed protocol, and compare common analytical techniques, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to establish and maintain the highest standards of bioanalytical data quality.

The Imperative of Cross-Validation in Bioanalytical Assays

Bioanalytical method validation establishes that a specific assay is suitable for its intended purpose.[1][2] However, in the lifecycle of a drug development program, it is common for bioanalytical testing to be conducted at different sites, using different personnel, equipment, or even slight variations of the same method. Cross-validation serves as a bridge, demonstrating that the data generated under these different circumstances are equivalent and can be reliably pooled or compared.[3][4]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for cross-validation in specific scenarios.[4][5] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation, including the principles of cross-validation, to ensure global consistency in regulatory submissions.[6][7]

When is Cross-Validation Necessary?

Cross-validation is typically required in the following situations:

  • Inter-laboratory Method Transfer: When a validated bioanalytical method is transferred from one laboratory to another.[8]

  • Use of Different Analytical Methods: When two or more different analytical methods are used to generate data within the same study.[9]

  • Changes to a Validated Method: When significant changes are made to a validated method, such as a change in the analytical platform or critical reagents.[4]

  • Comparative Bioavailability/Bioequivalence Studies: To ensure data from different sites in a multi-center study can be compared.[10]

A Step-by-Step Cross-Validation Protocol

A successful cross-validation study requires careful planning and execution. The following protocol outlines the key steps, grounded in established scientific principles and regulatory expectations.

Pre-Study Preparation and Planning
  • Define the Scope: Clearly identify the methods and laboratories to be compared.

  • Establish Acceptance Criteria: Predetermine the statistical criteria for accepting the cross-validation results. These are often based on the principles of incurred sample reanalysis (ISR), although ICH M10 encourages a more formal statistical assessment of bias.[11]

  • Prepare Quality Control (QC) Samples: A dedicated set of QC samples should be prepared in the relevant biological matrix (e.g., human plasma). These should cover the entire calibration range, including low, medium, and high concentrations.

Sample Exchange and Analysis
  • Spiked QC Samples: A minimum of three batches of QC samples at low, medium, and high concentrations should be analyzed by each laboratory/method.

  • Incurred Samples (Study Samples): A selection of incurred samples from a relevant study should also be exchanged and analyzed by both laboratories/methods. This is crucial as it reflects the performance of the assay with authentic samples.[9]

Data Analysis and Interpretation

The core of cross-validation lies in the statistical comparison of the data generated. The percentage difference between the values obtained by the two methods for each sample is calculated using the following formula:

Acceptance Criteria:

  • For at least two-thirds (67%) of the samples, the percentage difference should be within ±20% of the mean.

  • The mean percentage difference for all samples should be within ±15%.

It is important to note that while these criteria are widely used, the ICH M10 guideline advocates for a more sophisticated statistical approach to assess bias, which may involve regression analysis or other statistical models.[11]

Below is a diagram illustrating the logical flow of a typical cross-validation workflow.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Scope & Methods P2 Establish Acceptance Criteria P1->P2 P3 Prepare QC & Incurred Samples P2->P3 E1 Sample Exchange P3->E1 E2 Analysis by Lab/Method A E1->E2 E3 Analysis by Lab/Method B E1->E3 A1 Calculate % Difference E2->A1 E3->A1 A2 Apply Acceptance Criteria A1->A2 A3 Investigate Discrepancies A2->A3 A4 Final Report A3->A4

Figure 1: A generalized workflow for a bioanalytical method cross-validation study.

Comparison of Bioanalytical Assays for this compound

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like rosuvastatin and its esters in biological matrices due to its high sensitivity, selectivity, and speed.[12][13][14] However, other techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) have also been employed.[14]

The choice of sample preparation is also a critical factor influencing assay performance. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[15][16][17]

The following table summarizes the performance characteristics of different LC-MS/MS methods for rosuvastatin analysis, highlighting the impact of the chosen sample preparation technique.

Parameter Method A: Protein Precipitation (PP) Method B: Liquid-Liquid Extraction (LLE) Method C: Solid-Phase Extraction (SPE) Acceptance Criteria (ICH M10)
Linearity (r²) >0.995>0.998>0.999≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.2 ng/mL[12]0.1 ng/mL[13]S/N ≥ 5
Intra-day Precision (%CV) ≤ 10.5%≤ 8.0%≤ 7.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 12.3%≤ 9.5%≤ 8.8%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -9.8% to 11.2%-7.5% to 8.9%-5.0% to 6.5%Within ±15% (±20% at LLOQ)
Mean Recovery ~85%~92%>95%[18]Consistent and reproducible
Matrix Effect ModerateLowMinimalMinimized

Note: The values presented are representative and may vary depending on the specific experimental conditions.

As the data indicates, while protein precipitation is a simpler and faster technique, it often results in higher matrix effects and a less sensitive LLOQ.[15] Liquid-liquid extraction and solid-phase extraction generally provide cleaner extracts, leading to improved accuracy, precision, and lower limits of quantification.[15][17] The choice of method will ultimately depend on the specific requirements of the study, balancing the need for throughput with the desired level of sensitivity and data quality.

Detailed Experimental Protocol: LC-MS/MS Method for this compound

This section provides a detailed protocol for a validated LC-MS/MS method for the quantification of this compound in human plasma, utilizing a stable isotope-labeled internal standard (SIL-IS) for optimal accuracy and precision.[19]

Sample Preparation (Solid-Phase Extraction)
  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Rosuvastatin-d6 methyl ester, 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Load the entire sample onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: Agilent 1200 Series or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

  • Gradient: 30% B to 90% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: m/z 496.2 → 270.1

    • Rosuvastatin-d6 methyl ester (IS): m/z 502.2 → 276.1

The following diagram illustrates the key steps in the LC-MS/MS workflow.

LCMSWorkflow SamplePrep Sample Preparation 1. Add IS to Plasma 2. Acidify & Vortex 3. SPE (Load, Wash, Elute) 4. Evaporate & Reconstitute LC LC Separation Column: C18 Mobile Phase Gradient SamplePrep->LC MS MS/MS Detection ESI Positive MRM Transitions LC->MS Data Data Acquisition & Processing Quantification MS->Data

Figure 2: Workflow of the LC-MS/MS bioanalytical method for this compound.

Conclusion

References

  • ICH M10 Bioanalytical Method Validation. Bioanalysis Zone. [URL: https://www.bioanalysis-zone.
  • ICH M10 on bioanalytical method validation and study sample analysis m10. International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/ICH_M10_Guideline_Step4_2022_0524.pdf]
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [URL: https://www.ema.europa.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4158863/]
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [URL: https://www.ema.europa.
  • Guideline on bioanalytical method validation. European Medicines Agency. [URL: https://www.ema.europa.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [URL: https://www.europeanbioanalysisforum.eu/wp-content/uploads/2016/11/EBF_2011_T2S1.pdf]
  • Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16841359/]
  • Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. [URL: https://www.pharma-iq.
  • Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • Inter-laboratory Comparison of Bioanalytical Methods for Simvastatin Quantification Using 6. BenchChem. [URL: https://www.benchchem.
  • Bioanalytical method validation emea. Slideshare. [URL: https://www.slideshare.
  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [URL: https://www.ich.
  • Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8388057/]
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-m10-bioanalytical-method-validation-and-study-sample-analysis-step-5_en.pdf]
  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [URL: https://www.fda.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [URL: https://www.europeanbioanalysisforum.eu/wp-content/uploads/2016/11/EBF_2012_S2_PvanAmsterdam.pdf]
  • Estimation of rosuvastatin in human plasma by HLPC tandem mass spectroscopic method and its application to bioequivalence study. SciELO. [URL: https://www.scielo.br/j/bjps/a/WcZqDk6sR7xS8CMsC65y5hy/?
  • Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. [URL: https://www.iqvialaboratories.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [URL: https://www.fda.gov/media/162915/download]
  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [URL: https://www.fda.
  • A Head-to-Head Comparison: Simvastatin-d6 vs. Structural Analogs as Internal Standards for Statin Bioanalysis. BenchChem. [URL: https://www.benchchem.
  • Method Development, Validation, and Transfer Services. NorthEast BioLab. [URL: https://www.nebiolab.
  • simple and rapid determination of rosuvastatin in human plasma by lc-ms/ms. World Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://www.wjpps.com/wjpps_controller/abstract_gallery/1493723377.pdf]
  • Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4239783/]
  • Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21762957/]
  • New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid. [URL: https://insights.ovid.com/crossref?an=00148609-201309000-00001]
  • Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ay/c6ay00845a]
  • Impact assessment of metabolite instability in the development and validation of LC–MS/MS bioanalytical assays for measurement of rosuvastatin in human plasma and urine samples. ResearchGate. [URL: https://www.researchgate.
  • Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS. ResearchGate. [URL: https://www.researchgate.
  • Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma. ResearchGate. [URL: https://www.researchgate.
  • Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. UNESP Institutional Repository. [URL: https://repositorio.unesp.br/bitstream/handle/11449/154181/2-s2.0-85044101491.pdf?sequence=1&isAllowed=y]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Rosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Rosuvastatin methyl ester (CAS No. 147118-40-9) in a laboratory setting. As a key intermediate and reference compound in pharmaceutical research, its proper handling and disposal are paramount to ensuring personnel safety, environmental protection, and regulatory adherence. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.

Hazard Assessment and Risk Profile: A Precautionary Approach

This compound is a laboratory chemical related to the active pharmaceutical ingredient Rosuvastatin.[1][2] While some safety data sheets (SDS) may not classify it as a hazardous chemical under OSHA's Hazard Communication Standard, others for the parent compound or related forms indicate significant potential risks.[3] Specifically, some sources highlight concerns such as suspected carcinogenicity, potential damage to fertility or an unborn child, and harm to aquatic life with long-lasting effects.[4][5]

Given the conflicting data and the compound's pharmacological class, a precautionary principle is the only responsible course of action. We must assume the compound carries potential reproductive and environmental hazards and handle it accordingly. Discharging it into the environment is to be avoided.[3][6] Therefore, all waste streams containing this compound, regardless of concentration, must be treated as hazardous chemical waste.

Identifier Information Source(s)
Chemical Name (3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester[7]
CAS Number 147118-40-9[1][8]
Molecular Formula C₂₃H₃₀FN₃O₆S[7][8]
Molecular Weight 495.56 g/mol [7]
Potential Hazards Suspected of damaging fertility or the unborn child; Harmful to aquatic life with long-lasting effects; Harmful if swallowed.[4][5]

Core Disposal Principles: Prohibited Actions

To prevent environmental contamination and ensure compliance with federal and local regulations, the following disposal methods are strictly forbidden. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the framework for managing hazardous waste, and institutional policies are designed to meet these standards.[9][10]

  • NO Drain Disposal: Never pour this compound or its solutions down the sink.[11][12][13] This action is prohibited as it can introduce pharmacologically active and persistent chemicals into waterways, harming aquatic ecosystems and potentially impacting public health through water supplies.[14]

  • NO General Trash Disposal: Do not discard solid this compound or contaminated labware (e.g., weigh boats, gloves, wipes) in the regular trash.[11] These items must be segregated as hazardous chemical waste.

  • NO Intentional Evaporation: Allowing solvents containing this compound to evaporate in a fume hood is not an acceptable disposal method.[11] This merely transfers the contaminant from a liquid to a gaseous state, violating waste disposal regulations.

Standard Operating Procedure (SOP) for Waste Management

This SOP provides a systematic workflow for the safe collection, storage, and disposal of this compound waste. Adherence to this procedure is critical for maintaining a safe laboratory environment.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE to minimize exposure risk.

Equipment Specification Rationale
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields.Protects eyes from splashes or aerosolized dust particles.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.Prevents dermal absorption. Contaminated gloves must be disposed of as hazardous waste.[3]
Body Protection A lab coat is mandatory. Consider impervious clothing for larger quantities.Protects skin and personal clothing from contamination.[3]
Respiratory Protection Required when dusts are generated (e.g., weighing). Use a NIOSH-approved respirator.Prevents inhalation of the compound, which is a primary route of exposure.
Step 2: Waste Segregation and Containerization

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix incompatible waste streams.[15]

  • Solid Waste:

    • Collect pure, unused, or expired this compound and any contaminated solids (e.g., paper towels, weigh boats, contaminated PPE) in a designated, sturdy, leak-proof container lined with a plastic bag.[15]

    • The container must have a secure lid and be kept closed at all times except when adding waste.[13]

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., from experiments, rinsates) in a compatible, shatter-resistant container, preferably plastic or plastic-coated glass.[11][16]

    • Ensure the container is clearly marked and has a secure, leak-proof cap.

  • Contaminated Sharps:

    • Dispose of any contaminated needles, syringes, or razor blades in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.

Step 3: Labeling Hazardous Waste

Accurate and complete labeling is a legal requirement and is essential for the safety of personnel handling the waste.[13]

  • Obtain official "HAZARDOUS WASTE" labels from your institution's Environmental Health and Safety (EHS) department.[16] No other labels are acceptable.

  • Attach the label to the container as soon as the first drop of waste is added.

  • Fill out the label completely and legibly, including:

    • The full, unabbreviated names of all chemical constituents (e.g., "this compound," "Methanol").

    • The approximate concentrations or percentages of each constituent.

    • The name and contact information of the Principal Investigator (PI).

    • The laboratory location (building and room number).[16]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated SAA while awaiting pickup.[13][16]

  • The SAA must be under the control of the laboratory personnel.

  • Keep waste containers sealed and within secondary containment to contain any potential leaks.

  • Do not exceed institutional limits for waste accumulation (e.g., 55 gallons total hazardous waste or 1 quart of acutely toxic waste).[13]

Step 5: Arranging for Disposal
  • Once a waste container is nearly full (e.g., ¾ full) or has been stored for the maximum allowable time per institutional policy, submit a chemical waste pickup request to your EHS department.[11][16]

  • EHS professionals will then collect the waste and ensure it is transported to a licensed hazardous waste disposal facility for proper treatment, typically high-temperature incineration.[3][6][16]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating and handling different waste streams containing this compound.

DisposalWorkflow start Waste Containing This compound Generated solid Solid Waste (e.g., excess compound, contaminated gloves, wipes) start->solid liquid Liquid Waste (e.g., solutions, rinsates) start->liquid sharps Contaminated Sharps (e.g., needles, glass pipettes) start->sharps glassware Contaminated Glassware (for reuse) start->glassware container_solid Place in Lined, Sealed Solid Waste Container solid->container_solid container_liquid Place in Sealed, Compatible Liquid Waste Container liquid->container_liquid container_sharps Place in Puncture-Proof Sharps Container sharps->container_sharps decon Decontaminate Glassware (See Protocol) glassware->decon labeling Affix & Complete EHS Hazardous Waste Label container_solid->labeling container_liquid->labeling container_sharps->labeling decon->container_liquid Collect first 3 rinses as Liquid Waste storage Store in Secondary Containment within Satellite Accumulation Area (SAA) labeling->storage pickup Request Pickup from EHS storage->pickup

Caption: Disposal decision workflow for this compound waste.

Protocol for Decontaminating Glassware

Properly cleaning laboratory glassware for reuse requires a multi-step process where the initial, most concentrated rinsate is captured as hazardous waste.

  • Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (one that will solubilize the compound and is compatible with your liquid waste stream).

  • Collect Rinsate: This first rinse (and for highly toxic materials, the first three rinses) must be collected and disposed of as hazardous liquid waste.[15]

  • Subsequent Cleaning: After the initial hazardous rinses are collected, the glassware can be washed using standard laboratory procedures (e.g., soap and water, followed by deionized water).

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship within your organization. Always consult your institution's specific EHS policies, as they are the final authority on waste management procedures in your facility.

References

  • Management of Hazardous Waste Pharmaceuticals. (2025). U.S. Environmental Protection Agency.
  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.). Waste360.
  • EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. (2019). Foley & Lardner LLP.
  • EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals. (2019). Babst Calland.
  • Material Safety Data Sheet Rosuvastatin (3S,5S)-Isomer Methyl Ester. (n.d.).
  • This compound. (n.d.).
  • (3S,5R)
  • EPA Regulations for Healthcare & Pharmaceuticals. (2025). Stericycle.
  • Hazardous Waste Disposal Guide. (2023). Research Safety, Northwestern University.
  • Rosuvast
  • Investigational Drug/Pharmaceutical Substance Disposal. (2016). University of Colorado Denver.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Environmental Risk Assessment Data Rosuvast
  • Rosuvastatin SDS, 287714-41-4 Safety D
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024). Lab Manager.
  • This compound | 147118-40-9. (2025). ChemicalBook.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Rosuvastatin. (n.d.).
  • Rosuvastatin-Tablets-SDS.pdf. (n.d.). ScieGen Pharmaceuticals.
  • This compound. (n.d.). VIVAN Life Sciences.
  • Safety Data Sheet - this compound. (n.d.). LGC Standards.
  • Safety Data Sheet - Rosuvast

Sources

A Researcher's Guide to the Safe Handling of Rosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Rosuvastatin methyl ester, an active pharmaceutical ingredient (API) intermediate, requires careful handling to ensure the safety of laboratory personnel and prevent environmental contamination. While some data sheets suggest it may not meet the criteria for a hazardous substance under the Globally Harmonized System (GHS), its close structural and functional relationship to Rosuvastatin, a potent HMG-CoA reductase inhibitor, necessitates a cautious approach.[1] This guide provides a detailed overview of the essential personal protective equipment (PPE), handling procedures, and disposal protocols for this compound in a research and development setting.

Understanding the Risks

Rosuvastatin, the parent compound, is associated with potential health risks, including carcinogenicity and reproductive toxicity.[2][3] Although specific toxicity data for this compound is limited, it is prudent to assume it may exhibit similar pharmacological and toxicological properties. Therefore, minimizing exposure through appropriate engineering controls and personal protective equipment is paramount.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Required PPE Rationale
Low-Quantity Weighing and Solution Preparation - Disposable Nitrile Gloves- Safety Glasses with Side Shields- Laboratory CoatTo prevent skin and eye contact with small quantities of the compound.[4][5]
High-Quantity Handling or Potential for Aerosolization - Double Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat- Respiratory Protection (e.g., N95 respirator)To provide an enhanced barrier against skin and eye contact and to prevent inhalation of aerosolized particles.[6]
Spill Cleanup - Chemical-Resistant Gloves (e.g., thicker nitrile or neoprene)- Chemical Splash Goggles- Impervious Laboratory Coat or Apron- Respiratory Protection (as determined by risk assessment)To ensure maximum protection during direct contact with a significant amount of the compound and cleaning agents.[7][8]

Standard Operating Procedure for Handling this compound

Adherence to a standardized handling protocol is critical for minimizing risk. The following step-by-step guide outlines the best practices for working with this compound.

Preparation and Weighing
  • Designated Work Area : Conduct all handling of this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation.[8]

  • Pre-Handling Check : Before starting, ensure that all necessary PPE is readily available and in good condition. Also, verify the location of the nearest safety shower and eyewash station.[8]

  • Weighing : When weighing the compound, use a disposable weigh boat to prevent cross-contamination. Handle with care to avoid generating dust.[9]

  • Solution Preparation : When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

Post-Handling Procedures
  • Decontamination : After handling, thoroughly wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.[9]

  • Glove Removal : Remove gloves using the proper technique to avoid skin contact with any potential residue on the exterior of the gloves.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[7]

Emergency Procedures: Spill Response

In the event of a spill, a swift and organized response is crucial to contain the material and protect personnel.

Spill Response Workflow

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Clean Clean the area with a suitable solvent Contain->Clean Dispose Dispose of all contaminated materials as hazardous waste Clean->Dispose Decontaminate_PPE Decontaminate or dispose of PPE Dispose->Decontaminate_PPE Wash_Hands Wash hands thoroughly Decontaminate_PPE->Wash_Hands Report Report the incident to the supervisor Wash_Hands->Report

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

Waste Segregation and Disposal
  • Solid Waste : All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, should be collected in a clearly labeled, sealed plastic bag or container.[7]

  • Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal : All waste must be disposed of through a licensed hazardous material disposal company, following all federal and local regulations.[7] Do not dispose of this compound down the drain.[7]

For unused or expired material, follow the same disposal protocol as for contaminated waste. The U.S. Food and Drug Administration (FDA) provides guidance on the proper disposal of unused medicines, which can be adapted for laboratory chemical waste.[10]

By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS ROSUVASTATIN (3S,5S)-ISOMER METHYL ESTER.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Cayman Chemical. (2025, June 8). Safety Data Sheet Rosuvastatin.
  • ECHEMI. (n.d.). Rosuvastatin SDS, 287714-41-4 Safety Data Sheets.
  • Organon. (2023, September 30). SAFETY DATA SHEET Ezetimibe / Rosuvastatin Formulation.
  • Sigma-Aldrich. (2025, February 6). SAFETY DATA SHEET Rosuvastatin calcium.
  • Carl ROTH. (2025, August 27). Safety Data Sheet: Rosuvastatin calcium.
  • MedChemExpress. (n.d.). Rosuvastatin Calcium-SDS-MedChemExpress.
  • ChemicalBook. (n.d.). This compound CAS#: 147118-40-9.
  • USP. (2022, December 4). USP SDS US - Rosuvastatin System Suitability Mixture.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Boston University. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy. Office of Research.
  • Wits University. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits [Video]. YouTube.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Environmental Health & Safety. (2024, August 4). Common Personal Protective Equipment. Retrieved from the University of Tennessee, Knoxville.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet this compound.
  • Carl ROTH. (2025, August 27). Safety Data Sheet: Rosuvastatin calcium.
  • First Veterinary Supply. (2016, March 4). SAFETY DATA SHEET ROSUVASTATIN CALCIUM TABLET.
  • Clearsynth. (n.d.). This compound | CAS No. 147118-40-9.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rosuvastatin methyl ester
Reactant of Route 2
Rosuvastatin methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.